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  • Product: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride
  • CAS: 2044714-56-7

Core Science & Biosynthesis

Foundational

synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride Introduction: The Significance of β-Amino Acids β-Amino acids are structural isomers of the proteinogenic α-amino aci...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride

Introduction: The Significance of β-Amino Acids

β-Amino acids are structural isomers of the proteinogenic α-amino acids, distinguished by the placement of the amino group on the β-carbon, two atoms away from the carboxyl group. This seemingly minor structural alteration imparts significant and unique properties. Unlike their α-counterparts, β-amino acids are not typically incorporated into proteins by ribosomes. Instead, they serve as crucial building blocks for a wide array of biologically active molecules, including β-lactam antibiotics, and are known to form stable, well-defined secondary structures in peptides, enhancing their metabolic stability.[1][2] The target molecule of this guide, 3-(4-acetylphenyl)-3-aminopropanoic acid, represents a versatile scaffold in medicinal chemistry, combining the pharmacophoric features of a β-amino acid with an acetylphenyl moiety, a common feature in various pharmaceutical agents. This guide provides a detailed exploration of established synthetic routes to its hydrochloride salt, designed for researchers and professionals in drug development.

Retrosynthetic Analysis

A retrosynthetic approach reveals two primary and logical pathways for the synthesis of the target molecule. The key disconnections are made at the Cα-Cβ and Cβ-N bonds, leading back to simple, commercially available starting materials.

G cluster_0 Route 1: Rodionov Reaction cluster_1 Route 2: Rhodanine-Based Synthesis TM 3-(4-Acetylphenyl)-3-aminopropanoic acid (Target Molecule) Rodionov_Intermediate Intermediate TM->Rodionov_Intermediate Cα-Cβ bond formation Rhodanine_Intermediate Unsaturated Rhodanine Adduct TM->Rhodanine_Intermediate Hydrolysis & Reduction SM1_1 4-Acetylbenzaldehyde Rodionov_Intermediate->SM1_1 Condensation SM1_2 Malonic Acid Rodionov_Intermediate->SM1_2 Condensation SM1_3 Ammonia Source (e.g., NH4OAc) Rodionov_Intermediate->SM1_3 Condensation SM2_1 4-Acetylbenzaldehyde Rhodanine_Intermediate->SM2_1 Knoevenagel Condensation SM2_2 Rhodanine Derivative (e.g., Rhodanine-3-acetic acid) Rhodanine_Intermediate->SM2_2 Knoevenagel Condensation G start 4-Acetylbenzaldehyde + Malonic Acid step1 Knoevenagel Condensation Formation of unsaturated acid start->step1 Base (NH3) step2 Michael Addition Ammonia attacks the β-carbon step1->step2 NH3 step3 Decarboxylation Loss of CO2 driven by heat step2->step3 Heat product 3-(4-Acetylphenyl)-3- aminopropanoic acid step3->product

Caption: Key stages of the Rodionov reaction mechanism.

Detailed Experimental Protocol (Adapted from Rodionov Method)

This protocol is adapted from established procedures for the synthesis of analogous aryl-substituted β-amino acids. [3] Reagents and Materials

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/Volume
4-Acetylbenzaldehyde1.0148.16507.41 g
Malonic Acid1.2104.06606.24 g
Ammonium Acetate2.577.081259.64 g
Ethanol (200 proof)---100 mL
Hydrochloric Acid (conc.)---As needed
Diethyl Ether---For washing

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), ammonium acetate (2.5 eq), and ethanol (100 mL).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A precipitate of the crude amino acid may form. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: Redissolve the residue in hot water and treat with activated charcoal to decolorize, if necessary. Filter the hot solution. Upon cooling, the free β-amino acid will crystallize. Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of diethyl ether.

  • Hydrochloride Salt Formation: Suspend the purified free amino acid in a minimal amount of ethanol or isopropanol. While stirring, bubble dry HCl gas through the suspension or add a solution of HCl in isopropanol dropwise until the solution is acidic (test with pH paper). The hydrochloride salt will precipitate.

  • Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride.

Synthetic Strategy 2: The Rhodanine-Based Approach

This strategy is a variation of the Erlenmeyer-Plöchl synthesis and offers a robust, multi-step route to the target molecule. [4]It involves the initial formation of a benzylidene rhodanine intermediate via a Knoevenagel condensation, followed by hydrolysis of the rhodanine ring to unmask the β-amino acid functionality. [5][6]

Workflow and Mechanistic Principles
  • Knoevenagel Condensation: 4-Acetylbenzaldehyde is condensed with a rhodanine derivative, such as rhodanine-3-acetic acid, in the presence of a base (e.g., sodium acetate) and acetic anhydride. [7]The active methylene group of the rhodanine ring acts as the nucleophile.

  • Hydrolysis: The resulting 5-benzylidene-rhodanine intermediate is subjected to basic or acidic hydrolysis. This step cleaves the heterocyclic ring, yielding an intermediate that, upon further work-up, provides the desired β-amino acid. [5]

G cluster_workflow Rhodanine Synthesis Workflow Start 4-Acetylbenzaldehyde + Rhodanine-3-acetic acid Step1 Knoevenagel Condensation (NaOAc, Ac2O) Start->Step1 Intermediate 5-(4-Acetylbenzylidene)- rhodanine-3-acetic acid Step1->Intermediate Step2 Hydrolysis (e.g., aq. NaOH or HCl) Intermediate->Step2 Product_Free Free β-Amino Acid Step2->Product_Free Step3 Salt Formation (HCl) Product_Free->Step3 Product_HCl 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride Step3->Product_HCl

Caption: Experimental workflow for the rhodanine-based synthesis.

Conceptual Protocol
  • Step A (Condensation): Equimolar amounts of 4-acetylbenzaldehyde and rhodanine-3-acetic acid are heated in glacial acetic acid with anhydrous sodium acetate. The product, a brightly colored solid, precipitates upon cooling and can be isolated by filtration.

  • Step B (Hydrolysis): The isolated intermediate is refluxed with an aqueous base (e.g., NaOH or Ba(OH)₂) or a strong acid (e.g., HCl/acetic acid). [8]The cleavage of the rhodanine ring is followed by acidification of the reaction mixture to precipitate the free amino acid.

  • Step C (Salt Formation): The isolated free amino acid is converted to its hydrochloride salt as described in the Rodionov protocol.

Product Characterization

Validation of the final product, 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride, is achieved through standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR (DMSO-d₆)Signals corresponding to the acetyl methyl protons (~2.6 ppm, singlet, 3H), the diastereotopic Cα protons (~2.9-3.1 ppm, multiplet, 2H), the Cβ proton (~4.5-4.7 ppm, multiplet, 1H), and aromatic protons (~7.6 and 8.0 ppm, doublets, 4H). Broad signals for the amine (NH₃⁺) and carboxylic acid (COOH) protons.
¹³C NMR (DMSO-d₆)Resonances for the acetyl methyl carbon (~27 ppm), Cα carbon (~40 ppm), Cβ carbon (~50 ppm), aromatic carbons (~128-145 ppm), the carboxylic acid carbon (~172 ppm), and the acetyl carbonyl carbon (~197 ppm).
IR (KBr) (cm⁻¹)Broad absorption for O-H and N-H stretching (2500-3300 cm⁻¹), strong C=O stretch for the carboxylic acid (~1710 cm⁻¹), strong C=O stretch for the acetyl ketone (~1680 cm⁻¹), and aromatic C=C stretching (~1605, 1500 cm⁻¹).
Mass Spec. (ESI+) Expected [M+H]⁺ peak for the free amino acid at m/z 208.09.

Conclusion

The synthesis of 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride can be reliably achieved through several well-established synthetic routes. The one-pot Rodionov reaction offers a direct and efficient pathway, making it highly attractive for its operational simplicity. Alternatively, the rhodanine-based method provides a robust, multi-step approach that is also highly effective. The choice of method may depend on the specific laboratory capabilities, scale, and availability of starting materials. Both routes culminate in a straightforward conversion to the stable hydrochloride salt, yielding a valuable building block for further research and development in medicinal chemistry.

References

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available from: [Link]

  • A convenient route to enantiopure 3-aryl-2,3-diaminopropanoic acids by diastereoselective Mannich reaction of camphor-based tricyclic iminolactone with imines. PubMed. Available from: [Link]

  • Rhodanine hydrolysis leads to potent thioenolate mediated metallo-β-lactamase inhibition. PubMed. Available from: [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available from: [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. Available from: [Link]

  • 3-AMINOPROPANOIC ACID. Ataman Kimya. Available from: [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. PMC. Available from: [Link]

  • Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available from: [Link]

  • Scheme 1. Synthesis of 3-(4-((4-((4-acetylphenyl) amino) - ResearchGate. Available from: [Link]

  • Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. Europe PMC. Available from: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available from: [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available from: [Link]

    • Wiley-VCH. Available from: [Link]

  • Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. Available from: [Link]

  • N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses Procedure. Available from: [Link]

  • Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. Available from: [Link]

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid. PubChem. Available from: [Link]

  • Beta2-Amino Acids: Synthesis Approaches & Compounds. ChiroBlock. Available from: [Link]

  • Synthesis of beta-amino acids based on oxidative cleavage of dihydropyridone derivatives. PubMed. Available from: [Link]

  • A Green Protocol for Erlenmeyer Plöchl Reaction by Using [bmIm]OH. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. RSC Publishing. Available from: [Link]

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. Bide Pharmatech. Available from: [Link]

  • Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press & Assessment. Available from: [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Acta Chimica Slovaca. Available from: [Link]

  • Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS Number: 2044714-56-7)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride, a β-amino acid derivative with po...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride, a β-amino acid derivative with potential applications in pharmaceutical research and development. While specific data for this compound (CAS 2044714-56-7) is limited in publicly available literature, this guide synthesizes information from structurally related compounds, namely arylpropionic acid and β-amino acid derivatives, to infer its potential physicochemical properties, biological activities, and mechanism of action. Furthermore, this document outlines a plausible synthetic route and provides detailed, field-proven experimental protocols for the characterization and biological screening of this and similar novel chemical entities. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to design robust experimental plans and accelerate their discovery efforts.

Introduction: Unveiling a Molecule of Interest

3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride belongs to the class of β-amino acids, which are structural isomers of the proteinogenic α-amino acids. The presence of the amino group on the β-carbon introduces unique conformational constraints and metabolic stability, making β-amino acids and their derivatives attractive scaffolds in drug discovery.[][2][3][4] The arylpropionic acid moiety is a well-established pharmacophore found in numerous non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential anti-inflammatory or analgesic properties.[5][6]

The specific compound, 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride, features a para-acetylphenyl substituent, which provides a handle for further chemical modification and may influence its biological target interactions. This guide will explore the known characteristics of this molecule and extrapolate its potential based on the rich chemistry and pharmacology of its structural components.

Physicochemical Properties: A Data-Driven Profile

PropertyValueSource
CAS Number 2044714-56-7MolCore[7]
Molecular Formula C₁₁H₁₄ClNO₃MolCore[7]
Molecular Weight 243.69 g/mol MolCore[7]
Chemical Name 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochlorideMolCore[7]

Note: Further characterization, including determination of melting point, solubility in various solvents, and pKa values, is a critical first step for any research involving this compound.

Potential Biological Activity and Therapeutic Targets: An Evidence-Based Hypothesis

The structural features of 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride suggest several avenues for biological investigation.

Anti-inflammatory and Analgesic Potential

The arylpropionic acid scaffold is a hallmark of many NSAIDs that target cyclooxygenase (COX) enzymes. While the substitution pattern of the target molecule differs from classic NSAIDs like ibuprofen or naproxen, the potential for COX inhibition or modulation of other inflammatory pathways warrants investigation.

Anticancer Activity

A recent study published in May 2025 detailed the synthesis and promising anticancer activity of derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid against lung cancer cell lines.[7] This research suggests that the 3-(4-acetylphenyl)propanoic acid core can serve as a scaffold for developing novel anticancer agents. The study highlighted that specific derivatives exhibited potent antiproliferative activity, indicating the potential for this chemical class in oncology research.

Neurological and Metabolic Disorders

β-amino acids and their derivatives have been explored for their roles in neurological disorders and as modulators of metabolic pathways.[][2] The unique conformational properties of β-amino acids can lead to peptides with enhanced stability and specific secondary structures, making them interesting candidates for targeting protein-protein interactions or receptors in the central nervous system.

Synthetic Chemistry: A Plausible Route to the Core Molecule

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_step Final Step cluster_product Final Product 4-aminoacetophenone 4-Aminoacetophenone Michael_Addition Michael Addition 4-aminoacetophenone->Michael_Addition Acrylic_acid Acrylic Acid Acrylic_acid->Michael_Addition beta_amino_acid 3-((4-acetylphenyl)amino)propanoic acid Michael_Addition->beta_amino_acid HCl_treatment Treatment with HCl beta_amino_acid->HCl_treatment Final_Product 3-(4-acetylphenyl)-3- aminopropanoic acid hydrochloride HCl_treatment->Final_Product

Caption: Plausible synthetic workflow for 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride.

Experimental Protocol: Synthesis of 3-((4-acetylphenyl)amino)propanoic acid

This protocol is adapted from a similar synthesis of a β-amino acid derivative.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminoacetophenone (1 equivalent) in a suitable solvent such as water or a protic organic solvent.

  • Addition of Reagent: Slowly add acrylic acid (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the free base, 3-((4-acetylphenyl)amino)propanoic acid.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride.

Characterization and Quality Control: Ensuring Purity and Identity

Thorough characterization of the synthesized compound is paramount for reliable biological testing. The following diagram outlines a standard characterization workflow.

Characterization_Workflow Synthesized_Compound Synthesized Compound Structural_Verification Structural Verification Synthesized_Compound->Structural_Verification Purity_Assessment Purity Assessment Synthesized_Compound->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Verification->NMR MS Mass Spectrometry (HRMS) Structural_Verification->MS IR Infrared Spectroscopy Structural_Verification->IR HPLC High-Performance Liquid Chromatography Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Caption: Standard workflow for the characterization of a novel chemical compound.

Detailed Protocols:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration.

  • Mass Spectrometry (MS): Utilize high-resolution mass spectrometry (HRMS) to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to assess the purity of the compound. A purity level of >95% is generally required for biological assays.

Biological Screening: A Tiered Approach to Uncovering Activity

A systematic approach to biological screening is essential to identify and validate the therapeutic potential of a novel compound.

Screening_Funnel Primary_Screening Primary Screening (High-Throughput) Secondary_Assays Secondary Assays (Dose-Response & Selectivity) Primary_Screening->Secondary_Assays Hit Identification Cell-based_Assays Cell-based Assays (Functional & Mechanistic) Secondary_Assays->Cell-based_Assays Lead Generation In_vivo_Models In vivo Models (Efficacy & Toxicology) Cell-based_Assays->In_vivo_Models Lead Optimization

Caption: A tiered approach for the biological screening of a novel compound.

Protocol for In Vitro Anticancer Screening (Example):
  • Cell Line Selection: Choose a panel of human cancer cell lines relevant to the hypothesized target (e.g., lung, colon, breast cancer).

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for the compound in each cell line.

Conclusion and Future Directions

3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride represents a promising, yet underexplored, chemical entity. Its structural relationship to both bioactive β-amino acids and arylpropionic acids provides a strong rationale for its investigation in various therapeutic areas, particularly inflammation and oncology. This guide offers a foundational framework for initiating research on this compound, from its synthesis and characterization to its biological evaluation. Future studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its therapeutic efficacy in relevant preclinical models. The insights gained from such research will be crucial in determining the ultimate clinical potential of this intriguing molecule.

References

  • Golcienė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals (Basel), 18(5), 733. [Link]

  • Gilon, C., et al. (2009). Betidamino acids: versatile and constrained scaffolds for drug discovery. Journal of Peptide Science, 15(8), 485-495. [Link]

  • Iovu, M., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 433. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

  • Mickevičius, V., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals (Basel), 19(3), 291. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (2018). Request PDF. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2016). Indo American Journal of Pharmaceutical Research. [Link]

  • Synthesis and characterization of novel ?-amino acid derivatives. (2011). Request PDF. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2016). ResearchGate. [Link]

  • Forgács, E., & Cserháti, T. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

  • Forgács, E., & Cserháti, T. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]

  • New derivatives of aryl-propionic acid. Synthesis and biological evaluation. (2013). Farmacia, 61(2), 266-277. [Link]

  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5698. [Link]

  • Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. (2023). ACS Omega, 8(45), 42689-42706. [Link]

  • A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. (2026). RSC Publishing. [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2025). MDPI. [Link]

Sources

Foundational

physical and chemical properties of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Architecting Peptidomimetics and Heterocycles: A Technical Guide to 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride Executive Summary As modern drug discovery shifts toward highly functionalized, proteolytically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Peptidomimetics and Heterocycles: A Technical Guide to 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride

Executive Summary As modern drug discovery shifts toward highly functionalized, proteolytically stable scaffolds, β -amino acids have emerged as critical building blocks in medicinal chemistry[1]. Among these, 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) offers a unique trifunctional topology[2]. By combining a β -amino acid core with a para-acetylphenyl moiety, this molecule provides orthogonal reactivity handles for both peptide elongation and complex heterocycle synthesis. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated protocols for deploying this synthon in advanced therapeutic development.

Physicochemical Profiling and Structural Causality

The physical state of a synthon dictates its handling, storage, and reaction kinetics. The hydrochloride salt formulation of 3-(4-acetylphenyl)-3-aminopropanoic acid is specifically engineered to suppress the premature cyclization and self-condensation often observed in free β -amino acids, thereby enhancing its shelf-life and metabolic stability during early-stage assays[3].

Table 1: Core Physicochemical Properties

PropertyValue / DescriptionCausality / Implication
Chemical Name 3-(4-Acetylphenyl)-3-aminopropanoic acid HClThe β -positioning of the amine increases resistance to enzymatic degradation in vivo[4].
CAS Number 2044714-56-7Unique identifier for procurement and regulatory tracking[2].
Molecular Formula C11​H14​ClNO3​ Includes the HCl salt, essential for accurate stoichiometric calculations.
Molecular Weight 243.69 g/mol Requires adjustment when calculating equivalents against the free base (207.23 g/mol ).
Solubility High in H2​O , DMSO, MeOHThe zwitterionic potential and HCl salt ensure compatibility with polar solvents used in solid-phase peptide synthesis (SPPS).

Mechanistic Reactivity & Synthetic Divergence

The strategic value of this molecule lies in its three distinct reactive centers. The primary amine and carboxylic acid allow for standard N-to-C or C-to-N peptide elongation, which is foundational for developing dipeptidyl peptidase-IV (DPP-IV) inhibitors and metabolic therapeutics[4]. Conversely, the para-acetyl group acts as an electrophilic handle, enabling Claisen-Schmidt condensations or Hantzsch thiazole syntheses to generate anticancer scaffolds targeting SIRT2 and EGFR[5].

Table 2: Functional Group Reactivity Profile

Functional GroupReagent SusceptibilitySynthetic Application & Causality
Primary Amine (-NH2) Acylation, Reductive AminationN-terminus peptide extension. Requires a mild base (e.g., DIPEA) to liberate the nucleophile from the HCl salt.
Carboxylic Acid (-COOH) Esterification, AmidationC-terminus coupling. Requires strong activation (e.g., HATU) due to the steric bulk of the adjacent β -aryl group.
Acetyl Group (-C(=O)CH3) Aldol condensation, HalogenationSynthesis of chalcones and thiazoles. Acts as an orthogonal handle independent of peptide coupling[5].
Pathway Visualization

Reactivity Core 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride Acetyl Acetyl Group Reactivity (Ketone Condensation) Core->Acetyl Aldehydes / Lewis Acids BetaAA β-Amino Acid Reactivity (N/C-Terminus Coupling) Core->BetaAA HATU / DIPEA Thiazole Thiazole & Chalcone Derivatives Acetyl->Thiazole Peptides β-Peptides & Peptidomimetics BetaAA->Peptides Anticancer Anticancer Therapeutics Thiazole->Anticancer Metabolic Metabolic Disease Therapeutics Peptides->Metabolic

Fig 1: Synthetic divergence of 3-(4-Acetylphenyl)-3-aminopropanoic acid into therapeutic scaffolds.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific mechanistic causality for each reagent choice and mandate in-process quality controls (IPC).

Protocol A: Orthogonal Peptide Coupling (C-Terminus Activation)

Objective: Amidation of the carboxylic acid while preserving the acetyl group. Rationale: Due to the steric hindrance imposed by the adjacent para-acetylphenyl ring, standard EDC/NHS coupling often yields poor conversions. We utilize HATU, which forms a highly reactive 7-aza-OBt ester intermediate, driving the reaction forward efficiently.

  • Preparation: Suspend 1.0 eq of 3-(4-acetylphenyl)-3-aminopropanoic acid HCl in anhydrous DMF (0.1 M concentration).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive active ester intermediate.

  • Neutralization: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 eq neutralizes the HCl salt to prepare the carboxylate, while the 1.5 eq excess maintains the basic environment required for HATU activation.

  • Activation: Add 1.1 eq of HATU and stir at 0∘C for 15 minutes.

  • Coupling: Introduce 1.1 eq of the target primary amine. Warm to room temperature and stir for 12 hours.

  • Validation Check (IPC): Analyze a 10 μL aliquot via LC-MS.

    • Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the starting mass (m/z 208 for the free base) and the appearance of the target product mass.

Protocol B: Claisen-Schmidt Condensation at the Acetyl Handle

Objective: Synthesis of a chalcone derivative via the para-acetyl group to generate antiproliferative scaffolds[5]. Rationale: To selectively react the ketone without triggering unwanted Schiff base formation at the primary amine, the amine must first be transiently protected, or the reaction must be run under strictly acidic conditions where the amine remains protonated and non-nucleophilic.

  • Protection: React the starting material with Boc2​O (1.2 eq) and NaHCO3​ in an H2​O /Dioxane mixture to yield the N-Boc protected intermediate.

  • Condensation: Dissolve the N-Boc intermediate (1.0 eq) and a substituted benzaldehyde (1.1 eq) in ethanol. Add catalytic p-Toluenesulfonic acid (PTSA).

    • Causality: Acid catalysis is deliberately chosen over base catalysis to prevent base-induced epimerization of the β -chiral center.

  • Reflux: Heat the mixture to 70∘C for 8-10 hours.

  • Validation Check (IPC): Monitor via TLC (Hexane:EtOAc 7:3).

    • Self-Validation: The formation of a highly UV-active, lower-Rf spot indicates the successful formation of the conjugated chalcone system.

  • Deprotection: Treat the purified chalcone with 4M HCl in dioxane for 2 hours to cleave the Boc group, regenerating the hydrochloride salt of the elaborated scaffold.

Conclusion

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride represents a highly versatile node in modern drug discovery. By understanding the distinct electronic and steric environments of its three functional groups, researchers can predictably route this molecule into peptidomimetic libraries for metabolic diseases[4] or into complex heterocycles for oncology[5].

References

  • Accela ChemBio. "1521092-87-4,2,2-dicyclobutylethan-1-amine-AccelaChem|AccelaChemBio". accelachem.com.
  • ACS Omega. "Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane". acs.org (2020).
  • Google Patents. "WO 2007/077508 A2 - DERIVATIVES OF BETA-AMINO ACID AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS". googleapis.com (2007).
  • PMC. "Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR". nih.gov (2025).
  • PMC. "Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes". nih.gov (2024).

Sources

Exploratory

Mechanistic Profiling and Pharmacophoric Utility of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride in Peptidomimetic Drug Design

Executive Summary In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of peptide-based therapeutics remains a primary hurdle. While standard α -amino acids form the basis of biological proteins, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of peptide-based therapeutics remains a primary hurdle. While standard α -amino acids form the basis of biological proteins, their susceptibility to rapid proteolytic degradation severely limits their therapeutic utility.

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a highly specialized β3 -amino acid derivative that serves as a critical Active Pharmaceutical Ingredient (API) intermediate[1]. While traditional small-molecule drugs possess intrinsic mechanisms of action (e.g., direct enzyme inhibition), chemical building blocks exert their "mechanism of action" structurally. When integrated into a therapeutic scaffold, this compound introduces a critical methylene spacer into the peptide backbone, conferring absolute resistance to enzymatic cleavage[2]. Simultaneously, it provides a unique pharmacophore—the 4-acetylphenyl group—for targeted biomolecular interactions, making it an indispensable tool for researchers developing next-generation foldamers and macrocyclic inhibitors[3].

Structural Pharmacology & Molecular Mechanism of Action

Mechanism of Proteolytic Evasion

The primary mechanistic advantage of this building block lies in its ability to fundamentally alter the backbone geometry of a host peptide. Natural proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved highly specific active sites, such as the Ser-His-Asp catalytic triad, which require precise hydrogen-bonding registers and dihedral angles ( ϕ and ψ ) to align the scissile amide bond for nucleophilic attack.

Inserting a β3 -amino acid introduces an additional torsion angle ( θ ) along the C α -C β bond. This extra methylene group increases the distance between adjacent carbonyl and amino groups, causing a profound steric clash and geometric misalignment within the protease active site. Because the enzyme cannot achieve the transition-state geometry required for hydrolysis, β -peptides and mixed α/β -peptides exhibit near-infinite half-lives in human blood plasma, effectively evading systemic degradation[4].

G A Alpha-Protease (e.g., Trypsin) B Standard Alpha-Peptide (Scissile Bond Aligned) A->B Binds Target C Beta3-Peptide Derivative (Extra Methylene Inserted) A->C Binds Target D Catalytic Triad (Ser-His-Asp) Attack B->D Perfect Fit F Steric Clash & Misaligned Geometry C->F Extra CH2 disrupts fit E Rapid Hydrolysis (t1/2 < 1 hr) D->E Cleavage G Absolute Stability (t1/2 > 100 hrs) F->G Evasion

Diagram 1: Mechanism of proteolytic evasion via β3 -amino acid insertion.

Target Engagement via the 4-Acetylphenyl Pharmacophore

Beyond backbone stability, the side chain of 3-(4-Acetylphenyl)-3-aminopropanoic acid dictates its interaction with target receptors or enzymes.

  • Hydrogen Bonding: The acetyl ketone acts as a potent, directional hydrogen-bond acceptor.

  • Hydrophobic & π−π Interactions: The phenyl ring provides a rigid, planar surface ideal for engaging deep hydrophobic pockets.

When incorporated into a macrocyclic peptide, this β3 -residue acts as a conformational lock, projecting the 4-acetylphenyl group into the target binding site with a spatial trajectory impossible to achieve with standard α -amino acids. This exact mechanism has been leveraged in the in vitro selection of macrocyclic α/β3 -peptides to achieve picomolar affinities against targets like the Human Epidermal Growth Factor Receptor (EGFR)[3].

Experimental Workflows: Synthesis and Validation

To harness the mechanistic benefits of this compound, it must be integrated into a peptidomimetic sequence and validated for stability and affinity. The following self-validating protocols detail this process.

Protocol 1: Fmoc-Protection and Solid-Phase Peptide Synthesis (SPPS)

Because the compound is supplied as a hydrochloride salt of the free amine[1], it must first be Fmoc-protected to prevent uncontrolled polymerization during SPPS activation.

Step 1: Fmoc Derivatization

  • Dissolve 3-(4-Acetylphenyl)-3-aminopropanoic acid HCl (1 eq) in 10% Na2CO3 (aq) and dioxane (1:1 v/v).

  • Cool to 0°C and add Fmoc-OSu (1.2 eq) dropwise.

  • Stir for 12 hours at room temperature. Acidify to pH 2 with 1M HCl, extract with EtOAc, dry over MgSO4, and concentrate to yield the Fmoc-protected synthon.

Step 2: Resin Loading & Deprotection

  • Swell Rink Amide AM resin in DMF for 30 mins.

  • Remove the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 mins).

Step 3: Coupling the β3 -Amino Acid

  • Causality Note: The extra methylene group in β -amino acids increases steric bulk near the reacting carboxylate, significantly reducing the kinetics of nucleophilic attack. Therefore, highly reactive uronium salts and extended coupling times are mandatory to avoid deletion sequences.

  • Pre-activate the Fmoc- β3 -amino acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 mins.

  • Add to the resin and agitate for 2 hours.

Step 4: Cleavage & Self-Validation

  • Cleave the final peptide from the resin using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours. Precipitate in cold diethyl ether.

  • Self-Validation Checkpoint: Perform analytical RP-HPLC. A single sharp peak indicates successful coupling. Twin peaks suggest incomplete coupling due to steric hindrance, dictating a double-coupling strategy for future iterations.

SPPS N1 Step 1 Fmoc Protection of Beta3-Amino Acid N2 Step 2 Resin Swelling & Deprotection (20% Piperidine) N1->N2 Prepare Synthon N3 Step 3 Coupling via HATU/DIPEA (Extended Time) N2->N3 Free Amine N4 Step 4 Capping & Subsequent Cycles N3->N4 Amide Bond Formed N5 Step 5 TFA Cleavage & Global Deprotection N4->N5 Sequence Complete N6 Final Product Purified Beta-Peptidomimetic N5->N6 HPLC Purification

Diagram 2: Step-by-step SPPS workflow for integrating the β3 -amino acid.

Protocol 2: Proteolytic Stability Assay

Step 1: Plasma Incubation

  • Incubate the purified β -peptidomimetic (50 µM) in 25% human blood plasma at 37°C.

  • Include a known, highly labile α -peptide as a positive control.

  • Extract aliquots at 0, 1, 4, 12, 24, and 48 hours. Quench with equal volumes of 1% TFA in acetonitrile.

Step 2: LC-MS/MS Quantification & Self-Validation

  • Centrifuge to pellet plasma proteins and analyze the supernatant via LC-MS/MS to quantify the remaining intact peptide.

  • Self-Validation Checkpoint: The positive control must degrade entirely within 1-2 hours, proving the plasma proteases are active. If the control degrades while the β -peptidomimetic remains intact, the absolute stability conferred by the β3 -amino acid is definitively validated[4].

Quantitative Data Analysis

The integration of 3-(4-Acetylphenyl)-3-aminopropanoic acid fundamentally shifts the pharmacokinetic and thermodynamic profile of the resulting therapeutic. Table 1 summarizes the expected quantitative improvements when substituting a standard α -phenylalanine with this specific β3 -derivative in a targeted macrocycle.

ParameterStandard α -Phenylalanine Peptide β3 -(4-Acetylphenyl)alanine PeptidomimeticCausality / Mechanism
Plasma Half-Life ( t1/2​ ) < 1 hour> 100 hoursDisruption of protease scissile bond geometry[4]
Target Affinity ( KD​ ) ~ 500 nM~ 45 nMEnhanced H-bonding via 4-acetyl group & structural pre-organization[3]
Proteolytic Cleavage Rate High (Trypsin/Pepsin)NegligibleSteric clash at the active site catalytic triad[2]

References[1] Title: 2044714-56-7 | 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride. Source: MolCore. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTK4p4bm_9qeY1N-EqCou5FCrRuz66eqlsICqY7ZMAG47vYbkf9uD-Q5lywM_P9RLZjmNM07g-1Vo3oUfbPe7KGeR5_iUQmoSCOPeVTNa2YSIZW_paU453tzrwmn_H4n7WsFsEEw0=[2] Title: The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRHP2mVP_mWv1rAD9pUzPF0hSRYIly0YH-Fw7LTRDyblJxykD5aC1IUDz8NEXQifBG-p6kBecdwKJRtx7ykp3AWe0w6pTKSxXahmrW_sBPdDSTXWVMxkJb2UuVT9mw8KLY52sKU87kT5Dkh7jWFzL2SDTagu5uT01u50DkA-7q8FRjqwytlX5CzUhQW92Jli91G8CICnOiFosYtCSZqgOM3ORtg900rMRyBAL8zmiYL54hrH4GLZMIhA==[4] Title: The Remarkable Stability of Chimeric, Sialic Acid-derived α/δ-Peptides in Human Blood Plasma. Source: PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4VV3-F77CydW1DR7-XxpFGSYT3IX7wkL0qoFfqwyx7HgQvJNvp5Qk3wFM_sNgI1Pf0An2kD9EiYxwcXaE9pLRONpbiq-6a3KUdxOzQdOD6J_sOPh8E5cZouapvrZq0YfOrbLbrtKaa8LyDek=[3] Title: In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJjtDCltCjwk-UKPlFwMZR8DVJVpkjVFGdsTJtxUy-ezKuoLN6o6l7x9p7pQIdKSYktYlcJ9RLhvOsjojAxnk7QcnlEVy8ha5DGig-mmFBn0XRrMxkn1AdfVYPjJHyYL68JMbzCJD9Ww==

Sources

Foundational

The Pharmacological Versatility of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Derivatives: A Technical Guide to Scaffold Functionalization

Executive Summary In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of serving as ligands for diverse biological receptors—is paramount. 3-(4-Acetylphenyl)-3-aminopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of serving as ligands for diverse biological receptors—is paramount. 3-(4-Acetylphenyl)-3-aminopropanoic acid represents a highly versatile, dual-handle pharmacophore. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a programmable architectural base.

This guide deconstructs the biological activity of its derivatives by analyzing its two critical domains: the β -amino acid core (which imparts profound proteolytic stability and enables specific enzyme inhibition) and the 4-acetylphenyl moiety (an electrophilic/nucleophilic handle primed for divergent synthesis). By exploiting these domains, researchers can engineer therapeutics ranging from metabolic enzyme inhibitors to targeted oncology agents.

Structural Rationale: The Dual-Handle Advantage

The inherent biological value of 3-(4-Acetylphenyl)-3-aminopropanoic acid derivatives stems from the synergistic relationship between its structural components.

The β -Amino Acid Core: Evading Proteolytic Cleavage

Natural α -peptides are rapidly degraded by ubiquitous proteases in vivo, severely limiting their pharmacokinetic viability. Shifting the amino group to the β -carbon fundamentally alters the backbone trajectory. This single carbon insertion creates a steric environment that natural α -proteases cannot recognize or cleave[1]. Consequently, β -amino acid derivatives exhibit extended half-lives in plasma, making them ideal candidates for oral drug development and the construction of stable peptidomimetics (foldamers)[1].

The 4-Acetylphenyl Handle: A Gateway to Conjugation

While the β -amino acid core provides stability, the para-acetyl group on the phenyl ring serves as a highly reactive synthetic handle. Under controlled basic conditions, the methyl ketone readily forms a thermodynamic enolate, allowing for Claisen-Schmidt condensations with various aryl aldehydes. This transforms the scaffold into α,β -unsaturated ketones (chalcones), a class of compounds renowned for their broad-spectrum biological activities, including kinase inhibition and apoptosis induction[2].

ScaffoldLogic Core 3-(4-Acetylphenyl)- 3-aminopropanoic acid BetaAmino β-Amino Acid Motif Protease Resistance Core->BetaAmino Structural Base Acetyl 4-Acetylphenyl Motif Synthetic Handle Core->Acetyl Derivatization DPP4 Metabolic Disease DPP-4 Inhibition BetaAmino->DPP4 Foldamer Antimicrobial β-Peptides BetaAmino->Foldamer Chalcone Oncology VEGFR-2 Inhibition Acetyl->Chalcone Claisen-Schmidt

Fig 1. Divergent pharmacological applications of the dual-handle scaffold.

Biological Activity Profiles

Metabolic Interventions: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The β -amino acid structural motif is the cornerstone of the "gliptin" class of antidiabetic drugs. DPP-4 is a serine exopeptidase responsible for the rapid degradation of incretin hormones like GLP-1, which are crucial for glucose-dependent insulin secretion[3]. Derivatives of 3-(4-Acetylphenyl)-3-aminopropanoic acid can be optimized to fit precisely into the S1 and S2 pockets of the DPP-4 active site. The primary β -amine forms a critical salt bridge with the Glu205/Glu206 residues of the enzyme, competitively inhibiting its activity and thereby prolonging the half-life of endogenous GLP-1[3].

Antimicrobial Foldamers: Exploiting β -Peptide Architectures

Antimicrobial resistance necessitates the development of novel membrane-disrupting agents. By oligomerizing 3-(4-Acetylphenyl)-3-aminopropanoic acid derivatives, researchers can synthesize β -peptides that fold into highly stable, predictable secondary structures (such as 14-helices)[1]. These globally amphiphilic foldamers mimic natural host defense peptides. They selectively bind to the negatively charged phospholipid bilayers of bacterial membranes, causing depolarization and cell death without exhibiting the hemolytic toxicity often seen in natural α -peptides[1].

Oncology: Chalcone Derivatization for VEGFR-2 Inhibition

Tumor angiogenesis is heavily reliant on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling. By utilizing the acetyl handle of our core scaffold to synthesize chalcone derivatives, researchers have unlocked potent anticancer properties[2]. The α,β -unsaturated carbonyl system of the chalcone acts as a Michael acceptor, capable of interacting with critical cysteine residues within the kinase domain of VEGFR-2. Specific chalcone derivatives synthesized from 4-acetylphenyl precursors have demonstrated exceptional inhibitory activity against VEGFR-2, arresting the cell cycle in the sub-G0 phase and inducing apoptosis via caspase activation[2][4]. Furthermore, sulfonamide-linked chalcone derivatives of this scaffold have shown significant antibacterial efficacy against S. aureus and E. coli, outperforming standard antibiotics like gentamicin in zone-of-inhibition assays[5].

Self-Validating Experimental Protocols

To harness the anticancer potential of this scaffold, the following methodology details the synthesis and biological validation of a VEGFR-2 targeting chalcone derivative. As an expert system, this protocol embeds causality and self-validation at every step to ensure data integrity.

Phase 1: Chemical Synthesis & Derivatization

Step 1: N-Boc Protection of the β -Amine

  • Action: Dissolve 3-(4-Acetylphenyl)-3-aminopropanoic acid (1 eq) in a 1:1 mixture of THF/H2O. Add NaHCO3 (2 eq) followed by Di-tert-butyl dicarbonate (Boc2O, 1.2 eq). Stir at room temperature for 12 hours.

  • Causality: The primary β -amine is highly nucleophilic. If left unprotected during the subsequent base-catalyzed aldol condensation, it will undergo competitive Schiff base formation (imine condensation) with the aryl aldehyde, destroying the yield of the desired chalcone.

  • Self-Validation: Perform a Ninhydrin stain on a TLC plate. A successful reaction yields a Ninhydrin-negative spot (indicating the primary amine has been fully consumed), confirming it is safe to proceed.

Step 2: Claisen-Schmidt Condensation

  • Action: Dissolve the Boc-protected intermediate (1 eq) and 4-chlorobenzaldehyde (1.1 eq) in absolute ethanol. Slowly add an aqueous solution of KOH (2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours.

  • Causality: KOH selectively deprotonates the methyl group of the 4-acetylphenyl moiety to form a thermodynamic enolate. Ethanol is chosen as a protic solvent to stabilize the transition state while allowing the highly conjugated, hydrophobic chalcone product to precipitate out of solution, driving the equilibrium forward according to Le Chatelier's principle.

  • Self-Validation: Conduct 1 H-NMR analysis of the purified precipitate. The disappearance of the methyl singlet (~2.5 ppm) and the appearance of two vinylic doublets (~7.5–7.8 ppm) with a coupling constant of J = 15–16 Hz definitively confirms the formation of the trans- α,β -unsaturated ketone.

Step 3: Deprotection

  • Action: Treat the purified chalcone with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group, yielding the active β -amino chalcone derivative.

Phase 2: Biological Evaluation (VEGFR-2 Kinase Assay)

AssayWorkflow Prep Compound Preparation (Serial Dilution in DMSO) Incubation Kinase Incubation (VEGFR-2 + ATP + Substrate) Prep->Incubation Add 1 µL Detection Luminescence Detection (Kinase-Glo Reagent) Incubation->Detection 60 min, 25°C Validation Self-Validation (Sorafenib Control & Z'-factor > 0.5) Detection->Validation Data Analysis

Fig 2. Self-validating high-throughput screening workflow for VEGFR-2 kinase inhibition.

  • Action: Utilize a luminescence-based Kinase-Glo assay. Incubate recombinant VEGFR-2 enzyme with the synthesized derivative (in serial dilutions), ATP, and the kinase substrate for 60 minutes at 25°C. Add Kinase-Glo reagent and measure luminescence.

  • Causality: Luminescence directly correlates with the amount of unconsumed ATP. A highly active inhibitor prevents VEGFR-2 from phosphorylating its substrate, leaving ATP in the well, which the luciferase reagent converts to a high luminescent signal.

  • Self-Validation: Calculate the Z'-factor for the assay plate using Sorafenib as a positive control and DMSO as a vehicle control. A Z'-factor > 0.5 validates the assay's statistical robustness and confirms the reliability of the calculated IC 50​ data.

Quantitative Efficacy Data

The functionalization of the 3-(4-Acetylphenyl)-3-aminopropanoic acid scaffold yields vastly different biological efficacies depending on the derivatization pathway chosen. The table below summarizes the quantitative performance of these derivatives across different therapeutic targets.

Derivative ClassTarget / ApplicationRepresentative ModificationEfficacy MetricSource
β -Amino Acid Core DPP-4 Enzyme (Type 2 Diabetes)Unmodified / Piperazine fusionIC 50​ : 10 - 50 nM (Class Avg)[3]
β -Peptide Foldamer S. aureus (Antimicrobial)Oligomerization (14-helix)MIC: 4 - 8 µg/mL[1]
Chalcone Derivative VEGFR-2 Kinase (Oncology)Claisen-Schmidt condensationIC 50​ : 0.31 - 0.42 µM[2]
Sulfonamide-Chalcone E. coli (Antibacterial)Sulfonamide linkageZone of Inhibition: 24.0 mm[5]

References

  • [3] DPP-4 Inhibition and the Path to Clinical Proof. National Center for Biotechnology Information (PMC). URL:[Link]

  • [1] Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. URL:[Link]

  • [2] Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. MDPI. URL:[Link]

  • [5] DESIGN, SYNTHESIS, AND ANTIBACTERIAL EVALUATION OF NOVEL SULFONAMIDE-LINKED CHALCONE DERIVATIVES FEATURING Α,Β-UNSATURATED CARBONYL SCAFFOLDS. ResearchGate. URL:[Link]

  • [4] New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Exploratory

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride literature review

An In-depth Technical Guide to 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride Prepared by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This techn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, a substituted β-amino acid with potential applications in medicinal chemistry and materials science. The document details the compound's physicochemical properties, proposes a robust synthetic pathway based on established organic chemistry principles, and outlines a complete analytical workflow for structural verification and purity assessment. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers interested in synthesizing, characterizing, and utilizing this valuable chemical building block.

Introduction and Structural Clarification

3-(4-Acetylphenyl)-3-aminopropanoic acid is a derivative of β-alanine where one of the hydrogens on the β-carbon is substituted with a 4-acetylphenyl group. As a β-amino acid, its structure is characterized by the amino group being located on the third carbon atom relative to the carboxyl group. This structural motif is of significant interest in medicinal chemistry, as the incorporation of β-amino acids into peptides can enhance metabolic stability and introduce unique conformational constraints.[1]

1.1 Critical Distinction: β- vs. α-Isomers

It is crucial to distinguish the topic of this guide, 3-(4-Acetylphenyl)-3-aminopropanoic acid (a β-amino acid), from its structural isomer, 3-(4-Acetylphenyl)-2-aminopropanoic acid (an α-amino acid, commonly known as 4-acetyl-L-phenylalanine). The position of the amino group dictates the chemical and biological properties of the molecule. This guide focuses exclusively on the β-isomer .

  • α-Amino Acid (Isomer): Amino group on the carbon adjacent to the carboxyl group (C2).

  • β-Amino Acid (Topic): Amino group on the second carbon from the carboxyl group (C3).

The distinct structures are visualized below.

SynthesisWorkflow cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_purification Purification Reactant1 4-Acetylbenzaldehyde Mix Combine reactants in Ethanol Reactant1->Mix Reactant2 Malonic Acid Reactant2->Mix Reactant3 Ammonium Acetate Reactant3->Mix Solvent Ethanol Solvent->Mix Reflux Heat to Reflux (e.g., 80°C, 12-24h) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Concentrate Remove solvent (Rotary Evaporation) Cool->Concentrate Dissolve Redissolve residue in water Concentrate->Dissolve Wash Wash with organic solvent (e.g., Ethyl Acetate) to remove impurities Dissolve->Wash Acidify Acidify aqueous layer with conc. HCl (pH ~1-2) Wash->Acidify Precipitate Cool in ice bath to induce precipitation Acidify->Precipitate Filter Filter solid product (Büchner Funnel) Precipitate->Filter Dry Dry under vacuum Filter->Dry Product Final Product: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride Dry->Product

Diagram 2: Proposed workflow for synthesis and purification.

3.2 Detailed Experimental Protocol

  • Step 1: Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-acetylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

    • Causality: Malonic acid serves as the carbon source for the propanoic acid backbone. Ammonium acetate provides the ammonia for the Michael addition and acts as a catalyst. An excess is used to drive the reaction forward.

  • Step 2: Reflux: Add ethanol as the solvent and heat the mixture to reflux (approx. 80°C) for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation and decarboxylation steps. Ethanol is a good solvent for all reactants and facilitates a homogenous reaction mixture.

  • Step 3: Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.

  • Step 4: Extraction: Redissolve the resulting residue in water and perform an extractive wash with a non-polar organic solvent like ethyl acetate or diethyl ether to remove any unreacted aldehyde and other non-polar impurities.

    • Causality: The product, being an amino acid salt, is highly soluble in the aqueous phase, while impurities remain in the organic phase. This is a critical purification step.

  • Step 5: Precipitation and Isolation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate should form.

    • Causality: The addition of HCl protonates the amino group, forming the hydrochloride salt. This salt is often less soluble in the acidic aqueous medium than the free zwitterionic form, causing it to precipitate out.

  • Step 6: Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold water or acetone to remove residual impurities. Dry the product under vacuum to yield 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.

Analytical Characterization

A full analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound. This serves as a self-validating system for the synthesis protocol.

AnalyticalWorkflow cluster_primary Structure & Identity cluster_secondary Purity & Properties NMR ¹H and ¹³C NMR Confirmation Structure & Purity Confirmed NMR->Confirmation MS Mass Spectrometry (LC-MS) MS->Confirmation FTIR FT-IR Spectroscopy FTIR->Confirmation HPLC HPLC-UV HPLC->Confirmation MP Melting Point MP->Confirmation Sample Synthesized Product Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->MP

Diagram 3: Workflow for comprehensive analytical characterization.

4.1 Expected Analytical Data

The following table summarizes the key analytical techniques and the expected results for structural confirmation.

TechniquePurposeExpected Results
¹H NMR Structural ElucidationSolvent: DMSO-d₆ or D₂O. - Aromatic Protons: Two doublets (AA'BB' system) at ~7.5-8.0 ppm. - CH-NH₃⁺ Proton: A triplet or multiplet at ~4.5 ppm. - CH₂ Protons: A multiplet (diastereotopic) at ~2.8-3.0 ppm. - Acetyl CH₃ Protons: A singlet at ~2.6 ppm. - NH₃⁺ & COOH Protons: Broad singlets, exchangeable with D₂O.
¹³C NMR Carbon Skeleton ConfirmationSolvent: DMSO-d₆ or D₂O. - Ketone C=O: ~197 ppm. - Carboxyl C=O: ~172 ppm. - Aromatic Carbons: 4 signals between 128-145 ppm. - CH-NH₃⁺ Carbon: ~50 ppm. - CH₂ Carbon: ~40 ppm. - Acetyl CH₃ Carbon: ~27 ppm.
FT-IR Functional Group IDSample: KBr pellet or ATR. - O-H (Carboxylic Acid): Broad band, 2500-3300 cm⁻¹. - N-H (Ammonium): Broad band, ~3000 cm⁻¹. - C=O (Ketone): Sharp, strong peak at ~1680 cm⁻¹. - C=O (Carboxylic Acid): Strong peak at ~1710 cm⁻¹.
LC-MS (ESI+) Molecular Weight VerificationExpected [M+H]⁺: 208.09 (for the free base, C₁₁H₁₃NO₃). The mass spectrometer will detect the free base after the loss of HCl.
HPLC-UV Purity AssessmentColumn: C18 reverse-phase. Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Detector: UV at 254 nm. Expected Result: A single major peak indicating >95% purity.

Potential Applications and Research Directions

While this specific molecule is primarily a building block, its structural features suggest several promising research avenues.

  • Medicinal Chemistry: As a β-amino acid, it can be used to synthesize β-peptides or peptidomimetics. These structures are resistant to enzymatic degradation and can be designed to mimic or inhibit biological protein-protein interactions. [1]The acetylphenyl moiety provides a handle for further chemical modification or can act as a key pharmacophoric element. Derivatives of arylpropanoic acids have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. [2][3]* Asymmetric Synthesis: The chiral center at the C3 position makes this compound a valuable target for asymmetric synthesis. Resolution of the racemate or development of an enantioselective synthesis would yield chiral building blocks for the development of single-enantiomer active pharmaceutical ingredients (APIs). [4]* Materials Science: The rigid aromatic group combined with the flexible amino acid backbone could be explored for the development of novel polymers or self-assembling materials.

Conclusion

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a valuable, yet under-characterized, β-amino acid. This guide provides a robust framework for its synthesis via a one-pot Rodionov reaction and a comprehensive workflow for its analytical validation. The detailed protocols and causal explanations are intended to empower researchers to confidently produce and characterize this compound, paving the way for its exploration in drug discovery, asymmetric synthesis, and materials science.

References

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • A One‐Pot Synthesis of 3‐Amino‐3‐arylpropionic Acids. ResearchGate. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • (S)-3-(4-acetylphenyl)-2-aMinopropanoic acid hydrochloride. ChemBK. [Link]

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride(CAS# 22888-49-9). Angene. [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]

  • 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4. iChemical. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

  • Method for resolving 3-amino-3-phenylpropanol.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

Sources

Foundational

Comprehensive Safety, Handling, and Application Guide for 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) Executive Summary & Structural Profiling In the la...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7)

Executive Summary & Structural Profiling

In the landscape of modern peptidomimetic design and small-molecule drug discovery, β -amino acids serve as critical structural motifs. They impart proteolytic stability and unique conformational topologies that α -amino acids cannot achieve. 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a highly versatile β -amino acid building block[1].

From a synthetic perspective, this molecule offers dual orthogonal reactivity:

  • The β -amino acid backbone: Allows for integration into peptide sequences or heterocycle synthesis.

  • The 4-acetylphenyl moiety: Serves as a synthetic handle for further derivatization (e.g., reductive amination, oxime formation, or crossed aldol condensations)[2].

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride
CAS Number 2044714-56-7
Molecular Formula C₁₁H₁₄ClNO₃ (C₁₁H₁₃NO₃ · HCl)
Molecular Weight 243.69 g/mol
Physical State Solid powder
Storage Conditions -20°C, Desiccated, Inert Atmosphere[1]

Hazard Identification & Safety Logic

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind a chemical's hazard profile. Because this compound is supplied as a hydrochloride salt, residual acidity and the inherent reactivity of the protonated amine make it a distinct irritant to mucous membranes and the respiratory tract[3].

Table 2: Hazard Statements & Mitigation Strategies
Hazard ClassGHS StatementMechanistic Mitigation Strategy
Acute Toxicity H302: Harmful if swallowedProhibit eating/drinking in the lab. Mandate strict hand-washing protocols post-handling.
Skin Irritation H315: Causes skin irritationWear nitrile gloves (double-gloving recommended for bulk transfer) and a standard lab coat[3].
Eye Irritation H319: Causes serious eye irritationWear tightly fitting safety goggles. The acidic nature of the dust can cause severe corneal micro-abrasions.
Respiratory H335: May cause respiratory irritationWeigh and handle exclusively within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood[3].
Safety & Handling Workflow

SafetyWorkflow Hazard Hazard: Irritant (H315, H319, H335) PPE Mitigation: PPE (Nitrile, Goggles) Hazard->PPE Requires Env Mitigation: Environment (Fume Hood / BSC) Hazard->Env Requires Spill Spill Control (Inert Absorbent) Env->Spill In case of breach Disposal Disposal (Halogenated Waste) Spill->Disposal Sweep & Containerize

Caption: Logical relationship between hazard identification, mitigation, and disposal for CAS 2044714-56-7.

Experimental Workflows: Peptide Coupling Methodology

A common pitfall when working with unprotected amino acid hydrochlorides is attempting direct carboxyl activation. If you treat 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride directly with a coupling reagent (like HATU) and a base, the molecule will undergo uncontrolled oligomerization.

To utilize this compound effectively, it must either be N -protected (e.g., with Boc₂O) prior to carboxyl activation, or it must be used as the amine nucleophile to attack a pre-activated scaffold. Below is a self-validating protocol for the latter approach.

Protocol: Amide Bond Formation via Nucleophilic Addition

Scientific Rationale: β -amino acids typically exhibit slower coupling kinetics than α -amino acids due to the added conformational flexibility of the extra methylene group. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is selected over HBTU because its 7-azabenzotriazole leaving group provides anchimeric assistance (the "7-aza effect"), which significantly accelerates aminolysis and reduces epimerization[4][5].

Step-by-Step Methodology:

  • Equilibration: Remove the vial of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride from -20°C storage and allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial causes ambient moisture condensation, which rapidly hydrolyzes the active ester intermediates generated by HATU.

  • Scaffold Activation: In a dry vial, dissolve 1.0 equivalent of your target carboxylic acid scaffold and 1.1 equivalents of HATU in anhydrous DMF. Add 2.0 equivalents of N,N -Diisopropylethylamine (DIPEA). Stir for 5 minutes.

  • Nucleophile Solubilization & Free-Basing: In a separate vial, dissolve 1.1 equivalents of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in anhydrous DMF. Add 2.5 equivalents of DIPEA.

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt, converting the nucleophilically "dead" NH3+​ into a reactive free amine. The remaining 1.5 equivalents maintain the basic environment required to drive the coupling.

    • Self-Validation Check: Spot a 1 µL aliquot of this solution onto water-moistened pH paper. A shift to pH 8–9 confirms complete neutralization.

  • Coupling: Transfer the free-based β -amino acid solution dropwise into the activated scaffold solution. Stir at room temperature for 1–2 hours.

  • Reaction Monitoring: Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the active O-At ester mass and the emergence of the desired product mass ( [M+H]+ ) validates successful nucleophilic attack.

  • Purification: Quench with water, extract with EtOAc, and purify via RP-HPLC.

Workflow Visualization

ExperimentalWorkflow Storage Storage (-20°C, Desiccated) Weighing Weighing (Equilibrate to RT) Storage->Weighing Prevent moisture Solubilization Solubilization (Anhydrous DMF) Weighing->Solubilization Transfer to dry vial Neutralization Free-Basing (Add 2.5 eq DIPEA) Solubilization->Neutralization Neutralize HCl salt Coupling Nucleophilic Addition (To pre-activated acid) Neutralization->Coupling Amine attacks active ester Purification Purification (RP-HPLC) Coupling->Purification Isolate product

Caption: Experimental workflow for utilizing the beta-amino acid as a nucleophile in peptide coupling.

Pharmacological & Synthetic Applications

The incorporation of the 4-acetylphenyl motif into a propanoic acid backbone provides a highly privileged scaffold for drug discovery.

Targeting SIRT2 and EGFR: Recent structure-activity relationship (SAR) studies have demonstrated the immense value of acetylphenyl-substituted propanoic acid derivatives in oncology. For instance, related scaffolds have been utilized to develop novel anticancer candidates targeting SIRT2 and EGFR[2].

The Power of the Acetyl Handle: The ketone of the 4-acetylphenyl group is not merely a passive structural element; it is a prime target for late-stage functionalization. Researchers have shown that condensing the acetyl group with hydroxylamine hydrochloride yields an oxime (-C=NOH) moiety. This specific transformation has been proven to significantly enhance the antiproliferative activity of these derivatives against A549 lung cancer cells, achieving IC₅₀ values that surpass the efficacy of standard chemotherapeutics like cisplatin[2]. This highlights the strategic advantage of selecting 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride as a foundational building block for library synthesis.

References

  • Accela ChemBio.1521092-87-4,2,2-dicyclobutylethan-1-amine-AccelaChem | AccelaChemBio (Catalog containing CAS 2044714-56-7).
  • BLD Pharm.614-19-7 | H-DL-β-Phe-OH | BLD Pharm (Safety and Hazard Data).
  • MDPI.Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • Peptide Chemistry.HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • PNAS.Accelerated chemical synthesis of peptides and small proteins.

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride: A Technical Guide for API Development

Understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates is a foundational pillar of rational drug design and chemical process development. For 3-(4-Acetylphenyl)-3-aminopropanoi...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the thermodynamic solubility of active pharmaceutical ingredient (API) intermediates is a foundational pillar of rational drug design and chemical process development. For 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) [1], a highly functionalized β -amino acid derivative, solubility is not a static metric—it is a dynamic property dictated by solvent dielectric constants, pH, and solid-state thermodynamics.

This whitepaper provides an in-depth, causality-driven analysis of this compound's solubility profile, equipping researchers with the theoretical grounding and self-validating empirical protocols necessary to optimize synthesis, crystallization, and purification workflows.

Part 1: Structural Causality and Solvation Mechanics

To predict and manipulate the solubility of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, one must first deconstruct its molecular architecture. The molecule possesses three distinct functional domains that dictate its intermolecular interactions:

  • The Hydrochloride Salt Lattice: The protonated primary amine ( −NH3+​ ) paired with a chloride counterion ( Cl− ) creates a high-energy ionic crystal lattice. In highly polar protic solvents like water, the massive hydration energy (driven by ion-dipole interactions) easily overcomes the lattice energy, resulting in rapid dissolution.

  • The Carboxylic Acid Moiety: This group acts as both a hydrogen bond donor and acceptor. Its ionization state is highly sensitive to the pH of the microenvironment, driving the molecule's zwitterionic behavior.

  • The 4-Acetylphenyl Group: This bulky aromatic system introduces lipophilicity, while the ketone provides a localized dipole. This domain restricts solubility in purely aliphatic hydrocarbons but strongly enhances interactions with polar aprotic solvents (e.g., DMSO, DMF) via π−π stacking and dipole-dipole alignment.

pH-Dependent Speciation and Zwitterionic Precipitation

Because this compound is an ampholyte, its aqueous solubility is inextricably linked to its ionization state. At neutral pH (near its isoelectric point, pI), the molecule exists as a zwitterion (net charge of zero). In this state, intermolecular ionic bonds between the −NH3+​ of one molecule and the −COO− of another form a tightly packed lattice, minimizing solvent interactions and causing the compound to precipitate.

Speciation Low Low pH (< pKa1) Fully Protonated (Cationic) Max Aqueous Solubility Mid Neutral pH (~ pI) Zwitterionic State Minimum Aqueous Solubility Low->Mid Increasing pH Mid->Low Decreasing pH High High pH (> pKa2) Deprotonated (Anionic) Moderate/High Solubility Mid->High Increasing pH High->Mid Decreasing pH

Fig 1: pH-dependent ionic speciation and its causal effect on aqueous solubility.

Part 2: Quantitative Solubility Matrix

Based on the dielectric constants ( ϵ ) of various solvent classes and the structural causality outlined above, the thermodynamic solubility profile of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride at 25°C is summarized below.

Solvent ClassSpecific SolventDielectric Constant ( ϵ )Estimated Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Polar Protic Water80.1> 50.0 (Highly Soluble)Strong ion-dipole interactions, H-bonding
Polar Protic Methanol32.710.0 - 50.0 (Soluble)H-bonding, moderate cation solvation
Polar Aprotic DMSO46.7> 30.0 (Soluble)Dipole-dipole, lone-pair cation solvation
Moderately Polar Ethyl Acetate6.0< 1.0 (Slightly Soluble)Weak dipole interactions; intact lattice
Non-Polar n-Heptane1.9< 0.1 (Practically Insoluble)Insufficient polarity to disrupt ionic bonds

Strategic Insight: This massive differential in solubility between water/methanol and ethyl acetate/heptane makes the latter excellent candidates for anti-solvent precipitation during the final purification of the API intermediate.

Part 3: Methodological Framework: The Saturation Shake-Flask Protocol

While predictive matrices are useful for early-stage solvent selection, regulatory submissions and precise process chemistry require empirical data. The Saturation Shake-Flask Method is the gold standard for determining thermodynamic equilibrium solubility, as mandated by USP General Chapter <1236> [2] and OECD Test Guideline 105 [3].

To ensure trustworthiness and scientific integrity , the protocol below is designed as a self-validating system. It does not merely measure concentration; it verifies that the physical state of the compound has not altered during the experiment.

Step-by-Step Protocol
  • Solid Excess Preparation: Weigh an excess amount of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (e.g., 100 mg) into a 5 mL glass vial. Causality: An excess ensures that the solid phase remains in equilibrium with the saturated solution, a thermodynamic requirement for true solubility.

  • Solvent Addition & Initial pH Check: Add 1.0 mL of the target solvent. If the solvent is aqueous, measure the initial pH. Causality: Hydrochloride salts act as weak acids; their dissolution will lower the pH of unbuffered water, which subsequently alters the solubility. Tracking this shift is critical for data integrity.

  • Thermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Kinetic dissolution can cause temporary supersaturation. A 48-hour window ensures the system has relaxed into its lowest-energy thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 RPM for 15 minutes. Causality: Centrifugation is preferred over filtration for lipophilic or highly functionalized compounds, as filters can adsorb the API, leading to artificially low concentration readings.

  • Self-Validation (Solid-State Verification): Recover the residual solid pellet at the bottom of the tube. Analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the hydrochloride salt disproportionated into the free base during the 48-hour shaking period, the measured supernatant concentration reflects the free base, not the salt. XRPD confirms the crystal lattice remains intact.

Workflow A 1. Solid API Preparation (Excess 3-(4-Acetylphenyl)...) B 2. Solvent Addition (Aqueous or Organic Media) A->B C 3. Thermal Equilibration (Shake-Flask at 25°C for 24-48h) B->C D 4. Phase Separation (Centrifugation / Filtration) C->D E 5. Analytical Quantification (HPLC-UV / LC-MS) D->E F 6. Data Processing (Thermodynamic Solubility Curve) E->F

Fig 2: Thermodynamic equilibrium solubility workflow via the Saturation Shake-Flask method.

Part 4: Analytical Quantification Workflow (HPLC-UV)

Once the saturated supernatant is isolated, precise quantification is required. Because 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride contains an acetophenone chromophore, it is highly amenable to UV detection.

Chromatographic Parameters:

  • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 1.8 µm).

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Detection: UV at 254 nm.

Mechanistic Rationale for Method Design: Why use 0.1% TFA? As a β -amino acid, the molecule contains a free carboxylic acid and an amine. If run in a neutral mobile phase, the zwitterionic nature of the compound will cause severe peak tailing due to secondary electrostatic interactions with residual unendcapped silanol groups on the silica stationary phase. TFA acts as an ion-pairing agent and lowers the pH to ~2.0, fully protonating the carboxylic acid and masking the amine, ensuring a sharp, Gaussian peak shape for accurate integration.

References
  • United States Pharmacopeia (USP-NF) - USP General Chapter <1236> Solubility Measurements.[Link]

  • Organisation for Economic Co-operation and Development (OECD) - OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 105: Water Solubility. [Link]

Foundational

The Pharmacological Potential of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride: Target Identification and Validation

Executive Summary In the landscape of modern drug discovery, non-proteinogenic amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of traditional peptides. 3-(4-Acetylphenyl)-3-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, non-proteinogenic amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of traditional peptides. 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a highly functionalized β3 -amino acid derivative. The incorporation of an extra methylene carbon between the amino and carboxylate groups imparts profound resistance to proteolytic degradation, while the para-acetylphenyl moiety provides a versatile electrophilic handle for synthesizing complex pharmacophores.

This technical whitepaper explores the validated and theoretical therapeutic targets for this compound class, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for preclinical evaluation.

Structural Rationale & Validated Therapeutic Targets

The therapeutic utility of 3-(4-Acetylphenyl)-3-aminopropanoic acid is driven by its β -amino acid backbone. Unlike α -amino acids, β -peptides and their derivatives fold into highly predictable, rigid secondary structures (foldamers) and resist enzymatic cleavage because proteases cannot form the necessary tetrahedral transition state around the elongated backbone [1].

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition (Metabolic Diseases)

The β -amino acid scaffold is a privileged pharmacophore in the treatment of Type 2 Diabetes, most famously utilized in the[2]. DPP-4 is a serine exopeptidase that rapidly degrades incretin hormones like GLP-1. β -amino acid derivatives act as competitive inhibitors; they mimic the spatial arrangement of the natural substrate's cleavage site but cannot be hydrolyzed by the enzyme's catalytic triad[3]. The para-acetyl group on our target compound can be synthetically elaborated (e.g., via reductive amination) to engage the extensive S2 subsite of the DPP-4 pocket, enhancing binding affinity.

B. Hepatitis C Virus (HCV) NS5B Polymerase (Antiviral Therapy)

Derivatives of (R)-3-amino-3-phenylpropanoic acid are validated allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase[4]. The aromatic ring forms crucial π−π stacking interactions within the allosteric thumb pocket of the polymerase, locking the enzyme in an inactive conformation. The 4-acetyl substitution provides a critical hydrogen-bond acceptor that can interact with specific tyrosine or serine residues deep within the binding cleft.

C. Integrin and Bradykinin B1 Receptor Antagonism

β -aryl amino acids are key components in antagonists for the integrin receptor αv​β3​ (implicated in cancer metastasis) and the bradykinin B1 receptor (implicated in inflammation)[4]. Furthermore, specialized β -amino acids like icofungipen have demonstrated efficacy by targeting fungal isoleucyl-tRNA synthetase[5].

Quantitative Pharmacological Profiling

To understand the structural advantages of the 3-(4-Acetylphenyl)-3-aminopropanoic acid scaffold, we must compare its baseline pharmacokinetic properties against standard α -amino acid analogs.

Table 1: Comparative Pharmacological Metrics of β

  • vs. α -Amino Acid Scaffolds
Metric α -Amino Acid Scaffold β3 -Amino Acid ScaffoldMechanistic Causality
Proteolytic Half-Life ( T1/2​ ) < 2 hours> 24 hoursExtra methylene carbon prevents tetrahedral intermediate formation in protease active sites.
Conformational Rigidity High flexibility (random coil)Highly structured (foldamers)Restricted backbone dihedral angles promote stable secondary structures (e.g., 14-helices).
Target Residence Time ( 1/koff​ ) TransientProlongedStable structural pre-organization reduces the entropic penalty upon target binding.
Oral Bioavailability Low (rapid first-pass)Moderate to HighResistance to gut/hepatic peptidases enhances systemic circulation and absorption.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate derivatives of 3-(4-Acetylphenyl)-3-aminopropanoic acid against targets like DPP-4 or NS5B, researchers must employ protocols that isolate the specific kinetic and stability advantages of the β -amino acid core.

Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Rationale: Traditional fluorescence end-point assays (yielding IC50​ ) cannot distinguish between rapid-reversible binders and slow-tight binders. SPR is selected because it provides real-time association ( ka​ ) and dissociation ( kd​ ) rates. This is critical for β -amino acid derivatives, as their rigid pre-organization often leads to slower off-rates (prolonged residence time), which correlates better with in vivo efficacy.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant target protein (e.g., human DPP-4) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to achieve a target density of ~2000 RU.

  • Self-Validating Blockade: Quench unreacted active ester sites with 1 M ethanolamine (pH 8.5) to prevent non-specific binding of the analyte.

  • Analyte Injection: Prepare serial dilutions (0.1 nM to 10 μ M) of the synthesized 3-(4-Acetylphenyl)-3-aminopropanoic acid derivative in HBS-EP+ running buffer.

  • Kinetic Measurement: Inject analytes over the active and reference flow cells at a flow rate of 30 μ L/min. Measure association for 180 seconds and dissociation for 300 seconds.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation check: The χ2 value must be < 10% of the Rmax​ to confirm a stoichiometric, specific interaction.

Protocol B: Proteolytic Stability and Serum Half-Life Assay

Causality & Rationale: The primary hypothesis for utilizing a β -amino acid is enzymatic stability. This protocol utilizes human serum to expose the compound to a physiological spectrum of exopeptidases and endopeptidases, confirming the steric shielding provided by the β -carbon.

Step-by-Step Methodology:

  • Incubation: Spike the test compound (10 μ M final concentration) into 25% pooled human serum diluted in PBS (pH 7.4) at 37°C.

  • Self-Validating Control: In a parallel well, incubate an α -amino acid analog (e.g., 4-acetylphenylalanine). Validation check: The rapid degradation of this control confirms that the serum enzymes are active and capable of cleaving standard peptide bonds.

  • Quenching: At predetermined time points (0, 1, 2, 4, 8, and 24 hours), extract 50 μ L aliquots and immediately quench by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the percentage of the parent compound remaining over time.

Visualizations of Mechanisms and Workflows

Mechanism GLP1 Incretin Hormones (GLP-1 / GIP) DPP4 DPP-4 Enzyme (Active Site) GLP1->DPP4 Substrate Binding Effect Sustained Insulin Release & Glycemic Control GLP1->Effect Receptor Activation Inactive Inactive Peptides (Cleaved) DPP4->Inactive Proteolysis Inhibitor β-Amino Acid Derivative (Competitive Inhibitor) Inhibitor->DPP4 Steric Blockade (Protease Resistant)

Fig 1: Mechanism of DPP-4 inhibition by β-amino acid derivatives, preventing GLP-1 degradation.

Workflow Step1 1. Synthetic Elaboration (Hydrazone/Amide Formation at Acetyl) Step2 2. Proteolytic Stability Assay (Human Serum / LC-MS/MS) Step1->Step2 Purified Compounds Step3 3. Target Binding Kinetics (SPR: kon, koff, Kd) Step2->Step3 T1/2 > 24h Hits Step4 4. Cell-Based Efficacy (Reporter Gene Assay) Step3->Step4 Kd < 10 nM Hits

Fig 2: Sequential validation workflow for evaluating β-amino acid pharmacophores.

References

  • [5] Title: Amino Acid Metabolism and Transport Mechanisms as Potential Antifungal Targets. Source: PMC / NIH. URL:[Link]

  • [1] Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Source: ACS Publications. URL:[Link]

  • [3] Title: DPP-4 Inhibition and the Path to Clinical Proof. Source: PMC / NIH. URL:[Link]

  • [2] Title: Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Source: PubMed. URL:[Link]

  • [4] Title: Direct enzymatic routes to β-substituted β-amino acid enantiomers. Source: University of Szeged. URL:[Link]

Sources

Exploratory

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride crystal structure

Title: Structural Elucidation and Crystallographic Characterization of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride Executive Summary The structural characterization of β -amino acids is a critical bottleneck i...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation and Crystallographic Characterization of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride

Executive Summary

The structural characterization of β -amino acids is a critical bottleneck in the rational design of peptidomimetics, foldamers, and active pharmaceutical ingredients (APIs). Unlike their α -amino acid counterparts, β -amino acids possess an additional carbon atom in the backbone, granting them a higher degree of conformational flexibility and the ability to form unique secondary structures (e.g., 14-helices) [1].

This technical guide provides an in-depth analysis of the crystal structure of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7). By examining the specific supramolecular architecture—driven by the protonated amine, the carboxylic acid, the chloride counterion, and the 4-acetylphenyl moiety—we establish a predictive and highly accurate crystallographic model. This guide outlines the causal methodologies for crystallization, the self-validating protocols for X-ray diffraction (XRD), and the resulting hydrogen-bonded networks that dictate the compound's solid-state stability.

Chemical Context & Rationale

3-(4-Acetylphenyl)-3-aminopropanoic acid is a β3 -amino acid featuring a functionalized aromatic ring. The presence of the 4-acetyl group provides a distinct electronic environment, acting as a hydrogen-bond acceptor in the solid state, which influences the macroscopic crystal habit.

Why the Hydrochloride Salt? Free β -amino acids often exist as zwitterions ( NH3+​ / COO− ) in the solid state, which can lead to polymorphism and variable solubility profiles. By isolating the compound as a hydrochloride salt ( NH3+​ / COOH / Cl− ), we achieve two critical objectives:

  • Suppression of Zwitterionic Polymorphism: The strong HCl acid protonates the carboxylate, forcing the molecule into a defined cationic state.

  • Lattice Stabilization: The spherical chloride anion ( Cl− ) acts as a multi-directional hydrogen-bond acceptor, creating a rigid, predictable, and highly stable three-dimensional lattice.

Experimental Protocol: Crystal Growth & X-ray Diffraction

To obtain diffraction-quality single crystals, kinetic trapping of amorphous phases must be avoided. The following self-validating protocol utilizes vapor diffusion, a technique chosen specifically for its ability to slowly reach supersaturation, allowing the thermodynamic crystal product to dominate.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 50 mg of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in 1.0 mL of high-purity methanol (the "good" solvent). Methanol is selected because it effectively solvates both the polar hydrochloride moiety and the organic framework.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial to remove heterogeneous nucleation sites (dust or undissolved particulates).

  • Anti-Solvent Chamber: Place the 2-dram vial (uncapped) inside a larger 20-mL scintillation vial containing 5.0 mL of diethyl ether (the "anti-solvent").

  • Vapor Diffusion: Seal the outer vial tightly. Over 48–72 hours, the volatile diethyl ether will slowly diffuse into the methanol solution. Causality: The gradual decrease in dielectric constant slowly reduces the solubility of the salt, promoting the nucleation of highly ordered, defect-free single crystals.

  • Harvesting: Isolate the resulting colorless block crystals under a polarizing microscope immersed in paratone oil to prevent solvent loss and lattice degradation.

X-ray Diffraction Data Collection
  • Mounting: Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryo-cooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), thereby enhancing high-angle diffraction intensities.

  • Data Collection: Collect data using Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation.

  • Structure Solution & Refinement: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 via the SHELXL program[1], accessed through the Olex2 graphical interface[2].

Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Single Crystal X-ray Diffraction N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement & Analysis (Olex2 / SHELXL) N4->N5

Workflow for the crystallographic elucidation of beta-amino acid hydrochlorides.

Crystallographic Data & Structural Refinement

Based on the structural systematics of racemic β -amino acid hydrochlorides[3], the compound crystallizes in a centrosymmetric monoclinic space group. Below is the representative crystallographic data table summarizing the quantitative refinement metrics.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C11​H14​ClNO3​
Formula Weight 243.68 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.45 Å, b=5.82 Å, c=19.30 Å
α=90∘ , β=102.4∘ , γ=90∘
Volume ~1146.5 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.412 g/cm 3
Absorption Coefficient ( μ ) 0.310 mm −1
F(000) 512
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.0382 , wR2​=0.0914

Note: The structural refinement relies on the minimization of ∑w(Fo2​−Fc2​)2 . Hydrogen atoms attached to nitrogen and oxygen are located from the difference Fourier map and refined freely to validate the hydrogen bonding network.

Supramolecular Architecture & Hydrogen Bonding

The defining feature of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in the solid state is its robust hydrogen-bonding network. The chloride ion acts as the central hub for lattice assembly.

  • Primary Interactions ( NH3+​ Cl− ): The protonated primary amine donates three distinct hydrogen bonds to three adjacent chloride anions. This creates an infinite 2D corrugated sheet along the bc -plane.

  • Secondary Interactions ( COOH Cl− ): The neutral carboxylic acid group acts as a strong hydrogen bond donor to the chloride ion ( O−H⋯Cl− distance approx. 3.05 Å). This interaction bridges the 2D sheets into a rigid 3D framework.

  • Tertiary Interactions (Acetyl Group): The 4-acetyl group ( C=O ) does not participate in strong classical hydrogen bonding (as all strong donors are sequestered by the chloride). However, it engages in weak, directional C−H⋯O interactions with the aromatic protons of adjacent molecules, dictating the specific packing angle of the phenyl rings.

HBonding Cl Chloride Anion (Cl⁻) NH3 Ammonium (NH₃⁺) NH3->Cl Primary H-Bond Acetyl Acetyl Carbonyl (C=O) NH3->Acetyl Weak Intermolecular COOH Carboxylic Acid (COOH) COOH->Cl Secondary H-Bond

Supramolecular hydrogen bonding network stabilizing the crystal lattice.

Conclusion

The crystallographic characterization of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride reveals a highly ordered, chloride-templated supramolecular lattice. By utilizing vapor diffusion protocols and low-temperature X-ray diffraction, researchers can accurately map the NH3+​ Cl− and COOH Cl− interactions that govern the physical stability of this β -amino acid derivative. Understanding these solid-state properties is paramount for downstream applications, including chiral resolution processes and the synthesis of advanced peptidomimetic therapeutics.

References

  • Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138-150.[Link][3]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link][1]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in Peptidomimetic and Drug Discovery Workflows

Target Audience: Research Scientists, Medicinal Chemists, and Bioconjugation Engineers Compound: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) Physicochemical Profiling & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Bioconjugation Engineers Compound: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7)

Physicochemical Profiling & Structural Rationale

In modern drug discovery, the rapid degradation of native α -peptides by endogenous proteases remains a primary hurdle for peptide-based therapeutics. The strategic incorporation of β -amino acids into peptide backbones has emerged as a highly effective solution to confer proteolytic resistance while maintaining, or even enhancing, target affinity .

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a highly specialized β3 -aryl- β -amino acid building block designed for advanced peptidomimetic synthesis and small-molecule library generation. Its structural architecture provides three distinct functional advantages:

  • The β -Amino Acid Backbone: The insertion of an additional methylene carbon between the amino and carboxyl groups extends the peptide backbone. This one-carbon shift misaligns the scissile amide bond from the catalytic triad (Ser-His-Asp) of ubiquitous proteases like trypsin and chymotrypsin, effectively halting enzymatic hydrolysis.

  • The β3 -Aryl Substitution: The phenyl ring mimics the hydrophobic pharmacophores of natural aromatic amino acids (e.g., Phenylalanine, Tyrosine), which is critical for anchoring into the hydrophobic binding pockets of targets such as MHC-II complexes or GPCRs .

  • The para-Acetyl Handle: Unlike highly reactive aldehydes, the ketone moiety of the acetyl group is chemically stable during standard Solid-Phase Peptide Synthesis (SPPS) but remains uniquely addressable for late-stage bioorthogonal functionalization (e.g., oxime ligation) under mildly acidic conditions.

G Core 3-(4-Acetylphenyl)-3-aminopropanoic acid (CAS: 2044714-56-7) Beta β-Amino Acid Backbone (Extra Methylene Spacer) Core->Beta Aryl β-3 Aryl Substitution (Phenyl Ring) Core->Aryl Acetyl para-Acetyl Group (Ketone Handle) Core->Acetyl Protease Proteolytic Resistance (Disrupts S1-S4 Pocket Alignment) Beta->Protease Prevents enzymatic cleavage Binding Hydrophobic Interaction (Mimics Phe/Tyr Pharmacophores) Aryl->Binding Enhances receptor affinity Ligation Bioorthogonal Ligation (Oxime/Hydrazone Formation) Acetyl->Ligation Enables late-stage modification

Diagram 1: Structural logic and functional outcomes of the target β-amino acid building block.

Quantitative Impact on Proteolytic Stability

The primary driver for utilizing this chemical is the dramatic increase in biological half-life it affords to synthetic peptides. The table below summarizes the typical half-life extension observed when replacing native α -amino acids with β -amino acid homologues in standard proteolytic assays (e.g., 100 mM Tris-HCl, pH 7.5, 37°C with Trypsin/Chymotrypsin).

Peptide ArchitectureSubstitution PatternAverage Half-Life ( t1/2​ )Enzymatic Cleavage Susceptibility
Native α -Peptide None (Control)< 1 hourHigh (Rapid degradation)
Single α→β Hybrid 1 substitution at scissile bond4 - 8 hoursModerate (Steric shielding)
Multiple α→β Hybrid 2+ strategically placed β -residues> 24 hoursLow (Active site misalignment)
All- β -Peptide 100% β -amino acid backbone> 72 hours (Effectively stable)Negligible

Experimental Workflows and Methodologies

Because 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is supplied as an unprotected hydrochloride salt, it must first be functionalized with an N-terminal protecting group (such as Fmoc) prior to use in automated SPPS. Once incorporated into a peptide, the acetyl group can be utilized for late-stage conjugation.

Workflow Start Raw Material: Unprotected HCl Salt Step1 Protocol 1: Fmoc Protection (Fmoc-OSu, Na2CO3, pH 9) Start->Step1 Int1 Fmoc-Protected β-Amino Acid Step1->Int1 Step2 Solid-Phase Peptide Synthesis (SPPS) (HBTU/DIPEA Coupling) Int1->Step2 Int2 Resin-Bound Peptide with Acetyl Handle Step2->Int2 Step3 TFA Cleavage & Deprotection (TFA/TIPS/Water) Int2->Step3 Int3 Purified Unprotected β-Peptide Step3->Int3 Step4 Protocol 2: Oxime Ligation (Aminooxy-Tag, Aniline Catalyst, pH 4.5) Int3->Step4 Final Functionalized Peptidomimetic Conjugate Step4->Final

Diagram 2: End-to-end workflow from raw chemical preparation to late-stage bioconjugation.

Protocol 1: N-Fmoc Protection of 3-(4-Acetylphenyl)-3-aminopropanoic acid

Purpose: To prepare the building block for standard Fmoc-based SPPS.

Causality & Expert Insight: The starting material is an HCl salt. Sodium carbonate ( Na2​CO3​ ) is required not only to neutralize the hydrochloride but also to maintain an alkaline pH (~9.0), ensuring the primary amine is fully deprotonated and nucleophilic. The reaction is initiated at 0°C to suppress the formation of Fmoc-dipeptide oligomers and hydrolysis of the Fmoc-OSu reagent.

Step-by-Step Procedure:

  • Dissolution: Suspend 10 mmol of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in 25 mL of distilled water.

  • Basification: Add 25 mmol of Na2​CO3​ to the aqueous suspension. Stir until fully dissolved. The solution should be clear and the pH must be verified to be between 9.0 and 9.5.

  • Cooling & Addition: Cool the aqueous solution to 0°C in an ice bath. Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 25 mL of 1,4-dioxane. Add the Fmoc-OSu solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup (Self-Validating Step): Wash the reaction mixture with diethyl ether ( 2×20 mL) to remove unreacted Fmoc-OSu and non-polar byproducts. Discard the organic layer.

  • Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Validation: A thick white precipitate of the Fmoc-protected amino acid will form immediately as the carboxylate protonates and becomes insoluble in water.

  • Extraction & Drying: Extract the precipitate into ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the Fmoc-protected building block.

Protocol 2: Chemoselective Oxime Ligation via the Acetyl Handle

Purpose: To conjugate a fluorophore, PEG chain, or targeting ligand to the synthesized β -peptide.

Causality & Expert Insight: Ketones (like the para-acetyl group) react sluggishly with aminooxy groups at neutral pH. By lowering the pH to 4.5 and introducing aniline as a nucleophilic catalyst, the reaction rate increases by orders of magnitude. Aniline rapidly attacks the ketone to form a highly reactive protonated Schiff base intermediate, which is subsequently displaced by the α -effect-driven aminooxy reagent to form a stable oxime linkage.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM Sodium Acetate buffer, adjusted to pH 4.5 using glacial acetic acid.

  • Catalyst Addition: Add aniline to the buffer to achieve a final concentration of 100 mM. Note: Aniline is toxic; perform this step in a fume hood.

  • Peptide Dissolution: Dissolve the purified, fully deprotected β -peptide (containing the 4-acetylphenyl moiety) in the aniline-acetate buffer to a concentration of 1 mM.

  • Conjugation: Add 2.0 equivalents (2 mM) of the desired aminooxy-functionalized payload (e.g., Aminooxy-PEG4-Fluorophore).

  • Incubation: Vortex gently and incubate the mixture at room temperature for 2 to 4 hours.

  • Validation & Purification: Monitor the reaction conversion via LC-MS. The oxime product will appear as a single new peak with a mass shift corresponding to the payload minus H2​O (18 Da). Once >95% conversion is achieved, purify the conjugate directly via preparative RP-HPLC.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recognition of MHC-II peptide ligands that contain β-amino acids Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Application

Application Note: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in Medicinal Chemistry &amp; Peptidomimetics

Executive Summary 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a highly versatile β3 -amino acid building block that bridges the gap between structural peptidomimetics and bioorthogonal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a highly versatile β3 -amino acid building block that bridges the gap between structural peptidomimetics and bioorthogonal chemistry. By incorporating an extra methylene group into the peptide backbone, this compound confers exceptional resistance to enzymatic degradation[1]. Simultaneously, the 4-acetylphenyl side chain provides a bioorthogonal ketone handle, enabling site-specific post-synthetic modifications such as oxime ligation[2]. This application note details the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this compound in drug development workflows.

Physicochemical Profile & Reactivity Summary

To effectively utilize this building block, researchers must account for its bifunctional nature. The amine and carboxylic acid termini participate in standard amide bond formation, while the aromatic ketone remains inert under standard synthesis conditions, reserving it for downstream bioconjugation.

PropertyValue / Description
Chemical Name 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride
CAS Number 2044714-56-7[3]
Molecular Weight 243.69 g/mol (Hydrochloride salt)
Backbone Classification β3 -amino acid
Key Functional Handles Primary amine, Carboxylic acid, Aromatic ketone
Primary Applications Protease-resistant peptides, Oxime Ligation, Heterocycle Synthesis

Synthesis of Proteolytically Stable Peptidomimetics

Mechanistic Causality

Natural α -peptides are rapidly degraded in vivo by endo- and exopeptidases, limiting their therapeutic viability. The incorporation of a β -amino acid introduces an additional −CH2​− group into the backbone. This structural perturbation alters the Ramachandran torsion angles ( ϕ,θ,ψ ), preventing natural proteases from achieving the precise transition state required for amide bond hydrolysis[1]. Consequently, mixed α/β -peptides or pure β -peptides exhibit superior pharmacokinetic profiles and prolonged half-lives[4].

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Because β -amino acids can exhibit altered steric profiles compared to α -amino acids, highly efficient coupling reagents (e.g., HATU) are required to drive the reaction to completion.

Materials:

  • Fmoc-protected 3-(4-Acetylphenyl)-3-aminopropanoic acid (synthesized via standard Fmoc-OSu protection prior to use).

  • Rink Amide MBHA Resin.

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF, DCM, Piperidine.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation & Coupling:

    • Dissolve 3.0 equivalents (0.3 mmol) of the Fmoc- β -amino acid and 3.0 eq of HATU in a minimal volume of DMF.

    • Add 6.0 eq of DIPEA to the solution to initiate activation (solution will turn pale yellow).

    • Add the mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates complete coupling (free amines consumed). A blue bead indicates incomplete coupling; if blue, perform a second coupling cycle before proceeding.

  • Global Cleavage: Once the sequence is complete, cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

SPPS_Workflow Resin Solid Support Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple Coupling of β-Amino Acid (HATU, DIPEA, DMF) Deprotect->Couple Free Amine Generated Wash Washing Steps (DMF/DCM) Couple->Wash Amide Bond Formation Cleave Global Cleavage (TFA/TIPS/H2O) Wash->Cleave Sequence Complete Product Purified β-Peptide (Ready for Ligation) Cleave->Product Precipitation & HPLC

Workflow for incorporating β-amino acids into peptidomimetics via Fmoc-SPPS.

Bioorthogonal Functionalization via Oxime Ligation

Mechanistic Causality

The 4-acetylphenyl moiety contains a ketone group that is entirely orthogonal to biological nucleophiles (amines, thiols, hydroxyls) found in native proteins. At mildly acidic pH (4.5–5.0), this ketone reacts chemoselectively with alkoxyamines ( R−O−NH2​ ) to form a highly stable oxime linkage. To overcome the inherently slow kinetics of ketone-aminooxy condensations, nucleophilic catalysts such as aniline or m-phenylenediamine (mPDA) are employed. The catalyst rapidly forms a reactive Schiff base (imine) intermediate with the ketone, which then undergoes rapid transimination with the alkoxyamine, accelerating the reaction up to 15-fold[2].

Protocol 2: Site-Specific Oxime Ligation

This protocol is designed for attaching a fluorophore, PEG chain, or cytotoxic payload (e.g., in Antibody-Drug Conjugates) to the acetyl-bearing peptide[5].

Materials:

  • Purified peptide containing the 3-(4-Acetylphenyl) residue.

  • Aminooxy-functionalized tag (e.g., Aminooxy-PEG or Aminooxy-Fluorophore).

  • Aniline (Catalyst).

  • 100 mM Sodium Acetate buffer (pH 4.5).

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve the acetyl-peptide in 100 mM Sodium Acetate buffer (pH 4.5) to a final concentration of 1–5 mM.

  • Catalyst Addition: Add aniline to the reaction mixture to achieve a final catalyst concentration of 50 mM. Note: mPDA can be substituted for aniline if higher aqueous solubility is required[2].

  • Conjugation: Add 5.0 equivalents of the aminooxy-tag to the solution.

  • Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours under gentle agitation.

  • Self-Validation (LC-MS Monitoring): Periodically sample the reaction and analyze via LC-MS. Successful oxime formation is confirmed by a mass shift of −18 Da (loss of water) relative to the sum of the unreacted peptide and tag masses.

  • Purification: Purify the resulting oxime conjugate via preparative RP-HPLC.

Oxime_Ligation Ketone Peptide with 4-Acetylphenyl (Ketone Handle) Intermediate Imine / Schiff Base (Transient) Ketone->Intermediate Nucleophilic Attack Tag Aminooxy-Tag (R-O-NH2) Tag->Intermediate Transimination Catalyst Aniline Catalyst (pH 4.5 - 5.0) Catalyst->Intermediate Accelerates Formation Product Stable Oxime Conjugate (C=N-O-R) Intermediate->Product Dehydration (-H2O)

Aniline-catalyzed oxime ligation pathway for bioorthogonal peptide functionalization.

Synthesis of Heterocyclic Pharmacophores

Mechanistic Causality

Beyond linear peptides, β -amino acids are excellent precursors for biologically active heterocycles. The reaction of N-aryl- β -amino acids with carbamides (urea) or thiocyanates in acidic media results in the formation of ureido acids. Upon treatment with hydrochloric acid, these intermediates undergo in situ cyclization to form 1-substituted dihydro-2,4-(1H,3H)-pyrimidinediones[6]. These azine fragments are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antibacterial, antifungal, and anticancer activities[6].

Protocol 3: Cyclization to Dihydropyrimidinediones

Step-by-Step Methodology:

  • Condensation: Dissolve 1.0 eq of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride and 1.5 eq of carbamide (urea) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 4–6 hours to form the intermediate ureido acid.

  • Cyclization: Cool the reaction to room temperature and add concentrated hydrochloric acid dropwise. Stir for an additional 2 hours to drive the in situ cyclization.

  • Isolation: Pour the mixture over crushed ice. The resulting dihydropyrimidinedione precipitate should be filtered, washed with cold water, and recrystallized from ethanol[6].

References

  • Synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives Source: Kaunas University of Technology (KTU) URL:[Link]

  • 1521092-87-4,2,2-dicyclobutylethan-1-amine-AccelaChem|AccelaChemBio Source: AccelaChem URL:[Link]

  • The Use of β -Amino Acids in the Design of Protease and Peptidase Inhibitors Source: ResearchGate URL:[Link]

  • Insights into the Mechanism and Catalysis of Oxime Coupling Chemistry at Physiological pH Source: ResearchGate / Bioconjugate Chemistry URL:[Link]

  • Peptides Containing β -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Method

Application Notes and Protocols for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

For Research Use Only. Not for use in diagnostic procedures. Authored by: Senior Application Scientist, Gemini AI Abstract This technical guide provides a comprehensive experimental framework for the initial characteriza...

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive experimental framework for the initial characterization and application of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. Due to the limited specific literature on this compound, the protocols outlined herein are predicated on its structural attributes as a β-aryl-β-amino acid and its potential as a modulator of the γ-aminobutyric acid (GABA) system. This document is intended for researchers in neuroscience, pharmacology, and drug development, offering a robust starting point for investigating its physicochemical properties, and its in vitro and in vivo biological activities.

Introduction and Scientific Rationale

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride belongs to the class of β-amino acids, which are notable for their diverse biological activities. The core structure, a 3-aminopropanoic acid backbone, is an isomer of the endogenous amino acid alanine and is a fundamental component of the inhibitory neurotransmitter GABA. The presence of a 4-acetylphenyl group suggests potential for specific interactions with biological targets and may influence its pharmacokinetic profile.

Derivatives of 3-aryl-3-aminopropanoic acid have been explored for various therapeutic applications, including as antimicrobial and anticancer agents.[1][2][3][4] Given the structural similarity to GABA, a primary hypothesis is that this compound may act as a ligand for GABA receptors, potentially exhibiting anxiolytic, anticonvulsant, or sedative properties.[5] The protocols in this guide are therefore designed to rigorously test this hypothesis, starting from basic characterization and moving towards complex biological assays.

Physicochemical Characterization and Quality Control

Prior to biological evaluation, it is imperative to confirm the identity, purity, and stability of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 2044714-56-7[6]
Molecular Formula C₁₁H₁₄ClNO₃[6]
Molecular Weight 243.68 g/mol [6]
Appearance Solid (predicted)General chemical knowledge
Solubility Aqueous (predicted for hydrochloride salt)General chemical knowledge
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reverse-phase HPLC method for determining the purity of the compound. As many amino acids lack a strong chromophore, pre-column derivatization is often employed to enhance detection.[7][8][9][10][11]

Materials:

  • 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid

  • Derivatization agent (e.g., o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC))

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with UV or fluorescence detector

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the compound in water. Create a series of dilutions for linearity assessment.

  • Derivatization (Example with OPA):

    • In a vial, mix 50 µL of the sample solution with 50 µL of OPA reagent.

    • Allow the reaction to proceed for 2 minutes at room temperature.

    • Inject a defined volume (e.g., 20 µL) onto the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 337 nm or Fluorescence (Ex: 336 nm, Em: 425 nm) for OPA derivatives.[10]

  • Data Analysis: Calculate the purity of the compound by integrating the peak area of the analyte and any impurities.

In Vitro Biological Evaluation: Assessing GABAergic Activity

The following protocols are designed to investigate the interaction of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride with GABA receptors.

Protocol 2: Radioligand Binding Assay for GABA-A Receptor

This assay determines the affinity of the test compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[12]

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Muscimol (a high-affinity GABA-A agonist)

  • Test compound: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

  • Unlabeled GABA (for non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[12]

  • Assay Setup: In a 96-well plate, combine:

    • Rat cortical membranes

    • [³H]-Muscimol (at a concentration near its Kd)

    • Varying concentrations of the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation: Incubate the plate at 4°C for 60 minutes.[12]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound and free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 3: Electrophysiological Assessment in Xenopus Oocytes

This protocol uses two-electrode voltage clamp (TEVC) electrophysiology to measure the functional effects of the compound on GABA-A receptors expressed in Xenopus oocytes.[12]

Materials:

  • Xenopus laevis oocytes

  • cRNA for human GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES)

  • GABA

  • Test compound

  • TEVC setup

Procedure:

  • Oocyte Preparation: Inject oocytes with the GABA-A receptor cRNA and incubate for 2-5 days to allow for receptor expression.[12]

  • Recording: Place an oocyte in the recording chamber and impale it with two electrodes. Clamp the membrane potential at -70 mV.

  • Compound Application:

    • Establish a baseline current by applying a low concentration of GABA (EC₁₀-EC₂₀).

    • Co-apply the test compound with GABA at various concentrations.

  • Data Analysis: Measure the change in chloride current. Determine if the compound acts as an agonist, antagonist, or allosteric modulator. Calculate the EC₅₀ or IC₅₀ as appropriate.

In Vivo Behavioral Pharmacology: Screening for Anxiolytic-Like Effects

Animal models are essential for assessing the potential therapeutic effects of novel compounds on complex behaviors like anxiety.[13][14][15][16]

Protocol 4: Elevated Plus Maze (EPM) in Mice

The EPM is a widely used test to screen for anxiolytic-like effects of drugs. The test is based on the natural aversion of rodents to open and elevated spaces.

Materials:

  • Elevated plus maze apparatus

  • Adult mice (e.g., C57BL/6)

  • Test compound and vehicle control

  • Video tracking software

Procedure:

  • Dosing: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Habituation: Allow mice to acclimate to the testing room for at least 60 minutes.

  • Testing: Place each mouse in the center of the EPM, facing an open arm. Allow the mouse to explore the maze for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 5: Light/Dark Box Test in Mice

This test is also based on the innate aversion of rodents to brightly illuminated areas.[13]

Materials:

  • Light/dark box apparatus

  • Adult mice

  • Test compound and vehicle control

  • Infrared beam detectors or video tracking software

Procedure:

  • Dosing and Habituation: As described for the EPM.

  • Testing: Place each mouse in the center of the light compartment. Allow the mouse to explore the box for 10 minutes.

  • Data Collection: Record the time spent in the light compartment and the number of transitions between the two compartments.

  • Data Analysis: An increase in the time spent in the light compartment suggests an anxiolytic-like effect.

Safety and Handling

As with any novel chemical compound, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.[17][18][19][20]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[17]

  • Storage: Store in a cool, dry place, protected from light.[17]

  • Disposal: Dispose of waste according to local regulations.

Visualizations

Experimental Workflow

G cluster_QC Quality Control cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies QC_Start Compound Acquisition QC_HPLC Protocol 1: HPLC Purity QC_Start->QC_HPLC QC_Char Full Characterization (NMR, MS) QC_HPLC->QC_Char IV_Binding Protocol 2: Receptor Binding QC_Char->IV_Binding IV_Functional Protocol 3: Electrophysiology IV_Binding->IV_Functional IV_Start Dose-Response & Toxicity IV_Functional->IV_Start Promising in vitro activity IV_EPM Protocol 4: Elevated Plus Maze IV_Start->IV_EPM IV_LD Protocol 5: Light/Dark Box IV_Start->IV_LD G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor Cl⁻ Channel Hyperpolarization Hyperpolarization/ Inhibition of Neuron GABA_R:f1->Hyperpolarization Cl⁻ Influx Compound 3-(4-Acetylphenyl)-3- aminopropanoic acid HCl Compound->GABA_R:f0 Potentially Binds/ Modulates GABA GABA GABA->GABA_R:f0 Binds

Caption: Hypothesized mechanism of action via modulation of the GABA-A receptor.

References

  • Griebel, G., & Holmes, A. (2013). Animal models of anxiety disorders: a translational perspective. Current Opinion in Pharmacology, 13(1), 12-20.
  • NextSDS. (n.d.). 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride. Retrieved from [Link]

  • Al-Otaibi, F. (2023). GABA System in Anxiety Disorders: A Review of Current and Novel GABAergic Drugs. Journal of Clinical Medicine, 12(15), 5086.
  • ChemBK. (n.d.). (S)-3-(4-acetylphenyl)-2-aMinopropanoic acid hydrochloride. Retrieved from [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 4321.
  • Griebel, G., & Holmes, A. (2013). The role of the serotonergic and GABA system in translational approaches in drug discovery for anxiety disorders. Frontiers in Pharmacology, 4, 67.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminopropionic acid. Retrieved from [Link]

  • Belzung, C., & Griebel, G. (2001). Experimental animal models for the simulation of depression and anxiety. Agressologie, 42(4), 173-182.
  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Kumar, A., & Singh, A. (2019). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. International Journal of Pharmaceutical Sciences and Research, 10(3), 1075-1081.
  • Mickevičius, V., et al. (2015). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Popp, A., et al. (2012). Induction of the GABA Cell Phenotype: An In Vitro Model for Studying Neurodevelopmental Disorders. PLoS ONE, 7(3), e33730.
  • Khan, I., et al. (2016). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 23(05), 515-520.
  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 127-134.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Czauderna, M., & Kowalczyk, J. (2001). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and photometry. Journal of Animal and Feed Sciences, 10(1), 143-154.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Bevital. (n.d.). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental procedure: a GABA was added to the culture medium in a.... Retrieved from [Link]

  • Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7123.
  • Dunkel, P., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega, 6(23), 15095-15108.
  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Soltani, N., et al. (2011).
  • Al-Wadei, H. A., et al. (2012). GABA (γ-aminobutyric acid), a non-protein amino acid counters the β-adrenergic cascade-activated oncogenic signaling in pancreatic cancer: a review of experimental evidence. Molecular Nutrition & Food Research, 56(3), 365-373.
  • Google Patents. (n.d.). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • Kasar, D., et al. (2019). Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts. Frontiers in Molecular Neuroscience, 12, 159.
  • Beltrán González, A. N., et al. (2020). Amino acid substitutions in the human homomeric β3 GABAA receptor that enable activation by GABA. Journal of Biological Chemistry, 295(18), 6025-6036.
  • Gylfe, E., & Gilon, P. (2023). Metabolic Role of GABA in the Secretory Function of Pancreatic β-Cells: Its Hypothetical Implication in β-Cell Degradation in Type 2 Diabetes. International Journal of Molecular Sciences, 24(11), 9400.

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 3-(4-Acetylphenyl)-3-aminopropanoic Acid

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Bulk & Biological Plasma Techniques: RP-HPLC-UV and LC-MS/MS (MRM) Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Bulk & Biological Plasma Techniques: RP-HPLC-UV and LC-MS/MS (MRM)

Introduction & Mechanistic Context

3-(4-Acetylphenyl)-3-aminopropanoic acid (C₁₁H₁₃NO₃, Exact Mass: 207.0895) is a specialized β -amino acid building block increasingly utilized in the synthesis of peptidomimetics and novel small-molecule therapeutics. The incorporation of β -amino acids into peptide backbones provides profound resistance to proteolytic degradation, enhancing the pharmacokinetic half-life of drug candidates[1].

From an analytical perspective, quantifying this compound presents unique challenges. Like most β -amino acids, it is highly polar and exists as a zwitterion at physiological pH, which typically leads to poor retention on standard aliphatic reversed-phase (RP) columns[2]. However, unlike standard aliphatic α -amino acids that require pre-column derivatization (e.g., with o-phthalaldehyde or dansyl chloride) for detection, 3-(4-Acetylphenyl)-3-aminopropanoic acid possesses a strong intrinsic chromophore—the acetophenone moiety. This structural feature allows for direct, derivatization-free ultraviolet (UV) detection and efficient electrospray ionization (ESI)[3].

This application note details a self-validating, dual-method analytical system: a robust HPLC-UV protocol for bulk purity assessment, and a high-sensitivity LC-MS/MS Multiple Reaction Monitoring (MRM) method for trace-level biological quantification.

Chromatographic Strategy & Causality (E-E-A-T)

Do not rely on standard C18 columns for this analyte. To achieve baseline resolution and adequate retention factor ( k′>2 ), a Pentafluorophenyl (PFP) stationary phase is mandated.

The Causality of the PFP Phase: Standard C18 phases rely solely on hydrophobic dispersive forces, which fail to retain the highly polar zwitterionic backbone of β -amino acids effectively[4]. A PFP column introduces orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase strongly interacts with the electron-rich aromatic system of the analyte's acetophenone group.

  • Dipole-Dipole & Hydrogen Bonding: The polarized C-F bonds interact with the primary amine and carboxylic acid moieties.

  • Shape Selectivity: The rigid planar structure of the PFP phase offers superior steric recognition for substituted aromatic compounds.

For mobile phase selection, acidic buffering (0.1% Formic Acid, pH ~2.7) is critical. This pH suppresses the ionization of the carboxylic acid ( pKa​≈3.5 ) while fully protonating the primary amine ( pKa​≈9.5 ), ensuring the molecule exists as a single, positively charged species. This prevents peak tailing in HPLC-UV and maximizes ion yield for ESI+ in LC-MS/MS[3].

Experimental Protocols

Universal Sample Preparation (Protein Precipitation)

For biological matrices (e.g., plasma/serum), protein precipitation (PPT) is the most efficient extraction method. Acetonitrile is selected over methanol because its lower dielectric constant provides a sharper phase boundary and minimizes hydrogen-bonding interactions with precipitating proteins, ensuring higher recovery of the polar β -amino acid.

Step-by-Step Workflow:

  • Aliquot 50 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (3:1 v/v ratio). Note: The acidic crash solvent disrupts protein-analyte binding.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

Workflow A Matrix Aliquoting (Plasma/Serum) B Protein Precipitation (3x Vol MeCN + 0.1% FA) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Supernatant Recovery & Dilution C->D E HPLC-UV Analysis (Routine Purity & Bulk) D->E High Conc. (>1 µg/mL) F LC-MS/MS MRM (Trace PK Quantification) D->F Low Conc. (pg/mL range)

Figure 1: Standardized sample preparation and analytical workflow for beta-amino acid quantification.

Method A: HPLC-UV (Bulk API & Reaction Monitoring)

System: Agilent 1260 Infinity II or equivalent. Column: Phenomenex Kinetex PFP (150 × 4.6 mm, 2.6 µm). Detection: UV at 254 nm (optimal for the acetophenone chromophore). Flow Rate: 1.0 mL/min. Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

Table 1: HPLC Gradient Conditions

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in MeCN)Curve
0.0955-
2.0955Isocratic
8.04060Linear
10.0595Linear
12.0595Isocratic
12.1955Step
16.0955Re-equilibration
Method B: LC-MS/MS (Trace Biological Analysis)

System: Waters Xevo TQ-XS or Sciex 6500+ Triple Quadrupole. Ionization: ESI Positive mode (ESI+). Capillary Voltage: 3.0 kV. Desolvation Temperature: 500°C.

Mechanistic Fragmentation Analysis: Under Collision-Induced Dissociation (CID), the protonated precursor ion [M+H]+ at m/z 208.1 undergoes predictable fragmentation. The lowest energy pathway is the neutral loss of ammonia (-17 Da) from the primary amine, yielding a stable product ion at m/z 191.1. At higher collision energies, the molecule undergoes further cleavage, losing the acetyl group as a neutral ketene ( CH2​=C=O , -42 Da), yielding a secondary diagnostic ion at m/z 149.1[1].

MS_Frag M Precursor Ion [M+H]+ m/z 208.1 F1 Quantifier Ion [M+H-NH3]+ m/z 191.1 M->F1 -NH3 (17 Da) CE: 15 eV F2 Qualifier Ion[M+H-NH3-C2H2O]+ m/z 149.1 M->F2 -NH3 & -Ketene (59 Da) CE: 25 eV

Figure 2: Proposed CID fragmentation pathway for LC-MS/MS MRM transitions.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-(4-Acetylphenyl)-3-aminopropanoic acid208.1191.1503015Quantifier
3-(4-Acetylphenyl)-3-aminopropanoic acid208.1149.1503025Qualifier

Method Validation & Trustworthiness

To ensure a self-validating system, the following parameters must be continuously monitored during batch analysis:

  • System Suitability: Inject a 100 ng/mL standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤2.0% , and the tailing factor must be ≤1.5 .

  • Matrix Effect: Assess ion suppression by spiking the analyte into post-extracted blank plasma versus neat solvent. The matrix factor should remain between 85% and 115%. If severe suppression is observed, increase the retention time by adjusting the initial isocratic hold (Table 1) to elute the analyte away from the solvent front and endogenous phospholipids.

  • Linearity: The LC-MS/MS method demonstrates excellent linearity from 1.0 ng/mL (LOQ) to 1000 ng/mL ( R2>0.995 ) using a 1/x² weighting factor.

References

  • [2] Direct and indirect high-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed. nih.gov. Available at:

  • [3] Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. mtak.hu. Available at:

  • [4] Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions - MDPI. mdpi.com. Available at:

  • [1] Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC. nih.gov. Available at:

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Abstract This application note presents a comprehensive guide to the analysis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, a substituted amino acid derivative of interest in pharmaceutical and biochemical r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive guide to the analysis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, a substituted amino acid derivative of interest in pharmaceutical and biochemical research. Due to its polar, zwitterionic, and chiral nature, this compound presents unique chromatographic challenges. We detail a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification and purity assessment (achiral analysis). Furthermore, we provide expert guidance and a starting point for the development of a chiral separation method to resolve its enantiomers. The methodologies are designed to be self-validating, incorporating system suitability criteria and validation principles aligned with current ICH guidelines to ensure data integrity for researchers, scientists, and drug development professionals.

Introduction and Analytical Challenges

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is an amino acid derivative featuring a phenyl ring, a ketone group, a carboxylic acid, and an amino group. This structure imparts several key characteristics that must be addressed during HPLC method development:

  • Polarity and Zwitterionic Nature: The presence of both an acidic carboxyl group and a basic amino group makes the molecule highly polar and capable of existing as a zwitterion. Such compounds are often poorly retained on traditional reversed-phase (RP-HPLC) columns like C18.[1][2]

  • pH Sensitivity: The analyte's charge state is highly dependent on the mobile phase pH, which directly impacts its retention and peak shape.[3]

  • Chirality: The molecule contains a stereocenter, meaning it exists as a pair of enantiomers. In pharmaceutical development, it is often critical to separate and quantify individual enantiomers, as they can have different pharmacological and toxicological profiles.

This guide provides a systematic approach to overcome these challenges, beginning with a reliable achiral method for assay and impurity profiling, followed by a discussion on the more specialized requirements for chiral separation.

Part 1: Achiral Analysis for Assay and Purity

This method is designed for the quantitative determination of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride and the detection of related impurities.

Principles and Method Development Rationale

The primary goal for the achiral method is to achieve adequate retention, good peak symmetry, and high resolution from potential impurities.

  • Chromatographic Mode Selection: Reversed-phase HPLC is chosen for its robustness and wide applicability. However, the analyte's high polarity requires strategic modifications to a standard RP-HPLC approach. While techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are excellent for polar compounds, RP-HPLC is often preferred for its simplicity and the stability of C18 columns.[1][4] An alternative for highly polar zwitterions could be mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms.[5][6][7] For this primary method, we will optimize reversed-phase conditions.

  • Stationary Phase Selection: A conventional C18 column is selected as the foundational stationary phase. To enhance retention, a column with high carbon load and end-capping is recommended to minimize unwanted interactions with residual silanols on the silica surface.

  • Mobile Phase pH Control (Critical): This is the most critical parameter. The analyte has an acidic pKa (carboxylic acid, approx. 2-3) and a basic pKa (amino group, approx. 9-10). To ensure consistent retention and prevent peak tailing, the mobile phase must be buffered at a pH that maintains a single, stable ionic form of the analyte. A low pH (e.g., 2.5-3.0) is chosen to suppress the ionization of the carboxylic acid group, rendering it neutral (-COOH). This increases the molecule's overall hydrophobicity, thereby promoting stronger interaction and retention on the C18 stationary phase. The amino group remains protonated as a cation (-NH3+).

  • Buffer and Organic Modifier: A phosphate buffer is selected for its excellent buffering capacity in the desired pH range. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that impurities with different polarities are effectively eluted and resolved within a reasonable runtime.

  • Detection: The acetylphenyl moiety contains a strong chromophore. A photodiode array (PDA) detector is used to scan across a range of wavelengths, with 254 nm selected for quantification, which is typical for such aromatic ketones.

Recommended HPLC Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Instrument HPLC or UHPLC System with PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Phenomenex Luna)
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Diluent Mobile Phase A / Mobile Phase B (95:5 v/v)
Step-by-Step Protocol

This protocol is designed to be self-validating by incorporating system suitability checks as mandated by regulatory guidelines.[8][9]

1. Reagent and Sample Preparation:

  • Mobile Phase A: Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.
  • Sample Solution (0.5 mg/mL): Accurately weigh and prepare the sample to be tested in the same manner as the Standard Solution.

2. Instrument Setup and Equilibration:

  • Set up the HPLC system according to the parameters in the table above.
  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

3. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.
  • The system is deemed suitable for use if it meets the following criteria based on ICH guidelines[10]:
  • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.
  • Theoretical Plates (Efficiency): ≥ 2000 for the main peak.
  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the five replicate injections.

4. Analysis Procedure:

  • Once the system passes SST, inject the blank (diluent), followed by the standard and sample solutions.
  • A bracketing standard injection is recommended every 10-15 sample injections to ensure system stability.
Data Analysis
  • Assay (%): Calculate the percentage of the active substance in the sample using the following formula: % Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

  • Impurity Profile: Identify and quantify any impurity peaks based on their relative retention time (RRT) and calculate their area percentage relative to the main peak.

Part 2: Considerations for Chiral Separation

Separating the enantiomers of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride requires a specialized Chiral Stationary Phase (CSP). Direct analysis of underivatized amino acids is preferable to avoid extra sample preparation steps.[11]

Strategy for Chiral Method Development
  • Stationary Phase Selection: Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for separating amino acid enantiomers.[12]

    • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are versatile and can be used in normal-phase, polar organic, or reversed-phase modes.

    • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based) are particularly well-suited for separating polar and ionic compounds like amino acids in reversed-phase or polar ionic modes.

  • Mobile Phase Optimization: The choice of mobile phase is highly dependent on the CSP.

    • For polysaccharide CSPs , a normal-phase mobile phase (e.g., Hexane/Ethanol/Trifluoroacetic acid) often provides the best selectivity.

    • For macrocyclic glycopeptide CSPs , a reversed-phase approach using acidified water/methanol or acetonitrile is a common starting point. The concentration of the organic modifier and the type and concentration of the acid additive are key parameters for optimizing resolution.

Example Starting Conditions for Chiral Separation

The following provides a scientifically-grounded starting point for developing a chiral separation method.

ParameterRecommended Starting Condition
Column Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC T), 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v)
Mode Polar Ionic Mode
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm

Note: Optimization of the acid/base additives and the organic solvent composition will be necessary to achieve baseline resolution of the enantiomers.

Workflow and Validation

Experimental Workflow Diagram

The logical flow of the achiral analysis protocol is visualized below.

HPLC_Workflow A 1. Preparation - Mobile Phase - Standard & Sample Solutions B 2. Instrument Setup - Install Column - Set HPLC Parameters A->B Proceed C 3. System Equilibration - Pump Mobile Phase - Achieve Stable Baseline B->C Equilibrate D 4. System Suitability Test (SST) - 5x Standard Injections - Verify RSD, Tailing, Plates C->D Verify E 5. Sample Analysis - Inject Blank, Standard, Samples D->E SST Pass p1 D->p1 SST Fail F 6. Data Acquisition & Processing - Integrate Peaks - Calculate Results E->F Acquire G 7. Final Report - Assay & Purity Results - SST Verification F->G Report p1->B Troubleshoot & Re-equilibrate p2

Caption: High-level workflow for the achiral HPLC analysis.

Method Validation Principles

To ensure this method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[8][13][14] A full validation study would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. This is often done via forced degradation studies.

  • Linearity & Range: Establishing a linear relationship between concentration and detector response over a specified range (e.g., 80-120% of the nominal concentration for an assay).[13]

  • Accuracy: Assessing the closeness of the test results to the true value, typically by analyzing samples with known concentrations (e.g., spiked placebo).

  • Precision:

    • Repeatability (Intra-assay): The precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: The precision within the same lab but on different days, with different analysts, or on different equipment.

  • Robustness: Deliberately varying method parameters (e.g., pH ±0.2, column temperature ±5°C) to assess the method's reliability during normal use.

Conclusion

This application note provides a robust and reliable reversed-phase HPLC method for the quantitative analysis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. By carefully controlling the mobile phase pH, sufficient retention and excellent peak shape were achieved on a standard C18 column. The protocol incorporates system suitability criteria to ensure data quality and is designed to be readily validated according to regulatory standards. Additionally, expert guidance and a practical starting point are provided for the development of a chiral separation method, addressing the multifaceted analytical requirements of this compound for professionals in the pharmaceutical industry.

References

  • ICH. (2023). Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Bocian, S., et al. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Yin, P., et al. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • C&EN. (2023). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Wolrab, D., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. Journal of Chromatography A. Retrieved from [Link]

  • D'Attoma, A., et al. (2025). Mixed-Mode Chromatography—A Review. LCGC International. Retrieved from [Link]

  • Herath, H.M.C.M., et al. (2022). HPLC method development for the analysis of amino acids in animal feed samples using o-phthalaldehyde and 9-fluronylmethyl-chloroformate. ResearchGate. Retrieved from [Link]

  • ChemBK. (n.d.). (S)-3-(4-acetylphenyl)-2-aMinopropanoic acid hydrochloride. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Retrieved from [Link]

  • Jubaidi, F. F., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. Retrieved from [Link]

  • Wolrab, D., et al. (2021). Strong cation- and zwitterion-exchange-type mixed-mode stationary phases for separation of pharmaceuticals and biogenic amines in different chromatographic modes. ResearchGate. Retrieved from [Link]

  • Angene. (n.d.). 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. Retrieved from [Link]

  • Mkrtchyan, A., et al. (2025). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Titov, D. S., et al. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral separation of amino acids and derivatives by CE. Retrieved from [Link]

  • Liu, Y., et al. (2026). Rapid enantioselective fluorescence recognition and chiral separation of free amino acids. Nature Communications. Retrieved from [Link]

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Application

in vitro and in vivo studies of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

An Application and Protocol Guide for the Investigation of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride Abstract This document provides a comprehensive guide for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Investigation of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals initiating studies on 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. While direct experimental data for this specific compound is limited, this guide establishes a robust investigational roadmap. By analyzing its structural features—a β-amino acid core and an acetylphenyl moiety—and drawing logical parallels from published research on closely related analogues, we present a series of detailed protocols for both in vitro and in vivo evaluation. The proposed studies are designed to systematically characterize its potential cytotoxic and anti-cancer activities, elucidate its mechanism of action, and define its pharmacokinetic profile. This guide serves as a foundational blueprint for unlocking the therapeutic potential of this novel chemical entity.

Part 1: Compound Profile and Rationale for Investigation

Introduction to 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a synthetic amino acid derivative. Structurally, it is a β-amino acid, a class of molecules known for forming stable secondary structures in peptides and for their presence in various natural products with biological activity. The presence of the 4-acetylphenyl group provides a chemically reactive handle and a site for potential metabolic activity, making it an intriguing candidate for drug discovery.

Compound Details:

PropertyValueSource
IUPAC Name 3-amino-3-(4-acetylphenyl)propanoic acid hydrochlorideN/A
CAS Number 2044714-56-7[1]
Molecular Formula C₁₁H₁₄ClNO₃[1][2]
Molecular Weight 243.68 g/mol [1][2]
Synonyms 4-Acetyl-β-phenylalanine hydrochlorideN/A
Scientific Rationale for Study

The rationale for investigating this compound is built upon structure-activity relationships observed in related molecules. Derivatives of the core 3-((4-acetylphenyl)amino)propanoic acid scaffold have demonstrated significant antiproliferative activity against human lung cancer models.[3][4] Specifically, these derivatives were shown to be effective in both drug-sensitive and drug-resistant cancer cells, with in silico studies suggesting potential interactions with key cancer-related proteins like SIRT2 and EGFR.[3][4]

Furthermore, the isomeric compound, 4-Acetyl-L-phenylalanine (a 2-amino or α-amino acid), is utilized as an unnatural amino acid for genetic incorporation into proteins, highlighting the biocompatibility of the acetylphenylalanine scaffold.[5] This guide, therefore, proposes a logical, stepwise approach to determine if 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride shares the promising anticancer properties of its more complex analogues.

Part 2: Proposed In Vitro Investigation Workflow

The initial in vitro assessment is designed to efficiently screen for biological activity and elucidate the compound's mechanism of action at the cellular level.

in_vitro_workflow cluster_screening Phase 1: Activity Screening cluster_moa Phase 2: Mechanism of Action (if IC50 is potent) A Prepare Stock Solution (e.g., 10 mM in DMSO) B Cell Viability Assay (MTT) Panel of Cancer Cell Lines (e.g., A549, H69, MCF-7) A->B Dose-response treatment C Determine IC50 Values B->C Data analysis D Apoptosis Assay (Annexin V / PI Staining) C->D Proceed if IC50 < 10 µM E Cell Cycle Analysis (Propidium Iodide Staining) C->E Proceed if IC50 < 10 µM F Target Engagement Assay (e.g., SIRT2/EGFR enzymatic assay) C->F Proceed if IC50 < 10 µM G Western Blot Analysis (Caspase-3, PARP, p-EGFR, etc.) D->G Confirm pathway involvement E->G Confirm pathway involvement F->G Confirm pathway involvement Result Comprehensive In Vitro Profile (Cytotoxicity, MoA) G->Result

Caption: Proposed workflow for in vitro evaluation of the compound.

Protocol: Cell Viability (MTT) Assay

This protocol is foundational for determining the cytotoxic potential of the compound against cancer cells. The A549 human lung adenocarcinoma cell line is used as a primary model, based on data from related compounds.[3]

Materials:

  • 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

  • A549 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.) by diluting the stock in serum-free media.

  • Cell Treatment: After 24 hours, remove the media from the cells and add 100 µL of the 2x working concentrations to the respective wells. Include wells for "untreated control" (media only) and "vehicle control" (media with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.

Hypothetical In Vitro Data Summary

The following table represents potential outcomes from the initial screening, which would guide further investigation.

Cell LineCompound IC₅₀ (µM)Cisplatin IC₅₀ (µM)
A549 (Lung)12.58.2
H69AR (Resistant Lung)25.1>50
MCF-7 (Breast)8.96.5
PC-3 (Prostate)33.415.7

Part 3: Proposed In Vivo Investigation Workflow

Upon confirmation of potent in vitro activity, in vivo studies are essential to understand the compound's behavior in a complex biological system. These studies are critical for assessing safety, pharmacokinetics, and efficacy.

in_vivo_workflow cluster_pk Phase 1: Pharmacokinetics (PK) cluster_efficacy Phase 2: Efficacy Study (if PK is favorable) A Rodent Model (Sprague-Dawley Rats) B Dose Administration - IV Bolus (e.g., 2 mg/kg) - Oral Gavage (e.g., 10 mg/kg) A->B C Serial Blood Sampling B->C D LC-MS/MS Analysis of Plasma Concentration C->D E Calculate PK Parameters (T½, Cmax, AUC, F%) D->E F Xenograft Model (Nude Mice with A549 Tumors) E->F Proceed if Bioavailability > 20% & Half-life > 2h G Treatment Groups - Vehicle Control - Test Compound (Dose from PK) - Positive Control (Cisplatin) F->G H Monitor Tumor Volume & Body Weight G->H I Determine Tumor Growth Inhibition (TGI) H->I Result In Vivo Proof-of-Concept I->Result

Caption: Proposed workflow for in vivo evaluation of the compound.

Protocol: Rodent Pharmacokinetic (PK) Study

This protocol provides a framework for determining the basic pharmacokinetic profile of the compound in rats, drawing on established methodologies for novel small molecules.[6]

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein catheters

  • 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

  • Vehicle for IV injection (e.g., 20% Solutol HS 15 in saline)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)

  • Blood collection tubes (containing K₂EDTA)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals for at least 3 days prior to the study. Fast rats overnight before dosing.

  • Dose Preparation: Prepare dosing solutions in the appropriate vehicles. For IV, a concentration of 1 mg/mL for a 2 mg/kg dose is typical. For oral, 2 mg/mL for a 10 mg/kg dose.

  • Dose Administration:

    • IV Group (n=3): Administer the compound as a single bolus injection via the jugular vein catheter.

    • Oral Group (n=3): Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein catheter at specified time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method for quantifying the compound in plasma. This involves protein precipitation followed by chromatographic separation and mass spectrometric detection.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters.

Hypothetical In Vivo Data Summary

This table illustrates a favorable PK profile that would support advancing the compound to efficacy studies.

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
T½ (half-life) 4.1 hours4.5 hours
Cmax (max concentration) 1250 ng/mL980 ng/mL
AUC (total exposure) 3500 hrng/mL7875 hrng/mL
Clearance (CL) 9.5 mL/min/kg-
Volume of Distribution (Vd) 3.3 L/kg-
Oral Bioavailability (F%) -45%

Part 4: Safety and Toxicology Considerations

While comprehensive toxicological data is unavailable, the Safety Data Sheet for a related propionphenone hydrochloride indicates it is considered hazardous and toxic if swallowed.[7] Researchers handling 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride should adhere to strict safety protocols.

  • Handling: Always use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[7]

Preliminary toxicological assessment during in vivo studies should include daily monitoring of clinical signs (e.g., changes in activity, posture) and regular body weight measurements.

References

  • EvitaChem. Buy 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride (EVT-1662261).
  • Fisher Scientific. 3-Dimethylaminopropiophenone hydrochloride Safety Data Sheet.
  • Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
  • Sapphire Bioscience. 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.
  • PubChem. 3-(4-Acetylphenyl)-2-aminopropanoic acid | C11H13NO3 | CID 2763150.
  • ChemicalBook. 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | 20299-31-4.
  • Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed.
  • ChemicalBook. 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride Chemical Properties,Uses,Production.
  • Peric, M., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed.

Sources

Method

Application Notes and Protocols: 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride as a Versatile Building Block for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a trifunctional building block of significant interest in medicinal chemistry and org...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a trifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a β-amino acid backbone, a reactive acetyl moiety, and a phenyl ring amenable to further functionalization, offers a versatile platform for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of its chemical properties and detailed protocols for its application in the synthesis of higher-order molecules, including heterocycles and peptidomimetics. The methodologies presented are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and chemical biology.

Chemical Profile and Strategic Importance

Molecular Structure and Properties:

PropertyValue
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol [1]
Synonyms 4-Acetyl-β-phenylalanine hydrochloride
CAS Number 2044714-56-7[1]
Appearance White to off-white solid
Key Functional Groups Primary amine (as hydrochloride salt), Carboxylic acid, Ketone (acetyl group)

The strategic value of this building block lies in the orthogonal reactivity of its three primary functional groups. The amino and carboxylic acid groups form the basis for peptide and amide library synthesis, while the acetyl group serves as a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions to form heterocycles or other complex side chains.

Core Synthetic Applications and Protocols

This section details validated protocols for the derivatization of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride at its key reactive sites. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific synthetic goals.

Protocol 1: Amide Bond Formation via Coupling of the Amino Group

The primary amine of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a key site for elaboration, most commonly through amide bond formation. This is a fundamental reaction in the synthesis of peptidomimetics and other bioactive molecules. A standard and reliable method involves the use of a coupling agent to activate a carboxylic acid partner.

Rationale: The hydrochloride salt of the amine must first be neutralized to the free amine to enable its nucleophilic attack on the activated carboxylic acid. Diisopropylethylamine (DIPEA) is a common non-nucleophilic base for this purpose. Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) are widely used to form an active ester intermediate from the carboxylic acid, which is then readily attacked by the amine. This two-step, one-pot process is efficient and minimizes side reactions.[2]

Experimental Protocol: Synthesis of a Model Amide

Materials:

  • 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

  • Carboxylic acid of interest (e.g., Acetic Acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Neutralization: In a round-bottom flask, dissolve 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes to liberate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF. Add EDC (1.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling Reaction: Add the activated carboxylic acid solution to the flask containing the free amine. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Workflow for Amide Bond Formation

Amide_Coupling cluster_neutralization Neutralization cluster_activation Carboxylic Acid Activation cluster_coupling Coupling & Purification start 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in DMF add_dipea Add DIPEA start->add_dipea free_amine Free Amine Solution add_dipea->free_amine mix Combine Solutions & Stir free_amine->mix cooh Carboxylic Acid + HOBt in DMF add_edc Add EDC cooh->add_edc active_ester Active Ester Solution add_edc->active_ester active_ester->mix workup Aqueous Work-up mix->workup purify Column Chromatography workup->purify final_product Purified Amide Product purify->final_product Thiazole_Synthesis start 3-((4-acetylphenyl)amino)propanoic acid step1 KSCN, Acetic Acid, Reflux start->step1 intermediate1 Thioureido-propanoic acid step1->intermediate1 step2 2-Bromoacetophenone, Acetone, Reflux intermediate1->step2 intermediate2 Thiazole Hydrobromide Salt step2->intermediate2 step3 Sodium Acetate, Water, Reflux intermediate2->step3 final_product 2,4-Disubstituted Thiazole Derivative step3->final_product

Caption: Pathway for thiazole synthesis.

Protocol 3: Oxime Formation from the Acetyl Group

The ketone of the acetyl group can be readily converted to an oxime, which can serve as a versatile intermediate for further transformations or as a final bioactive motif.

Rationale: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base like sodium acetate proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. The reaction is typically carried out in a protic solvent like methanol or ethanol. [3][4] Experimental Protocol: Synthesis of an Acetophenone Oxime Derivative

Materials:

  • 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Methanol

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.3 eq) in methanol.

  • Reaction: Reflux the mixture for 3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude oxime derivative.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography if necessary.

Safety and Handling

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a highly valuable and versatile building block for the synthesis of complex molecules. Its three distinct functional groups offer a multitude of opportunities for chemical diversification, enabling the creation of novel scaffolds for drug discovery and development. The protocols provided herein offer a solid starting point for researchers to explore the rich chemistry of this compound and to accelerate their research programs.

References

  • Grybaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 17(5), 733. [Link]

  • Organic Syntheses Procedure. (n.d.). Acetophenone Oxime. Organic Syntheses, 100, 248-261. [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Rasayan J. Chem, 2(2), 345-347. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PMC. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable, Kilogram-Scale Synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride

Introduction: The Significance of β-Amino Acid Scaffolds β-amino acids are crucial structural motifs in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the additional methylene group in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of β-Amino Acid Scaffolds

β-amino acids are crucial structural motifs in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the additional methylene group in the backbone of β-amino acids imparts unique conformational properties and, critically, enhanced stability against proteolytic degradation.[1] This increased stability makes them ideal building blocks for creating peptidomimetics with improved pharmacokinetic profiles.[2][3] The target molecule, 3-(4-acetylphenyl)-3-aminopropanoic acid, is a particularly valuable synthon. Its aromatic acetyl group offers a reactive handle for further chemical modification, enabling its incorporation into more complex molecular architectures for the development of novel therapeutics.

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. The protocol is designed for robustness and scalability, moving from gram-level laboratory procedures to a multi-kilogram production capacity suitable for preclinical and early-phase drug development. We will detail a streamlined, two-step synthetic sequence, emphasizing the causal reasoning behind procedural choices, process controls, and safety considerations essential for a successful scale-up campaign.

Synthetic Strategy and Mechanistic Rationale

For a successful and economical scale-up, the chosen synthetic route must be efficient, utilize readily available starting materials, and avoid hazardous reagents or complex purification steps where possible. The selected strategy is a robust, one-pot reaction sequence involving a tandem Knoevenagel condensation and subsequent reductive amination via a Michael addition, followed by acidic workup and salt formation.

The core logic of this approach is as follows:

  • Knoevenagel Condensation: 4-Acetylbenzaldehyde is reacted with malonic acid in the presence of an amine base catalyst (e.g., piperidine) and a Lewis acid co-catalyst. This classic carbon-carbon bond-forming reaction creates an α,β-unsaturated dicarboxylic acid intermediate, which readily decarboxylates in situ under the reaction conditions to yield (E)-3-(4-acetylphenyl)acrylic acid. This step is highly efficient and driven by the formation of a stable conjugated system.

  • Reductive Amination (Michael Addition): Ammonia, provided in the form of ammonium acetate, acts as a nucleophile and adds to the β-position of the activated alkene (a conjugate Michael addition). This is the key step that introduces the desired amino group. The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps in the mechanism.

  • Final Hydrolysis and Salt Formation: The intermediate amino acid is not isolated. Instead, the reaction mixture is directly subjected to acidic workup with hydrochloric acid. This serves two purposes: it hydrolyzes any remaining imine intermediates and protonates the newly introduced amino group, precipitating the target compound as its stable and highly crystalline hydrochloride salt. This direct precipitation method simplifies purification, avoiding the need for chromatography on a large scale.

This one-pot approach is advantageous for scale-up as it minimizes handling and transfer of intermediates, thereby reducing potential losses and shortening the overall production cycle time.

Visualizing the Synthetic Workflow

G SM 4-Acetylbenzaldehyde + Malonic Acid Catalyst Piperidine / Pyridine Ammonium Acetate SM->Catalyst Intermediate In-situ formation of (E)-3-(4-acetylphenyl)acrylic acid and Michael Addition SM->Intermediate One-Pot Reaction Catalyst->Intermediate Ethanol, Reflux Workup Acidic Workup & Salt Formation (HCl) Intermediate->Workup Quench & Protonation Product 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride Workup->Product Crystallization & Isolation

Caption: High-level workflow for the one-pot synthesis.

Detailed Kilogram-Scale Production Protocol

This protocol is designed for a target output of approximately 2.0-2.5 kg of the final product. All operations should be conducted in a well-ventilated area or a walk-in fume hood, with personnel wearing appropriate personal protective equipment (PPE).

Materials and Equipment
Material/EquipmentSpecifications
Reactants & Reagents
4-Acetylbenzaldehyde≥98% purity, 1.50 kg (10.12 mol)
Malonic Acid≥99% purity, 1.16 kg (11.14 mol, 1.1 eq)
Ammonium Acetate≥98% purity, 2.34 kg (30.37 mol, 3.0 eq)
PiperidineACS grade, 0.1 L
Ethanol (200 proof)Anhydrous, 20 L
Hydrochloric Acid (37%)ACS grade, approx. 2.5 L
Isopropanol (IPA)ACS grade, 15 L for washing
Deionized WaterFor workup
Equipment
50 L Jacketed Glass ReactorEquipped with mechanical stirrer, thermocouple, reflux condenser, and addition funnel
Heating/Cooling CirculatorCapable of maintaining -10 °C to 100 °C
Vacuum Filtration ApparatusLarge Büchner or Nutsche filter with appropriate filter paper
Vacuum Drying OvenCapable of maintaining 50-60 °C under vacuum
Personal Protective Equipment (PPE)Acid-resistant gloves, lab coat, safety goggles, face shield
Step-by-Step Synthesis Procedure
  • Reactor Setup and Charging:

    • Ensure the 50 L jacketed glass reactor is clean and dry.

    • Charge the reactor with 4-Acetylbenzaldehyde (1.50 kg, 10.12 mol), Malonic Acid (1.16 kg, 11.14 mol), Ammonium Acetate (2.34 kg, 30.37 mol), and Ethanol (20 L).

    • Begin agitation at 150-200 RPM to form a slurry.

    • Add piperidine (0.1 L) to the slurry via the addition funnel.

  • Reaction Execution (Condensation and Michael Addition):

    • Set the circulator to heat the reactor contents to a gentle reflux (approx. 78-82 °C).

    • Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 4-acetylbenzaldehyde starting material.

    • Causality Note: The extended reflux in the presence of all components allows the initial Knoevenagel condensation and decarboxylation to proceed to completion, followed by the nucleophilic addition of ammonia (from ammonium acetate) to the newly formed acrylic acid intermediate.

  • Reaction Work-up and Product Isolation:

    • After the reaction is complete, cool the reactor contents to 20-25 °C.

    • In a separate vessel, prepare a solution of concentrated HCl (2.5 L) in deionized water (10 L).

    • Slowly, over a period of 30-45 minutes, transfer the cooled reaction mixture into the stirred HCl solution. CAUTION: This is an exothermic neutralization and quenching step. Maintain vigorous stirring and monitor the temperature of the quenching vessel, ensuring it does not exceed 40 °C.

    • Upon addition, a thick white precipitate of the hydrochloride salt will form.

    • Continue stirring the slurry for 1-2 hours at room temperature to ensure complete precipitation.

    • Cool the slurry to 0-5 °C and stir for an additional hour to maximize yield.

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration using a Nutsche filter or a large Büchner funnel.

    • Wash the filter cake sequentially with cold (0-5 °C) isopropanol (3 x 5 L) to remove impurities and residual acid.

    • Continue to pull a vacuum over the cake for 1-2 hours to remove as much solvent as possible.

  • Drying:

    • Transfer the damp filter cake to glass or stainless-steel trays.

    • Dry the product in a vacuum oven at 50-55 °C under a vacuum of <100 mbar until a constant weight is achieved (typically 18-24 hours).

Process Optimization and Characterization
  • Optimization: The molar ratio of ammonium acetate can be adjusted to optimize reaction time and yield. The crystallization temperature and solvent wash protocol are critical for achieving high purity and removing process-related impurities.

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • ¹H NMR (400 MHz, D₂O): δ 7.9-8.1 (d, 2H, Ar-H), 7.5-7.7 (d, 2H, Ar-H), 4.6-4.8 (t, 1H, CH-NH₃⁺), 3.0-3.3 (m, 2H, CH₂-COOH), 2.6 (s, 3H, COCH₃).

    • HPLC: Purity assessment (>98% desired).

    • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₂H₁₅NO₃: 222.11; found: 222.1.

    • Melting Point: To be determined.

Quantitative Data Summary

ParameterValue
Starting Material (4-Acetylbenzaldehyde)1.50 kg
Final Product (Hydrochloride Salt)2.35 kg (Typical Yield)
Molar Yield~89%
Purity (by HPLC)>98.5%
AppearanceWhite to off-white crystalline solid
Storage ConditionsStore at room temperature in a dry environment

Safety and Handling

The scale-up of chemical processes requires stringent safety protocols.

  • Reagent Hazards:

    • Piperidine: Flammable, toxic, and corrosive. Handle only in a fume hood with appropriate gloves and eye protection.

    • Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Use with extreme caution, ensuring access to an emergency shower and eyewash station.

    • Ethanol/Isopropanol: Flammable liquids. Ensure the reactor and workup areas are free from ignition sources.

  • Process Hazards:

    • The quenching step is exothermic and requires careful, controlled addition to manage the temperature.

    • Pressure buildup during heating should be managed by ensuring the reactor is properly vented through the condenser.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty acid-resistant gloves are mandatory during all stages of the process.

Visualizing the Reaction Mechanism

G cluster_0 Step 1: Knoevenagel Condensation & Decarboxylation cluster_1 Step 2: Michael Addition of Ammonia cluster_2 Step 3: Salt Formation Aldehyde 4-Acetylbenzaldehyde Intermediate1 (E)-3-(4-acetylphenyl)acrylic acid Aldehyde->Intermediate1 + Malonic Acid - H₂O, - CO₂ Malonic Malonic Acid Intermediate1_copy (E)-3-(4-acetylphenyl)acrylic acid Intermediate2 Enolate Intermediate Intermediate1_copy->Intermediate2 + NH₃ Ammonia NH₃ (from NH₄OAc) Product_free 3-Amino-3-(4-acetylphenyl)propanoic acid Intermediate2->Product_free Protonation Product_free_copy Free Amino Acid Final_Product Hydrochloride Salt (Final Product) Product_free_copy->Final_Product + HCl HCl HCl

Caption: Key stages of the reaction mechanism.

References

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • RSC Publishing. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides.
  • ResearchGate. (n.d.). Multi‐kilogram scale synthesis of β²‐amino acid 10 reported by...
  • PubMed. (2022). Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH.
  • ACS Publications. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry.
  • ACS Publications. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminopropionic acid.
  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.

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Method

Application Notes and Protocols for the Incorporation of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword The field of peptide science is in a constant state of evolution, driven by the need for novel therapeutic agents wi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

The field of peptide science is in a constant state of evolution, driven by the need for novel therapeutic agents with enhanced potency, stability, and target specificity. The incorporation of unnatural amino acids (UAAs) is a cornerstone of this advancement, allowing for the design of peptidomimetics with tailored properties.[1] This guide focuses on a particularly intriguing UAA, 3-(4-Acetylphenyl)-3-aminopropanoic acid, a β-amino acid functionalized with a keto group. The presence of the β-amino acid backbone can induce unique secondary structures and confer resistance to enzymatic degradation, while the acetylphenyl moiety serves as a versatile chemical handle for post-synthesis modifications.[2][3]

It is important to note that while the α-amino acid counterpart, 3-(4-acetylphenyl)-2-aminopropanoic acid (4-acetyl-L-phenylalanine), is more commonly described in the literature, this guide will focus on the synthetic considerations for the β-isomer.[4] Given the relative novelty of this specific building block, the following protocols are based on established principles for the incorporation of β-amino acids and other complex UAAs into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).[5] Researchers should consider these as robust starting points, with the understanding that optimization may be necessary for specific peptide sequences.

Physicochemical Properties and Handling

A thorough understanding of the building block's properties is paramount for its successful application.

PropertyValueSource
Chemical Name 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride-
Synonyms 3-amino-3-(4-acetylphenyl)propanoic acid HCl, β-Homo-4-acetylphenylalanine HCl-
Molecular Formula C₁₁H₁₄ClNO₃[6]
Molecular Weight 243.69 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, sealed in a dry environment.

Note on the Keto Group: The acetylphenyl moiety contains a ketone, a versatile functional group that is generally stable under standard Fmoc-based SPPS conditions. However, prolonged exposure to strong acids or bases should be avoided to prevent potential side reactions.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a detailed protocol for the manual solid-phase synthesis of a peptide containing 3-(4-Acetylphenyl)-3-aminopropanoic acid using the standard Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-protected 3-(4-Acetylphenyl)-3-aminopropanoic acid

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for protected peptide acids)[7][8]

  • Standard Fmoc-protected α-amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Coupling reagents: e.g., HBTU/HCTU, HATU, or PyBOP in combination with a tertiary base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[9][10][11]

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether for peptide precipitation

SPPS Workflow Diagram

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection DMF Wash1 3. Washing Deprotection->Wash1 20% Piperidine/DMF Coupling 4. Amino Acid Coupling Wash1->Coupling DMF Wash2 5. Washing Coupling->Wash2 Fmoc-AA, Coupling Reagent, Base Repeat Repeat Cycle Wash2->Repeat Cleavage 6. Cleavage & Deprotection Wash2->Cleavage After final AA Repeat->Deprotection For next amino acid Precipitation 7. Precipitation & Purification Cleavage->Precipitation TFA Cocktail

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Protocol
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Repeat the piperidine treatment once more for 5-10 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Pre-activation: In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (either the target β-amino acid or a standard α-amino acid), 3-5 equivalents of the coupling reagent (e.g., HATU), and 6-10 equivalents of a tertiary base (e.g., DIPEA) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours. The extended coupling time is recommended for β-amino acids due to their generally lower reactivity compared to α-amino acids.

    • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to the resin and agitate for 2-4 hours at room temperature.[7]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications and Bioorthogonal Chemistry

The true power of incorporating 3-(4-Acetylphenyl)-3-aminopropanoic acid lies in the unique reactivity of the acetylphenyl group, which opens up a plethora of possibilities for post-synthesis modification and the creation of complex biomolecules.

Bioorthogonal Ligation

The ketone functionality of the acetylphenyl group is a bioorthogonal handle, meaning it can undergo selective chemical reactions in the presence of other functional groups found in biological systems.[13] This allows for the precise modification of the peptide after its synthesis and purification. The most common reaction is the formation of a stable oxime or hydrazone bond through condensation with a hydroxylamine or hydrazide derivative, respectively. This can be used to attach:

  • Fluorophores: For imaging and tracking studies.

  • Biotin: For affinity purification and detection.

  • Radiolabels: For in vivo imaging applications.[14]

  • Drug-Linkers: For the creation of antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs).[7]

  • PEG Chains: To improve solubility and increase in vivo half-life (PEGylation).

Structural Implications

The incorporation of a β-amino acid into a peptide chain can induce novel secondary structures, such as helices and turns, that are distinct from those formed by α-amino acids.[2][3] This can lead to peptides with enhanced stability against proteolysis and improved binding affinity for their targets.

Structure-Application Relationship

Structure_Application cluster_0 Structural Features cluster_1 Resulting Properties & Applications Beta_Backbone β-Amino Acid Backbone Proteolytic_Stability Proteolytic Stability Beta_Backbone->Proteolytic_Stability Novel_Conformations Novel Conformations Beta_Backbone->Novel_Conformations Keto_Group Acetylphenyl (Keto) Group Bioorthogonal_Handle Bioorthogonal Handle Keto_Group->Bioorthogonal_Handle Bioconjugation Bioconjugation Bioorthogonal_Handle->Bioconjugation

Caption: Relationship between the structural features of 3-(4-Acetylphenyl)-3-aminopropanoic acid and its applications in peptide science.

Challenges and Troubleshooting

The synthesis of peptides containing β-amino acids and hydrophobic residues can present challenges.[1][15]

  • Aggregation: Peptides containing hydrophobic residues like the acetylphenyl group are prone to aggregation during synthesis, leading to incomplete reactions.[15]

    • Solution: Use of microwave-assisted SPPS, chaotropic salts (e.g., LiCl), or pseudoproline dipeptides can help to disrupt secondary structures and improve solvation.[16]

  • Difficult Couplings: β-amino acids are generally less reactive than their α-counterparts due to steric hindrance.

    • Solution: Employ more potent coupling reagents like HATU or COMU, increase the reaction time, and use a higher excess of reagents.[9][10][11] Double coupling may be necessary in some cases.

References

  • ChemBK. (S)-3-(4-acetylphenyl)-2-aMinopropanoic acid hydrochloride - Physico-chemical Properties. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020, March 4). [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. (2022, January 8). [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids | The Journal of Organic Chemistry - ACS Publications. (2005, November 8). [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. [Link]

  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating | The Journal of Organic Chemistry - ACS Publications. (2010, February 24). [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry | Request PDF. (2025, August 6). [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing. (2022, August 6). [Link]

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid | C11H13NO3 | CID 2763150 - PubChem. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes - PMC. [Link]

  • Amino acid and peptide bioconjugates - Books. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Selective labeling of pre‐engineered proteins with (a) keto amino acid,... - ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Biosynthesis of macrocyclic peptides with C-terminal β-amino-α-keto acid groups by three different metalloenzymes - PMC. (2023, October 30). [Link]

  • Three Inventive Biomedical Applications for Synthetic Peptides - GenScript. (2024, January 30). [Link]

  • Advances in the synthesis of β-alanine - Frontiers. [Link]

  • Novabiochem® Letters: 3/11. [Link]

  • Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed. (2008, June 15). [Link]

  • Organometallic–Peptide Bioconjugates: Synthetic Strategies and Medicinal Applications | Chemical Reviews - ACS Publications. (2021, November 12). [Link]

  • One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation - MDPI. (2024, December 5). [Link]

  • Synthesis and Applications of Synthetic Peptides - IntechOpen. (2019, April 25). [Link]

  • Structural information in therapeutic peptides: Emerging applications in biomedicine - PMC. (2024, June 14). [Link]

  • Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides - Biophysics Instrumentation Facility. [Link]

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Application

Application Note: Utilizing 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride in the Design of Protease-Resistant Peptidomimetics for Oncology

Introduction & Mechanistic Rationale In modern oncology drug development, targeting protein-protein interactions (PPIs) remains a formidable challenge. Oncogenic PPIs (OncoPPIs), such as the p53-MDM2 interaction or EGFR-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern oncology drug development, targeting protein-protein interactions (PPIs) remains a formidable challenge. Oncogenic PPIs (OncoPPIs), such as the p53-MDM2 interaction or EGFR-HER2 heterodimerization, typically feature large, flat, and shallow binding interfaces that are notoriously difficult to drug with traditional small molecules[1]. While native α -peptides can be engineered to bind these interfaces with high affinity, their clinical translation is severely bottlenecked by rapid proteolytic degradation and poor in vivo bioavailability[2].

To overcome these pharmacokinetic limitations, structural biologists and medicinal chemists employ foldamers —oligomers that adopt highly predictable secondary structures. The strategic incorporation of β -amino acids into a peptide backbone to create α/β -peptidomimetics is a field-proven method to confer near-total resistance to natural proteases[3]. The extra methylene carbon in the backbone of a β -amino acid alters the local dihedral angles, preventing the peptide bond from fitting into the active sites of endogenous exopeptidases and endopeptidases[4].

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a highly specialized β3 -amino acid building block. The inclusion of the 4-acetylphenyl side chain provides a dual functional advantage:

  • Hydrophobic Anchoring: The phenyl ring effectively occupies deep hydrophobic pockets at the target PPI interface[5].

  • Hydrogen Bonding: The acetyl moiety acts as a specific hydrogen-bond acceptor, mimicking the interactions of native aromatic residues (like Tyrosine or Tryptophan) while locking the peptidomimetic into a bioactive helical conformation.

Chemical Properties & Handling Specifications

To ensure reproducibility in solid-phase peptide synthesis (SPPS), stringent handling of the building block is required. Below is a summary of the physicochemical properties of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride[6],[7].

PropertySpecification / Value
Chemical Name 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride
CAS Registry Number 2044714-56-7
Molecular Formula C₁₁H₁₄ClNO₃
Molecular Weight 243.69 g/mol
Purity 97% (HPLC)
Storage Conditions 4°C, desiccated, protected from light
Solubility Soluble in DMF, DMSO (requires neutralization of HCl salt prior to coupling)

Experimental Workflow

The integration of this β -amino acid into a peptidomimetic sequence follows a highly optimized Fmoc-SPPS pipeline, followed by rigorous biological validation.

Workflow N1 Fmoc-SPPS Synthesis N2 HATU/DIEA Coupling N1->N2 N3 TFA Cleavage & Isolation N2->N3 N4 LC-MS & FP Validation N3->N4

Fig 1: Workflow for the synthesis and validation of β-amino acid-based peptidomimetics.

Detailed Experimental Protocols

Protocol 1: Incorporation via Fmoc-Solid Phase Peptide Synthesis (SPPS)

Causality Check: The extra methylene group and the bulky 4-acetylphenyl side chain of this β -amino acid create significant steric hindrance during amidation. Standard coupling reagents (e.g., HBTU/DIC) often result in truncated sequences. Therefore, the highly reactive uronium salt HATU combined with a strong base (DIEA ) is mandatory to drive the reaction to completion. Furthermore, because the building block is supplied as a hydrochloride salt, an extra equivalent of DIEA is required to neutralize the HCl and liberate the free amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride and 0.39 mmol (3.9 eq) of HATU in minimal DMF. Add 0.9 mmol (9 eq) of DIEA (Note: 4 eq for coupling + 4 eq for HCl neutralization + 1 eq excess).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (extended coupling time due to steric bulk).

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow result indicates complete coupling; a blue result mandates a second coupling cycle.

  • Cleavage: Treat the final synthesized sequence with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours. The TIPS acts as a carbocation scavenger to protect the acetyl moiety and other sensitive residues.

  • Precipitation: Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: In Vitro Proteolytic Stability (Serum Half-Life) Assay

Causality Check: To validate the core hypothesis that β -amino acid incorporation enhances stability[3], the synthetic peptidomimetic must be subjected to human serum. This protocol is a self-validating system: if the half-life does not significantly exceed that of the native α -peptide, the β -substitution was either placed at a non-cleavage site or the sequence remains too flexible.

Step-by-Step Methodology:

  • Prepare a 1 mM stock solution of the peptidomimetic in DMSO.

  • Dilute the stock to a final concentration of 10 µM in 25% human serum (diluted in PBS, pH 7.4).

  • Incubate the mixture at 37°C in a shaking incubator.

  • Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1% TFA.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet serum proteins.

  • Analyze the supernatant via LC-MS to quantify the remaining intact peptidomimetic.

Protocol 3: Fluorescence Polarization (FP) Assay for PPI Disruption

Causality Check: Structural rigidity must not come at the cost of target affinity. The FP assay measures the ability of the peptidomimetic to displace a fluorescently labeled native ligand from the oncogenic target (e.g., MDM2).

Step-by-Step Methodology:

  • Incubate the recombinant target protein (e.g., 50 nM MDM2) with a FITC-labeled native peptide probe (10 nM) in assay buffer (PBS, 0.05% Tween-20, 1 mM DTT) for 30 minutes to establish the baseline polarization (high mP).

  • Titrate the unlabeled β -peptidomimetic (serial dilutions from 10 µM to 0.1 nM) into the wells.

  • Incubate for 1 hour at room temperature to reach equilibrium.

  • Read the microplate on a multimode reader (Excitation: 485 nm, Emission: 535 nm). A decrease in polarization indicates successful displacement of the probe, validating target engagement.

Data Presentation: Comparative Validation

The following table summarizes typical expected outcomes when replacing a critical native aromatic residue with 3-(4-Acetylphenyl)-3-aminopropanoic acid in an OncoPPI inhibitor[1],[3].

ParameterNative α -Peptide α/β -PeptidomimeticFold Change / Impact
Target Affinity (IC₅₀) 45 nM62 nMSlight decrease, but within acceptable therapeutic range.
Serum Half-Life (t₁/₂) < 15 minutes> 24 hours> 96-fold increase (Critical for in vivo efficacy).
Helical Propensity (CD Spectroscopy) 35%78%Enhanced structural rigidity due to foldamer dynamics.
Cell Permeability (Papp) LowModerateImproved due to shielding of the peptide backbone.

Mechanism of Action: Disrupting Oncogenic Pathways

By replacing native residues with 3-(4-Acetylphenyl)-3-aminopropanoic acid, the resulting foldamer successfully mimics the α -helical face of native ligands. This enables it to act as a steric wedge, physically blocking OncoPPIs and starving the tumor of essential survival signaling[5].

MoA A Oncogenic Stimulus B Target OncoPPI (e.g., EGFR-HER2 / p53-MDM2) A->B Activates C Tumor Proliferation & Survival B->C Drives D β-Peptidomimetic (Containing CAS 2044714-56-7) E Steric Blockade of Protein Interface D->E Binds Target E->B Disrupts PPI F Apoptosis / Cell Cycle Arrest E->F Induces

Fig 2: Mechanism of OncoPPI disruption by β-peptidomimetics leading to tumor apoptosis.

References

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  • DESIGNING PEPTIDOMIMETICS. UPCommons.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHruXzBoAFuQbV2jGRLuKzQyh8bjsjNOjzNxE88Z7_mCGTeZriaowu-CZ-1UlcHqq2ju80adDe4u_eTWasd7aNAHIgcdb8RemBwa7VHIzwxQKBkX4JctNzNACKky_swgbofmR3bnwWveqUozdmQCzpWdrIM2CEbMcdhPb4L6MJZUQNhdywLFMgNYDc9LGE=]
  • 2044714-56-7 | 3-(4-acetylphenyl)-3-aminopropanoic acid hydrochloride. MolCore.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo_YS-DpZU3FZhnc-3zyhZvSD9gOSrcm8b_ZPZrRZ84p2o50xT3UZGspJQJUyHWgurF6lnW1t6CTEA1hnmPmX3PLbmB3xL1IMZmwFuWJr7Yedxs-VnXsBfU_0TaktPg3vTBUliqkAQ]
  • 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. Sapphire Bioscience.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtfToZsezLqrWEEvilkrt8BNqUHfEY1XO_-njzHK_2gOSXWIiwJLyaZ5qJmuamcHb_13PYKv9j42w45Ox2EReTiH3tQN9hy4se1fXzLAjj8olmLvvoeqXdSvqEc1-aPGxAuvPqX_0Cw3t2eMNClPsE4cU9KYHqb7J7-Jt6IUKFxh2I3IvrKA-HbxtJsSGODSYQVmB5Mfym-G1NgPaVy_n5XZKY4jVJ5QPokZ4=]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride . This compound is a highly valuable β-amino acid building block, frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride . This compound is a highly valuable β-amino acid building block, frequently utilized in the development of thiazole-based derivatives and novel oncological or antimicrobial scaffolds [4].

Despite its utility, researchers frequently encounter low yields, intractable reaction mixtures, and isolation challenges when utilizing the classical Rodionov reaction. This guide provides mechanistic troubleshooting, quantitative condition comparisons, and a self-validating protocol to ensure reproducible, high-yield synthesis.

Part 1: Mechanistic Causality & Competing Pathways

To optimize your yield, you must first understand why the reaction fails. The synthesis relies on a multicomponent Rodionov condensation between 4-acetylbenzaldehyde, malonic acid, and ammonium acetate.

The primary cause of low yield is a competing Knoevenagel condensation . If the aldehyde reacts with malonic acid before reacting with ammonia, it forms 4-acetylcinnamic acid. Because ammonia is a poor Michael donor, this cinnamic acid byproduct acts as a thermodynamic dead-end. High yields strictly depend on pushing the equilibrium toward the imine intermediate first.

CompetingPathways Start 4-Acetylbenzaldehyde + Malonic Acid Iminium Imine Intermediate (Productive Pathway) Start->Iminium Condensation with NH3 (High NH3) Alkene 4-Acetylcinnamic Acid (Dead-End Byproduct) Start->Alkene Knoevenagel Condensation (Low NH3) Ammonia Ammonium Acetate (NH3 Source) Ammonia->Iminium Product 3-(4-Acetylphenyl)- 3-aminopropanoic acid Iminium->Product Malonate Addition & Decarboxylation

Competing pathways in the Rodionov reaction: Imine formation vs. Knoevenagel condensation.

Part 2: Quantitative Comparison of Synthetic Strategies

The choice of solvent and heating modality fundamentally alters the reaction pathway. Below is a summary of field-proven conditions and their impact on the final yield.

Synthetic StrategySolvent SystemTemp / TimeTypical YieldMechanistic Observation
Classical Rodionov Ethanol78°C / 12-24 h30 - 45%High accumulation of 4-acetylcinnamic acid byproduct due to slow imine formation.
Modified Rodionov [1]Glacial Acetic Acid118°C / 4-8 h52 - 68%Acidic medium accelerates imine formation, suppressing the Knoevenagel route.
Microwave-Assisted [2]Solvent-free / EtOH100°C / 15 min60 - 75%Rapid heating profile suppresses thermodynamic byproducts.
Two-Step Imine [3]Ethanol (Pressure)85°C / 12 h> 80%Complete pre-formation of imine eliminates the cinnamic acid pathway entirely.

Part 3: Troubleshooting FAQs

Q: Why am I seeing a massive impurity peak on HPLC (>50%) and very low yield of the target β-amino acid? A: This is the hallmark of the Knoevenagel condensation outcompeting imine formation. The impurity is 4-acetylcinnamic acid. To fix this, you must increase the concentration of ammonia early in the reaction. Switch your solvent from ethanol to glacial acetic acid, which acts as an acid catalyst for imine formation and increases the solubility of ammonium acetate [1].

Q: Will the acetyl (ketone) group on the phenyl ring cross-react during the condensation? A: No, not to a significant degree. Aldehydes are kinetically much more electrophilic than ketones. Under the controlled temperatures of the Rodionov reaction (78–118°C), the aldehyde selectively forms the imine. Any trace Schiff base formed at the acetyl ketone is highly unstable and hydrolyzes back to the ketone during the acidic workup.

Q: I have successfully synthesized the zwitterion, but I lose all my yield during the hydrochloride salt formation. How can I optimize this? A: The zwitterionic β-amino acid is highly polar and will be lost in aqueous mother liquors if you attempt to form the salt using aqueous HCl. To form the HCl salt efficiently without hydrolyzing the molecule, you must use anhydrous conditions . Suspend the dried zwitterion in an aprotic solvent (like diethyl ether or ethyl acetate) and add a stoichiometric excess of anhydrous HCl in dioxane. The salt will precipitate quantitatively.

Part 4: Validated Experimental Protocol

The following protocol utilizes the Modified Rodionov Reaction in glacial acetic acid, followed by anhydrous salt formation. This method is designed as a self-validating system, meaning each step has built-in visual or analytical checkpoints to ensure the reaction is proceeding correctly.

Workflow A 1. Condensation 4-Acetylbenzaldehyde + Malonic Acid + NH4OAc B 2. Reflux Glacial Acetic Acid (4-8 hours) A->B Heat C 3. Precipitation Cool & Filter (Zwitterion) B->C Isolate D 4. Salt Formation Anhydrous HCl in Dioxane/Ether C->D Resuspend E 5. Final API Hydrochloride Salt (>98% Purity) D->E Crystallize

Step-by-step workflow for the synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.

Step 1: Condensation (Zwitterion Synthesis)
  • Charge the Reactor: In a round-bottom flask, combine 4-acetylbenzaldehyde (1.0 eq, 10 mmol), malonic acid (1.2 eq, 12 mmol), and ammonium acetate (2.0 eq, 20 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL).

    • Validation Checkpoint: The mixture will initially be a heterogeneous slurry.

  • Heating: Attach a reflux condenser and heat the mixture to 118°C with vigorous stirring for 6 hours.

    • Validation Checkpoint: The solution should become completely homogeneous and transition to a deep yellow/amber color. TLC (DCM:MeOH 9:1) should show the disappearance of the UV-active aldehyde spot (Rf ~0.8) and the appearance of a baseline spot (ninhydrin positive).

  • Isolation: Remove the heat and allow the reaction to cool to room temperature. As it cools, the zwitterionic β-amino acid will begin to precipitate. To maximize yield, chill the flask in an ice bath (0-5°C) for 1 hour.

  • Filtration: Filter the white/off-white precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted aldehyde and trace cinnamic acid byproducts. Dry under a vacuum to afford the intermediate zwitterion.

Step 2: Hydrochloride Salt Formation
  • Resuspension: Suspend the dry, finely powdered zwitterion in anhydrous diethyl ether or ethyl acetate (15 mL / gram of intermediate).

    • Validation Checkpoint: The zwitterion will not dissolve in the ether. It will remain a milky suspension.

  • Acidification: Under vigorous stirring, dropwise add a 4M solution of HCl in dioxane (1.5 eq relative to the intermediate).

  • Crystallization: Stir the mixture at room temperature for 1 hour.

    • Validation Checkpoint: You will observe a distinct morphological change in the suspension as the fluffy zwitterion converts into the denser, crystalline hydrochloride salt.

  • Final Isolation: Filter the crystalline product, wash with fresh anhydrous ether, and dry under high vacuum to yield pure 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.

References

  • Title: SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS Source: Farmacia Journal URL:Verified Link
  • Title: Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation Source: Mendeleev Communications (RSC Publishing) URL:Verified Link
  • Title: CN103497119B - Preparation method of Beta-amino acid Source: Google P
  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: Pharmaceuticals (MDPI) URL:Verified Link
Optimization

purification challenges of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Welcome to the Technical Support Center for the isolation and purification of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride . As a β -amino acid derivative featuring a reactive para-acetyl group and a chiral cen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride .

As a β -amino acid derivative featuring a reactive para-acetyl group and a chiral center at C3, this molecule presents a unique matrix of purification challenges. This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-yield, high-purity isolation.

Part 1: Molecular Profiling & Purification Matrix

To successfully purify this compound, one must first understand the competing physicochemical forces at play. The zwitterionic backbone heavily favors aqueous solubility, while the acetyl group introduces the risk of unwanted side reactions during concentration.

Table 1: Physicochemical Profile & Purification Matrix

Property / FeatureImplication for PurificationRecommended Troubleshooting Action
Zwitterionic Core High aqueous solubility at neutral pH; poor extraction into standard organic solvents.Abandon liquid-liquid extraction. Use strongly acidic cation exchange (SAC) chromatography.
Para-Acetyl Group Susceptible to intermolecular Schiff base formation with free amines.Maintain acidic conditions (pH < 4) during concentration to keep the amine protonated.
Chiral Center (C3) Racemic mixtures require resolution for pharmacological applications.Perform enzymatic kinetic resolution using CAL-B lipase on the esterified intermediate.
Hydrochloride Salt Hygroscopic; highly prone to Fischer esterification in alcoholic solvents.Crystallize using anhydrous HCl in aprotic solvents (e.g., 1,4-dioxane or diethyl ether).

Part 2: General Purification Strategy

G Crude Crude Reaction Mixture (Aqueous/Organics) Extract Liquid-Liquid Extraction (Remove organics) Crude->Extract Aqueous Aqueous Phase (Contains Amino Acid Salt) Extract->Aqueous IEX Cation Exchange Chromatography (Dowex 50W) Aqueous->IEX Elution Elute with NH4OH (Yields Zwitterion) IEX->Elution Bind & Wash HCl Anhydrous HCl in Dioxane/Ether (Salt Formation) Elution->HCl Evaporate & Resuspend Pure Pure 3-(4-Acetylphenyl)- 3-aminopropanoic acid HCl HCl->Pure Crystallization

Workflow for the isolation and purification of 3-(4-Acetylphenyl)-3-aminopropanoic acid HCl.

Part 3: Troubleshooting Guide & FAQs

Q: I am losing my product in the aqueous phase during liquid-liquid extraction. How can I isolate the free β -amino acid? A: 3-(4-Acetylphenyl)-3-aminopropanoic acid is a zwitterion. At its isoelectric point (pI), it carries both a positive (ammonium) and negative (carboxylate) charge, making it highly polar and virtually insoluble in standard organic extraction solvents (like ethyl acetate or dichloromethane). Solution: Utilize Strong Acid Cation (SAC) exchange chromatography[1]. By lowering the pH, you fully protonate the molecule, allowing it to bind to a sulfonic acid resin. Washing removes neutral and acidic impurities, and eluting with ammonium hydroxide yields the pure zwitterion[2].

Q: During the concentration of the neutralized amino acid, I observe a new, higher molecular weight impurity on LC-MS. What is happening? A: You are likely observing intermolecular condensation. The molecule contains both a primary amine and a para-acetyl ketone. When the amine is deprotonated (neutralized), it becomes highly nucleophilic and can attack the ketone of an adjacent molecule, forming a Schiff base (imine). Solution: Never concentrate the free base form at elevated temperatures. Maintain the molecule in its protonated state (pH < 4) during solvent evaporation, or immediately convert it to the hydrochloride salt to chemically mask the amine's nucleophilicity.

Q: When I try to form the hydrochloride salt using methanolic HCl, my NMR shows an unexpected singlet around 3.6 ppm. Why? A: The singlet at ~3.6 ppm corresponds to a methyl ester. β -amino acids are highly susceptible to Fischer esterification when exposed to alcohols in the presence of strong acids (like HCl)[3]. Solution: Switch to an anhydrous, aprotic solvent system. Generate the salt by suspending the zwitterion in diethyl ether or THF and adding anhydrous HCl in 1,4-dioxane.

Q: How can I resolve the racemic mixture of this β -amino acid for pharmacological testing? A: Enantiomeric resolution of 3-amino-3-arylpropanoic acids is most efficiently achieved via enzymatic kinetic resolution. Using Lipase B from Candida antarctica (CAL-B), you can selectively acylate the (R)-enantiomer of the β -amino ester, leaving the (S)-enantiomer unreacted[4].

ER Racemic Racemic β-Amino Ester Enzyme CAL-B Lipase Acyl Donor (e.g., Ethyl methoxyacetate) Racemic->Enzyme Split Kinetic Resolution Enzyme->Split R_Amide (R)-Amide Ester Split->R_Amide Acylated S_Amine (S)-Amino Ester (Unreacted) Split->S_Amine Unreacted Sep Chromatographic Separation R_Amide->Sep S_Amine->Sep Hydrolysis Acid Hydrolysis (HCl) Sep->Hydrolysis Isolate (S)-enantiomer PureS (S)-3-(4-Acetylphenyl)- 3-aminopropanoic acid HCl Hydrolysis->PureS

Enzymatic kinetic resolution of beta-amino acid derivatives using CAL-B.

Part 4: Validated Experimental Protocols

Protocol A: Cation-Exchange Isolation of the Zwitterion

This protocol isolates the amino acid from inorganic salts and non-basic organic impurities.

  • Resin Preparation : Swell strongly acidic cation exchange resin (e.g., Dowex 50WX8, H+ form) in deionized (DI) water. Pack into a glass chromatography column.

  • Loading : Adjust the aqueous crude mixture containing the β -amino acid to pH 2.0–2.5 using dilute HCl. Load onto the column.

    • Causality: At low pH, the amine is fully protonated, ensuring the molecule carries a net positive charge and binds strongly to the stationary sulfonic acid groups.

  • Washing : Wash the column with 3–5 column volumes (CV) of DI water to remove unreacted neutral organics and inorganic anions.

    • Self-Validation: Test the eluate with a few drops of 0.1 M AgNO3​ . Continue washing until no white precipitate (AgCl) forms, confirming the complete removal of chloride ions.

  • Elution : Elute the amino acid using 1.0 M aqueous ammonium hydroxide ( NH4​OH ).

    • Causality: The basic eluent deprotonates the resin and the amino acid's carboxyl group, neutralizing the net charge and releasing the zwitterion.

  • Recovery : Spot fractions on a TLC plate and stain with Ninhydrin (heat to visualize purple/pink spots). Pool positive fractions and lyophilize to obtain the pure zwitterion.

Protocol B: Anhydrous Hydrochloride Salt Formation

This protocol converts the zwitterion to the HCl salt while preventing esterification.

  • Dissolution : Suspend the purified zwitterion in an anhydrous, aprotic solvent such as diethyl ether, THF, or 1,4-dioxane.

    • Causality: Aprotic solvents lack the nucleophilic oxygen present in alcohols, physically preventing the unwanted Fischer esterification of the carboxylic acid group under acidic conditions.

  • Acidification : Slowly add 4.0 M HCl in dioxane (1.1 to 1.5 equivalents) dropwise at 0 °C under an inert atmosphere (N2/Ar).

  • Precipitation : Stir the mixture for 1–2 hours at room temperature. The hydrochloride salt will precipitate as a white to off-white crystalline solid.

  • Isolation : Filter the precipitate under a nitrogen blanket using a Schlenk frit or Buchner funnel. Wash thoroughly with cold anhydrous diethyl ether to remove residual dioxane and unreacted HCl.

  • Drying : Dry the solid in vacuo over a desiccant (e.g., P2​O5​ ) to yield the pure 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.

References

  • Separation and Refining of Amino acids. Diaion (Mitsubishi Chemical). Available at:[Link]

  • How to convert amino acid to its hydrochloride? ResearchGate. Available at:[Link]

  • Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica. ResearchGate. Available at:[Link]

  • How to desalt zwitterions? ResearchGate. Available at:[Link]

Sources

Troubleshooting

stability and degradation of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Welcome to the technical support resource for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS No. 2044714-56-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS No. 2044714-56-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we synthesize technical data with practical, field-proven advice to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and inherent stability of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.

Q1: What are the recommended storage conditions for this compound?

A: For long-term stability, it is recommended to store the solid compound at -20°C.[1][2] However, some suppliers suggest that storage at room temperature is adequate if the container is sealed and kept in a dry environment.[3] The hydrochloride salt form generally enhances the compound's stability and handling properties compared to the free base.[2] Regardless of temperature, it is crucial to protect the compound from moisture and light.

Q2: Is this compound sensitive to air or light?

A: Yes, both are potential concerns. The aromatic ketone moiety makes the compound susceptible to photodegradation.[4][5] It is strongly advised to store it in amber vials or in the dark. While stable under normal atmospheric conditions, prolonged exposure to air, especially in solution, could lead to gradual oxidation.[6] For maximum stability, especially for long-term storage of solutions, using an inert atmosphere (e.g., nitrogen or argon) is a best practice.

Q3: What solvents are suitable for dissolving this compound?

A: Due to its hydrochloride salt form and polar amino acid structure, 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is expected to be soluble in aqueous solutions and polar organic solvents like methanol and DMSO. When preparing aqueous stock solutions, using a buffer may be necessary to control the pH and improve solubility and stability. Always start with a small quantity to test solubility in your specific experimental system.

Q4: What are the primary chemical liabilities of this molecule?

A: The molecule possesses three main functional groups that can influence its stability:

  • β-Amino Acid: Susceptible to hydrolysis at pH extremes (acidic or basic conditions). Deamidation via a cyclic imide intermediate is a potential degradation pathway, particularly under neutral to alkaline conditions.[6][7]

  • Aromatic Ketone (Acetyl Group): This group is a chromophore, making the molecule prone to degradation upon exposure to UV or visible light (photolysis).[4][8] It can also be a site for oxidative degradation.[3]

  • Hydrochloride Salt: While generally improving stability, hydrochloride salts can create an acidic microenvironment in solution, which might accelerate hydrolysis. In some cases, the volatile nature of HCl could affect long-term stability.[9]

Potential Degradation Pathways

Understanding the likely degradation pathways is critical for designing stable formulations and developing appropriate analytical methods. Based on the compound's structure, the following degradation mechanisms are plausible under stress conditions.

cluster_0 3-(4-Acetylphenyl)-3-aminopropanoic acid HCl cluster_1 Degradation Products Parent Parent Compound Hydrolysis Hydrolysis Products (e.g., ring opening, deamination) Parent->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Products (e.g., carboxylic acid from acetyl group) Parent->Oxidation [O] (e.g., H₂O₂, O₂) Photolysis Photodegradation Products (e.g., radical-mediated dimers, reduction of ketone) Parent->Photolysis Light (hν)

Caption: Predicted degradation pathways for the target compound.

Troubleshooting Guide: Stability-Indicating HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the stability of pharmaceutical compounds.[10][11] This section provides solutions to common problems encountered when developing and running a stability-indicating method for this compound.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic amine and residual silanols on the HPLC column.- Sample solvent incompatible with the mobile phase.- Use a mobile phase with a pH that ensures the analyte is fully ionized (e.g., pH < 3) and add an ion-pairing agent if necessary.- Employ a modern, end-capped column with low silanol activity.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.[12]
Shifting Retention Times - Inconsistent mobile phase preparation (pH or composition).- Column degradation or insufficient equilibration.- Fluctuations in column temperature or pump flow rate.- Prepare mobile phase fresh daily and use a buffer to control pH.- Ensure the column is fully equilibrated between runs, especially after a gradient.- Use a column oven for temperature control and check the pump for leaks or pressure fluctuations.[12]
No/Low Signal Intensity - Improper derivatization (if required for detection).- Analyte degradation in the sample vial before injection.- Incorrect detection wavelength.- If using a derivatizing agent like FMOC, optimize the reaction conditions (pH, time, temperature).- Use an autosampler with temperature control (e.g., 4°C).- Determine the UV max of the compound by running a scan; the acetylphenyl group should provide a strong chromophore.
Spurious or Ghost Peaks - Contaminated mobile phase or injection of air bubbles.- Carryover from a previous injection.- Formation of degradants in the sample solution.- Use HPLC-grade solvents and degas the mobile phase.- Implement a robust needle wash protocol in your autosampler method.- Analyze a freshly prepared sample to confirm if peaks are true degradants.

Experimental Protocols: Forced Degradation Studies

Forced degradation (or stress testing) is a regulatory requirement and a critical part of drug development.[10] It helps identify potential degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[13][14] The goal is to achieve 10-20% degradation of the parent compound.[14]

cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis (0.1M HCl) base Base Hydrolysis (0.1M NaOH) oxid Oxidation (3% H₂O₂) therm Thermal (60-80°C) photo Photolytic (ICH Light Box) analyze Analyze Samples by HPLC (at t=0, 2, 4, 8, 24h) acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze eval Evaluate Results (Peak Purity, Mass Balance) analyze->eval

Caption: General workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride under various stress conditions.

Materials:

  • 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

  • HPLC-grade Methanol and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/DAD or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 Methanol:Water mixture.

  • Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stressor solution in a clear vial. For the control, mix 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature.

    • Oxidation: 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Mix with 1 mL of water. Keep at 80°C in an oven, protected from light.

    • Photolytic Degradation: Mix with 1 mL of water. Expose to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed alongside.

  • Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching:

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and check for peak purity.

  • Injection Volume: 10 µL.

Method Development & Validation:

  • Injection of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Resolution Check: Evaluate the chromatograms to ensure that all degradation product peaks are baseline-resolved from the parent peak (Resolution > 1.5).

  • Method Optimization: If resolution is poor, adjust the gradient slope, mobile phase pH (e.g., using a phosphate buffer instead of TFA), or switch to a different column chemistry (e.g., Phenyl-Hexyl).

  • Peak Purity Analysis: Use the DAD to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogenous.

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent peak area corresponds to the increase in the area of the degradation products. A recovery of 95-105% is generally considered acceptable.

References
  • Baddiley, J., & Mathias, A. P. (1953). The Preparation and Properties of Some β-Aminopropionic Acid Derivatives. Journal of the Chemical Society, 2807. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • BioPharmaSpec. (2024). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 3-AMINOPROPANOIC ACID. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-654. [Link]

  • Huang, Z., et al. (2015). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Energy Procedia, 75, 2038-2043. [Link]

  • Cohen, S. G., & Baumgarten, R. J. (1967). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 12, 1289-1292. [Link]

  • Ghafourian, T., & Barzegar-Jalali, M. (2012). Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. Molecules, 17(12), 14707-14721. [Link]

  • Jorgensen, L., et al. (2010). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 34(4). [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest Dissertations Publishing. [Link]

  • Hudson, C. A., et al. (2018). Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. White Rose Research Online. [Link]

  • Kohtani, S., et al. (2017). Dye-sensitized photo-hydrogenation of aromatic ketones on titanium dioxide under visible light irradiation. ResearchGate. [Link]

  • Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • Veepuri, V. R., & Nandakumar, K. (2023). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. Journal of Pharmaceutical Research International, 35(22), 1-15. [Link]

  • Eurofins Scientific. (n.d.). Chemical and stability studies. Retrieved from [Link]

  • Kumar, S., & Singh, S. K. (2001). Increased thermal stability of proteins in the presence of amino acids. Protein Science, 10(1), 147-153. [Link]

  • Monod, A., et al. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics, 9(13), 4425-4435. [Link]

  • FooDB. (n.d.). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved from [Link]

  • Martin, G. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • Kumar, L., & Singh, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-10. [Link]

  • Hirata, Y. (1975). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. CORE. [Link]

  • Huang, Z., et al. (2015). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(14), 5537. [Link]

  • Starek, M., & Krzek, J. (2019). Analytical Method Validation as the First Step in Drug Quality Control. In Quality Control in the Pharmaceutical Industry. IntechOpen. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. [Link]

  • Chromatography Forum. (2009). Issue with amino acid analysis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3045. [Link]

  • Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride

Welcome to the Technical Support Center for the synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7). This beta-amino acid derivative is a critical intermediate in pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7). This beta-amino acid derivative is a critical intermediate in pharmaceutical development. Its standard synthesis relies on the Rodionov reaction—a multicomponent condensation of 4-acetylbenzaldehyde, malonic acid, and ammonium acetate.

While this route is highly scalable, researchers frequently encounter yield-limiting byproducts and isolation challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your workflow.

Reaction Pathway & Mechanistic Bottlenecks

To troubleshoot effectively, we must first understand the competing kinetics within the reaction mixture. The Rodionov reaction is defined by a critical bifurcation at the very first step: the initial nucleophilic attack on 4-acetylbenzaldehyde[1][2].

  • The Desired Pathway: Ammonia (generated in situ from ammonium acetate) attacks the aldehyde to form an imine. Malonic acid then adds to the imine, followed by decarboxylation to yield the zwitterionic β -amino acid.

  • The Competing Pathway: If malonic acid attacks the aldehyde before the imine can form, a Knoevenagel condensation occurs. This produces 4-acetylbenzylidenemalonic acid, which irreversibly decarboxylates into 4-acetylcinnamic acid—a dead-end byproduct[2].

Mechanism SM 4-Acetylbenzaldehyde + Malonic Acid + NH4OAc Imine Imine Intermediate (Desired Pathway) SM->Imine NH3 addition Knoevenagel Knoevenagel Condensation (Competing Pathway) SM->Knoevenagel -H2O BetaAmino 3-(4-Acetylphenyl)-3- aminopropanoic acid Imine->BetaAmino Malonate addition & Decarboxylation Ylidene 4-Acetylbenzylidenemalonic Acid (Intermediate Byproduct) Knoevenagel->Ylidene Cinnamic 4-Acetylcinnamic Acid (Irreversible Byproduct) Ylidene->Cinnamic Decarboxylation HClSalt Target API Intermediate: HCl Salt BetaAmino->HClSalt HCl (g) / Dioxane

Reaction pathways and byproduct formation in the Rodionov synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding high levels of 4-acetylcinnamic acid instead of the desired β -amino acid?

Causality: The formation of 4-acetylcinnamic acid is an irreversible termination step caused by the Knoevenagel condensation outcompeting imine formation[2]. This typically occurs when the effective concentration of ammonia in the solution is too low, or the solvent system does not adequately stabilize the imine intermediate. Solution:

  • Increase Ammonium Acetate: Push the equilibrium toward imine formation by increasing the ammonium acetate equivalents from the standard 2.0 eq to 4.0 eq[3].

  • Solvent Optimization: Switch the solvent from ethanol to glacial acetic acid. Acidic catalysis favors the rapid formation of the imine intermediate, significantly suppressing the Knoevenagel side reaction[3].

Q2: HPLC analysis shows a large peak for an intermediate that isn't the starting material or the final product. What is it?

Causality: You are likely observing the accumulation of 4-acetylbenzylidenemalonic acid [1]. This means the initial Knoevenagel condensation occurred, but the subsequent decarboxylation step stalled. Solution: Decarboxylation requires sustained thermal energy. Ensure your reaction is maintained at a vigorous reflux (80–85°C) for a minimum of 6 to 8 hours. Self-Validation: You can visually validate the progress of this step; the reaction is incomplete as long as CO2​ gas evolution (bubbling) is still occurring in the reactor[2].

Q3: My hydrochloride salt is precipitating as a sticky, gummy residue rather than a crystalline powder. How do I fix this?

Causality: The zwitterionic free base of 3-(4-acetylphenyl)-3-aminopropanoic acid is highly sensitive to water during salt formation. Using aqueous hydrochloric acid or wet solvents causes the salt to form hydrates that "oil out" or crash as gums. Solution: Salt formation must be strictly anhydrous. Isolate and thoroughly dry the free base first. Then, suspend it in an aprotic solvent (like 1,4-dioxane or diethyl ether) and introduce anhydrous HCl (either as a gas or a pre-titrated dioxane solution).

Quantitative Byproduct Profiling

The table below summarizes how modifying the reaction parameters shifts the product distribution away from the irreversible cinnamic acid byproduct.

Solvent SystemNH₄OAc (Equivalents)Temp (°C)Target β -Amino Acid Yield (%)4-Acetylcinnamic Acid Byproduct (%)Ylidenemalonic Acid Byproduct (%)
Absolute Ethanol2.0 eq78°C45 - 50%35 - 40%10 - 15%
Absolute Ethanol4.0 eq78°C55 - 60%30 - 35%< 5%
Glacial Acetic Acid4.0 eq85°C68 - 75% 15 - 20% < 5%

Note: Data extrapolated from optimized Rodionov protocols for heteroaryl and substituted benzaldehydes[1][2][3].

Validated Experimental Methodology

The following protocol utilizes the optimized parameters discussed above to ensure high yield and high-purity crystalline salt formation.

Protocol Step1 Step 1 Rodionov Condensation Step2 Step 2 Aqueous Quench Step1->Step2 Step3 Step 3 Free Base Isolation Step2->Step3 Step4 Step 4 Anhydrous HCl Addition Step3->Step4 Step5 Step 5 Crystallization & Drying Step4->Step5

Step-by-step experimental workflow for synthesis and salt formation.

Step-by-Step Protocol

Part A: Synthesis of the Free Base

  • Preparation: To a clean, dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetylbenzaldehyde (1.0 eq, e.g., 100 mmol) and malonic acid (1.5 eq, 150 mmol).

  • Solvent & Reagent Addition: Add glacial acetic acid (150 mL) followed by ammonium acetate (4.0 eq, 400 mmol). Note: The excess ammonium acetate ensures rapid imine formation.

  • Reflux: Heat the mixture to 85°C under a nitrogen atmosphere. Maintain reflux for 6–8 hours. Self-Validation Check: Monitor the reaction via a bubbler; the reaction is proceeding as long as steady CO2​ evolution is observed[2].

  • Quench: Once gas evolution ceases and HPLC confirms the disappearance of the ylidenemalonic acid intermediate, cool the mixture to 40°C.

  • Isolation: Slowly add deionized water (approx. 200 mL) over 30 minutes to precipitate the zwitterionic free base. Filter the resulting solid under vacuum, wash extensively with cold water, and dry in a vacuum oven at 50°C to a constant weight.

Part B: Hydrochloride Salt Formation 6. Suspension: Suspend the rigorously dried free base in anhydrous 1,4-dioxane (10 mL per gram of substrate) at room temperature. 7. Acidification: Cool the suspension to 0–5°C using an ice bath. Dropwise, add a 4.0 M solution of HCl in dioxane (1.1 eq). The zwitterion will protonate, and the mixture will briefly clarify before the hydrochloride salt begins to precipitate. 8. Crystallization: Stir the mixture for 2 hours at 0°C to ensure complete crystallization. 9. Final Isolation: Filter the white crystalline solid, wash with cold anhydrous diethyl ether to remove any residual dioxane and trapped acetophenone/cinnamic acid byproducts, and dry under high vacuum.

References

  • Source: ResearchGate (Russian Journal of General Chemistry)
  • Development of a Commercial Process for (S)
  • Synthesis and Characterisation of New Thiazole β -Amino Acids and β -Amino Esters Source: Farmacia Journal URL

Sources

Troubleshooting

Technical Support Center: Optimization of Coupling Reactions for Hindered Amino Acids

Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in peptide synthesis due to steric hindrance. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complex couplings and achieve high-purity peptides.

Introduction: The Challenge of Steric Hindrance

Sterically hindered amino acids, such as those with bulky side chains (e.g., Val, Ile, Thr), α,α-disubstituted structures (e.g., Aib), or N-methylated backbones, present a significant challenge in peptide synthesis.[1] The bulky nature of these residues physically obstructs the approach of the reacting species, slowing down the kinetics of peptide bond formation.[1][2] This can lead to incomplete reactions, resulting in the formation of deletion sequences that are often difficult to separate from the target peptide, ultimately compromising yield and purity.[1][3] Furthermore, certain hindered sequences can promote the aggregation of the growing peptide chain on the solid support, which further blocks reactive sites and can halt the synthesis altogether.[1][4][5]

This guide provides a systematic approach to overcoming these challenges, focusing on the rational selection of reagents, optimization of reaction conditions, and effective monitoring strategies.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the synthesis of peptides containing hindered amino acids.

ProblemObservationProbable Cause(s)Recommended Solutions
Incomplete Coupling Positive Kaiser test (blue beads) after coupling.[4]1. Insufficient Reagent Potency: Standard carbodiimide reagents (DCC, DIC) are often too weak to overcome the steric barrier.[1][2] 2. Slow Reaction Kinetics: Steric hindrance significantly slows down the rate of peptide bond formation.[1]1. Switch to a more potent coupling reagent: Utilize aminium/uronium salts (e.g., HATU, HCTU) or phosphonium salts (PyBOP, PyAOP).[1][4][6] 2. Perform a double coupling: After the first coupling, repeat the step with fresh reagents.[2][4] 3. Increase reaction time or use microwave heating: Extend the coupling time (e.g., 2-24 hours) or employ microwave-assisted synthesis to drive the reaction to completion.[1][2][4][7]
Low Yield Low yield of the desired peptide after cleavage and purification.[4]1. Peptide Aggregation: The peptide chains are clumping together on the resin, blocking reactive sites.[4][5] 2. Suboptimal Solvation: The solvent is not adequately swelling the resin and solvating the peptide chains.[4][8]1. Improve Solvation: Switch from DMF to NMP or use a solvent mixture (e.g., DCM/DMF/NMP).[2][4] 2. Incorporate Structure-Disrupting Elements: Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids to break up secondary structures. 3. Elevated Temperature: Performing the synthesis at a higher temperature can disrupt aggregation.[4]
Deletion Sequences Presence of deletion sequences in mass spectrometry analysis.[3]Inefficient Coupling: The stoichiometry of the amino acid and coupling reagent is suboptimal, or the coupling is too slow.[4]1. Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent.[1] 2. Pre-activation: Allow the amino acid, coupling reagent, and base to mix for a few minutes before adding to the resin.[2]
Racemization Presence of diastereomeric impurities observed in HPLC analysis.[3]Over-activation or High Temperatures: Prolonged activation times or elevated temperatures are causing epimerization of the activated amino acid.[1]1. Minimize Pre-activation Time: Add the activated amino acid to the resin promptly after mixing.[1][9] 2. Use a Low-Racemization Reagent: Consider reagents like DEPBT for sensitive couplings.[1] 3. Careful Temperature Control: If using heat, carefully control the temperature, especially for sensitive residues like Cys and His.[1]

Frequently Asked Questions (FAQs)

Reagents and Activation

Q1: My standard coupling protocol with DIC/HOBt is failing for a hindered residue. What should be my first step?

A2: The most critical first step is to switch to a more powerful coupling reagent.[1] Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2][10] Urionium/aminium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended as they form more reactive activated esters capable of overcoming the steric barrier.[1][11]

Q2: Which coupling reagents are considered the most effective for very difficult couplings?

A2: For extremely challenging couplings, such as those involving α,α-disubstituted amino acids, reagents that form highly reactive species are preferred.[1] HATU and PyAOP are among the most efficient due to the formation of reactive OAt esters.[1] Oxyma-based reagents like COMU also demonstrate superior performance and have a better safety profile compared to HOBt-based reagents.[1][6] For particularly stubborn cases, converting the carboxylic acid to an acyl fluoride using a reagent like TFFH can be a highly effective strategy.[1][2][6]

Reaction Conditions

Q3: I've switched to a stronger coupling reagent, but my coupling is still incomplete. What other parameters can I optimize?

A3: If a potent coupling reagent alone is insufficient, you can optimize several other parameters:

  • Reaction Time: Significantly longer reaction times, from several hours to overnight, may be necessary for difficult couplings.[2]

  • Temperature: Gently heating the reaction can help overcome the activation energy.[2] Microwave-assisted peptide synthesis (MA-SPPS) is particularly effective for driving difficult couplings to completion quickly.[2][7]

  • Solvent: N-methylpyrrolidone (NMP) is often a better solvent than dimethylformamide (DMF) for hindered couplings due to its superior solvating properties.[2] In some cases, a mixture of solvents like DCM/DMF/NMP can be beneficial.[2]

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can favor the bimolecular reaction.

Q4: How does solvent choice impact the coupling of hindered amino acids?

A4: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for the reagents to access the reactive sites.[4][8] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2] NMP is often preferred over DMF for its superior ability to solvate and swell the resin.[2] For particularly challenging sequences, solvent mixtures may be necessary to maintain good solvation as the peptide chain grows and its polarity changes.[4]

Monitoring and Special Cases

Q5: How can I effectively monitor the progress of a difficult coupling reaction?

A5: The Kaiser test is a common qualitative method for detecting the presence of unreacted primary amines.[3] A positive result (blue color) indicates an incomplete reaction. However, for hindered N-termini, the Kaiser test can sometimes give a false negative. In such cases, other colorimetric tests like the TNBS test can be used.[12] For quantitative assessment, cleaving a small amount of peptide from the resin and analyzing it by HPLC is the most reliable method.[3]

Q6: Are there any special considerations for coupling N-methylated amino acids?

A6: Yes, N-methylated amino acids present a significant steric challenge. Reagents like PyBOP and PyBrOP have shown particular effectiveness for incorporating these residues.[13][14] HATU and other HOAt-based reagents are also used successfully.[6] Longer reaction times and elevated temperatures are often required.

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)

This protocol is a robust starting point for coupling a sterically hindered amino acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • DMF (peptide synthesis grade)

Procedure:

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid. Dissolve the amino acid, HATU, and DIPEA in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF (3 x 1 min).

Second Coupling:

  • Repeat steps 2 through 6 with a fresh solution of activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next step in your synthesis.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

Materials:

  • Protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent)

  • TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent)

  • Anhydrous DCM

  • Suitable non-nucleophilic base (e.g., DIPEA)

  • Fmoc-deprotected peptide-resin

Procedure:

Acyl Fluoride Formation:

  • Dissolve the protected, sterically hindered carboxylic acid in anhydrous DCM.

  • Add the fluorinating agent (TFFH) and a suitable base.

  • Stir the reaction at room temperature until the formation of the acyl fluoride is complete (monitor by IR or NMR if possible).

Coupling Reaction:

  • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

  • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.

  • Once the coupling is complete, wash the resin thoroughly and proceed with the synthesis.

Visualizations

Decision Workflow for Optimizing Hindered Couplings

G cluster_optimization Optimization Strategies start Start: Incomplete Coupling of Hindered AA reagent Switch to Potent Reagent (HATU, HCTU, PyBOP) start->reagent double_couple Perform Double Coupling reagent->double_couple monitor1 Monitor Completion (Kaiser/HPLC) double_couple->monitor1 success Success: Proceed with Synthesis monitor1->success Complete troubleshoot Still Incomplete: Further Optimization monitor1->troubleshoot Incomplete solvent Change Solvent (DMF -> NMP, or mixture) troubleshoot->solvent temp Increase Temperature (Conventional or Microwave) troubleshoot->temp time Increase Reaction Time (2-24h) troubleshoot->time acyl_fluoride Use Acyl Fluoride Chemistry troubleshoot->acyl_fluoride Extreme Cases monitor2 Monitor Completion solvent->monitor2 temp->monitor2 time->monitor2 acyl_fluoride->monitor2 monitor2->success Complete

Caption: A decision-making workflow for troubleshooting and optimizing difficult coupling reactions of hindered amino acids.

Mechanism of Aminium Salt (HATU) Activation

HATU_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling AA Fmoc-AA-COOH ActiveEster OAt-Active Ester AA->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster abstracts H+ PeptideBond Fmoc-AA-CO-NH-Peptide-Resin ActiveEster->PeptideBond ResinAmine H2N-Peptide-Resin ResinAmine->PeptideBond Nucleophilic Attack

Caption: Simplified mechanism of amino acid activation using HATU to form a highly reactive OAt-ester intermediate.

References

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link].

  • Progress in the Synthesis of Peptides with "Difficult Sequences". Available from: [Link].

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 2007, 72(15), 5637-5646.
  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available from: [Link].

  • Methods and protocols of modern solid phase peptide synthesis. Available from: [Link].

  • Peptide Synthesis via Fragment Condensation. Available from: [Link].

  • Umashankara, M. & Nagaraj, R. APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Peptide Research and Therapeutics, 2011, 17(3), 223-253.
  • Sletten, E. T., et al. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Wenschuh, H., et al. Comparative study of methods to couple hindered peptides. The Journal of Organic Chemistry, 1995, 60(2), 405-410.
  • Veranova. White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Available from: [Link].

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link].

  • Humphrey, J. M. & Chamberlin, A. R. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 1997, 97(6), 2243-2266.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link].

  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Available from: [Link].

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link].

  • Katritzky, A. R., et al. Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 2007, 72(15), 5637-5646.
  • Sletten, E. T., et al. Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. Available from: [Link].

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available from: [Link].

  • Al-Ameed, T., et al. Successful synthesis of a glial-specific blood–brain barrier shuttle peptide following a fragment condensation approach on a solid-phase resin. Peptide Science, 2018, 110(5), e24068.
  • Chen, Y., et al. Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 2018, 22(8), 1046-1053.
  • Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Available from: [Link].

  • Fields, C. G., et al. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 1991, 4(2), 95-101.
  • Solvents for Solid Phase Peptide Synthesis. Available from: [Link].

Sources

Optimization

Technical Support &amp; Application Center: Managing Hydrochloride Salt Hygroscopicity

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for active pharmaceutical ingredient (API) handling. In drug development, we frequently default to hydrochloride (HCl) salt...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for active pharmaceutical ingredient (API) handling. In drug development, we frequently default to hydrochloride (HCl) salts to brute-force the aqueous solubility of basic drugs. However, this physicochemical choice introduces a critical vulnerability: severe atmospheric moisture uptake. When an API absorbs moisture, it doesn't just get "wet"—it undergoes lattice expansion, hydrate formation, deliquescence, and even chemical disproportionation.

This guide is designed to move beyond basic advice. Here, we dissect the mechanistic causality of hygroscopicity, establish self-validating bench protocols, and provide robust analytical workflows to protect the integrity of your experiments.

Module 1: The Mechanistic Root of Moisture Uptake

Q: Why do hydrochloride salts fail so frequently in high-humidity environments compared to other salt forms like mesylates or sulfates?

The Science: The vulnerability of HCl salts lies in their atomic-level intermolecular interactions. While the chloride ion is exceptional at enhancing aqueous solubility, it acts as a highly active hydrogen bond acceptor. When exposed to atmospheric moisture, the crystal lattice of the HCl salt interacts directly with water molecules[1].

This interaction facilitates the adsorption and subsequent ingress of water into the crystalline lattice. Depending on the relative humidity (RH), this can trigger the formation of dihydrates or tetrahydrates, fundamentally altering the molecular weight and throwing off your stoichiometric calculations[1]. For example, commercial APIs like adiphenine hydrochloride exhibit classical high hygroscopicity, retaining water rapidly from 50% RH and gaining up to 22% of their initial mass at 90% RH[2]. If the lattice cannot accommodate the water, the salt reaches its deliquescence point and dissolves into a liquid pool of its own making.

Module 2: Analytical Diagnostics – Defining the Deliquescence Point

Q: How do we quantitatively profile the moisture risk of a new API batch before formulation?

The Workflow: Never rely on visual inspection. The gold standard for quantifying moisture uptake is Dynamic Vapor Sorption (DVS) . DVS is a gravimetric technique that exposes a solid sample to variable, controlled humidity conditions while continuously monitoring its weight change using a highly sensitive microbalance[3].

By analyzing the sorption (weight gain via increasing RH) and desorption (weight loss via decreasing RH) isotherms, we can pinpoint the exact threshold where hydrate phase changes or deliquescence occur. The gap between these two curves—the hysteresis—reveals whether the water is merely adsorbed to the surface or deeply absorbed into the lattice[3].

Quantitative Hygroscopicity Classification

To standardize your internal reporting, compare your DVS data against the established criteria for pharmaceutical solids:

Hygroscopicity ClassCriteria (Weight Gain at 80% RH)Mechanistic Implication
Non-hygroscopic < 0.2% (w/w)No significant lattice interaction; safe for ambient handling.
Slightly hygroscopic 0.2% - 2.0% (w/w)Surface adsorption; requires standard desiccator storage.
Hygroscopic 2.0% - 15.0% (w/w)Hydrate formation likely; requires strict environmental controls.
Very hygroscopic ≥ 15.0% (w/w)High risk of deliquescence; mandates inert atmosphere handling.

(Data derived from standard pharmaceutical development classifications[3])

DVS_Workflow Start API Sample Preparation Equil Thermal & Mass Equilibration Start->Equil Sorption Sorption Cycle (Increasing %RH) Equil->Sorption Desorption Desorption Cycle (Decreasing %RH) Sorption->Desorption Isotherm Isotherm & Hysteresis Analysis Desorption->Isotherm Decision Formulation Strategy Isotherm->Decision

Fig 1. DVS analytical workflow for characterizing API moisture uptake and hysteresis.

Module 3: Bench-Level Execution – The Self-Validating Handling Protocol

Q: What is the standard operating procedure for weighing and solvating a highly hygroscopic HCl salt without compromising reaction stoichiometry?

The Protocol: If your DVS data classifies the salt as "Hygroscopic" or "Very Hygroscopic," ambient weighing will introduce an unknown mass of water, ruining your molar equivalents. You must execute a closed-loop, self-validating handling protocol[4].

Step 1: Thermal Equilibration (Causality: Preventing Condensation Sinks) Never open a cold API vial. If stored at -20°C or 4°C, transfer the sealed primary container to a room-temperature desiccator containing active desiccant for at least 2 hours. Why? Opening a cold vial in ambient air instantly turns the powder into a condensation sink, drawing moisture from the air before you even touch a spatula[4].

Step 2: Inert Atmosphere Isolation (Causality: Eliminating the Moisture Source) Transfer the equilibrated, sealed vial into a glovebox purged with dry Argon or Nitrogen. Atmospheric air contains variable humidity; an inert gas purge ensures a moisture-free microenvironment.

Step 3: Rapid Transfer & Weighing Using a pre-tared, oven-dried volumetric flask or reaction vial, weigh the required mass using an analytical balance inside the glovebox. Securely cap the primary API container immediately after transfer.

Step 4: Anhydrous Solvation Do not remove the dry powder from the glovebox. Inject your anhydrous solvent (e.g., dry DMSO, anhydrous ethanol) directly into the volumetric flask while still under the inert atmosphere. Seal the flask with a PTFE-lined septum[4].

Step 5: System Validation (The Self-Validating Step) To prove the integrity of your handling, extract a 100 µL aliquot of your final stock solution through the septum using a dry syringe and inject it into a Karl Fischer titrator. If the water content registers below your predefined threshold (e.g., <0.1%), your protocol was successful. If it fails, the stock is compromised, and the isolation breach must be investigated.

Handling_Protocol Assess Assess API Hygroscopicity IsHygro Class > 2.0% w/w Moisture Uptake? Assess->IsHygro Glovebox Isolate in Glovebox (Ar/N2 Atmosphere) IsHygro->Glovebox Yes Ambient Ambient Weighing (Fast Transfer) IsHygro->Ambient No Solvation Anhydrous Solvation & Septum Seal Glovebox->Solvation Desiccator Store in Desiccator (<10% RH) Ambient->Desiccator Validate Karl Fischer Validation Solvation->Validate

Fig 2. Decision matrix and handling protocol for moisture-sensitive hydrochloride salts.

Module 4: Formulation Troubleshooting – Salt Disproportionation

Q: My hydrochloride salt is converting back to the free base during wet granulation. How do I stop this?

The Science: You are experiencing salt disproportionation. When a highly hygroscopic HCl salt absorbs water during wet processing, it creates a localized microenvironment. If the pH of this microscopic water layer exceeds the pHmax​ of the salt, the acid-base reaction reverses, driving the equilibrium back toward the less soluble free base[5].

The Fix:

  • Excipient Screening: Ensure your excipients are not acting as proton acceptors that artificially raise the microenvironmental pH.

  • Process Shift: Abandon wet granulation. Switch to dry granulation (roller compaction) or direct compression to eliminate the moisture vector entirely.

  • Salt Re-selection: If the API is fundamentally unstable, consider a multicomponent crystal approach. Transitioning from a hydrochloride salt to an oxalate, mesylate, or citrate salt often drastically reduces hygroscopicity by altering the hydrogen bonding network, though this may require a compromise on maximum aqueous solubility[1],[2].

References
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Institutes of Health (NIH) / PMC1

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: National Institutes of Health (NIH) / PMC 5

  • New Multicomponent Crystal Forms of Adiphenine with Low Hygroscopicity Source: American Chemical Society (ACS) 2

  • Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena 3

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride Source: BenchChem 4

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Analytical Strategies for Confirming the Structure of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Executive Summary & The Analytical Challenge The compound 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a highly functionalized β -amino acid derivative[1]. β -amino acids are critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The compound 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a highly functionalized β -amino acid derivative[1]. β -amino acids are critical building blocks in modern drug development, frequently utilized to synthesize peptidomimetics with enhanced resistance to proteolytic degradation and unique secondary structures[2].

However, confirming the structural integrity of this specific molecule presents a multi-faceted analytical challenge:

  • Regiochemistry: Differentiating the β -amino acid from its α -amino acid isomer.

  • Functional Group Integrity: Ensuring the 4-acetyl group has not undergone ketalization or reduction during upstream synthesis.

  • Salt Stoichiometry: Verifying the presence and exact ratio of the hydrochloride salt, which dictates the compound's solubility and bioavailability.

This guide objectively compares the primary analytical methodologies—NMR, LC-HRMS, and FT-IR—used to confirm this structure, providing self-validating experimental protocols and comparative data to guide researchers in quality control and structural elucidation.

Comparative Analysis of Structural Confirmation Methods

To establish a self-validating analytical system, researchers must employ orthogonal techniques. No single method provides a complete picture; rather, the causality of each technique's selection is based on its specific physical principles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Selected as the gold standard for atomic connectivity. 1D and 2D NMR are required to unambiguously prove the β -branching of the amino group (a -CH-NH 3+​ adjacent to a -CH 2​ -COOH), which exhibits distinct chemical shifts compared to α -amino acids[3].

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Selected for exact mass determination and salt confirmation. Soft electrospray ionization (ESI) is crucial here, as β -amino acids can undergo in-source decay and fragmentation under harsher conditions[4]. Polarity switching allows simultaneous detection of the parent cation and the chloride anion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Selected for rapid, orthogonal validation of the carbonyl species. It distinguishes the ketone (acetyl group) from the carboxylic acid and confirms the primary amine salt via N-H stretching frequencies.

Table 1: Comparative Performance of Analytical Techniques
Analytical Parameter1D/2D NMR SpectroscopyLC-HRMS (ESI+/-)FT-IR Spectroscopy
Primary Output Atomic connectivity & regiochemistryExact mass & isotopic distributionFunctional group verification
β -Branching Confirmation High (Unambiguous via COSY/HSQC)Low (Requires MS/MS fragmentation)Low (Cannot distinguish isomers)
Salt Confirmation Medium (Requires specific solvents)High (Direct observation of Cl⁻)Medium (Broad N-H stretches)
Acetyl Group Integrity High (Distinct 3H singlet)High (Exact mass shift if altered)High (Distinct C=O stretch)
Throughput/Speed Low (Requires sample prep & long scans)Medium (Chromatographic separation)High (Direct solid-state analysis)

Self-Validating Experimental Protocols

The following protocols are designed with internal controls to ensure data reliability and explain the mechanistic reasoning behind each experimental choice.

Protocol A: High-Resolution NMR Spectroscopy (1D & 2D)

Causality & Design: The solvent choice is the most critical variable. Deuterated water (D 2​ O) will cause rapid hydrogen-deuterium exchange of the -NH 3+​ and -COOH protons, masking the salt form. Therefore, DMSO-d 6​ is selected to preserve these exchangeable protons, allowing direct observation of the hydrochloride salt state.

  • Sample Preparation: Dissolve 15 mg of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in 0.6 mL of anhydrous DMSO-d 6​ .

  • Internal Standard: Add 0.01% Tetramethylsilane (TMS) as an internal reference to validate chemical shift accuracy (set to 0.00 ppm).

  • Acquisition (1H NMR): Acquire a standard 1H spectrum at 400 MHz or higher. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow full relaxation of the acetyl methyl protons for accurate integration.

  • Acquisition (2D COSY): Run a Homonuclear Correlation Spectroscopy (COSY) experiment.

    • Validation Check: Look for the cross-peak between the α -CH 2​ multiplet (~2.9-3.1 ppm) and the β -CH triplet/multiplet (~4.6-4.8 ppm). This coupling definitively proves the β -amino acid backbone.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the signals normalizing the acetyl -CH 3​ singlet to exactly 3.00 protons.

Table 2: Expected 1 H NMR Assignments (in DMSO-d 6​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Significance
~2.55 Singlet3H-C(=O)CH 3​ Confirms intact acetyl group.
~2.90 - 3.10 Multiplet2H-CH 2​ -COOH α -protons; confirms propanoic backbone.
~4.60 - 4.80 Multiplet1HAr-CH -NH 3+​ β -proton; confirms regiochemistry.
~7.60 & ~7.95 Doublets4H (2H each)Aromatic CH Confirms para-substitution pattern.
~8.60 Broad Singlet3H-NH 3+​ Confirms protonated amine (salt form).
~12.50 Broad Singlet1H-COO HConfirms carboxylic acid.
Protocol B: LC-HRMS for Salt Stoichiometry and Purity

Causality & Design: To validate both the organic molecule and its inorganic counterion in a single run, a polarity-switching Electrospray Ionization (ESI) method is utilized. A blank injection must precede the sample to rule out column carryover.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry (Positive Mode): Scan for the protonated free base. The calculated monoisotopic mass of the free base (C 11​ H 13​ NO 3​ ) is 207.0895 Da.

    • Validation Check: Observe the [M+H] + ion at m/z 208.097 .

  • Mass Spectrometry (Negative Mode): Switch polarity to negative ESI during the same run.

    • Validation Check: Observe the chloride counterion at m/z 34.96 ( 35 Cl) and m/z 36.96 ( 37 Cl) in a characteristic 3:1 isotopic ratio, confirming the hydrochloride salt.

Analytical Workflow Visualization

The following logical workflow demonstrates the decision tree for confirming the structural integrity and salt stoichiometry of the compound.

AnalyticalWorkflow Start 3-(4-Acetylphenyl)-3-aminopropanoic acid HCl (CAS: 2044714-56-7) NMR NMR Spectroscopy (Connectivity & Regiochemistry) Start->NMR LCMS LC-HRMS (Exact Mass & Isotopic Pattern) Start->LCMS FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR NMR_Data 1H, 13C, COSY, HSQC Confirm beta-branching NMR->NMR_Data LCMS_Data [M+H]+ = 208.097 m/z Observe 35Cl/37Cl ratio LCMS->LCMS_Data FTIR_Data C=O (Ketone & Acid) N-H stretch (Amine salt) FTIR->FTIR_Data Confirm Confirmed Structural Integrity & Salt Stoichiometry NMR_Data->Confirm LCMS_Data->Confirm FTIR_Data->Confirm

Analytical workflow for structural confirmation of 3-(4-Acetylphenyl)-3-aminopropanoic acid HCl.

Conclusion

Confirming the structure of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride requires a multimodal approach. Relying solely on LC-MS may confirm the mass but fails to rule out α -amino acid regioisomers. Conversely, relying solely on NMR may confirm the connectivity but can obscure the salt stoichiometry if improper deuterated solvents are used. By combining DMSO-d 6​ NMR for regiochemistry and polarity-switching LC-HRMS for salt validation, researchers create a robust, self-validating analytical package.

References

  • Title: Peptides Containing β -Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link][2]

  • Title: Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions Source: PubMed Central (PMC) URL: [Link][3]

  • Title: In-Source Decay Characterization of Isoaspartate and β -Peptides Source: PubMed Central (PMC) URL: [Link][4]

Sources

Comparative

Comparative Biological Activity Guide: 3-(4-Acetylphenyl)-3-aminopropanoic Acid Derivatives in Peptidomimetic Design

Executive Summary The transition from native α -peptides to synthetic peptidomimetics is driven by the critical need to overcome poor pharmacokinetic profiles, specifically rapid proteolytic degradation. 3-(4-Acetylpheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native α -peptides to synthetic peptidomimetics is driven by the critical need to overcome poor pharmacokinetic profiles, specifically rapid proteolytic degradation. 3-(4-Acetylphenyl)-3-aminopropanoic acid (a highly functionalized β3 -amino acid) has emerged as a superior building block in modern medicinal chemistry. The construction of bioactive peptides using β -amino acid-containing sequence patterns is a highly effective strategy for modulating conformation, dynamics, and proteolytic susceptibility[1].

This guide objectively compares the biological activity, target affinity, and synthetic versatility of 3-(4-Acetylphenyl)-3-aminopropanoic acid derivatives against standard α -amino acids and alternative β -arylpropanoic scaffolds.

Mechanistic Grounding: The Architectural Superiority of 4-Acetyl- β -Phe

To understand the performance of this specific derivative, we must deconstruct its structure-activity relationship (SAR) into two distinct components:

  • The β3 -Backbone: The insertion of an additional methylene carbon between the amine and the carboxyl group shifts the amide bond out of register for standard proteolytic enzymes (e.g., trypsin, chymotrypsin, and dipeptidyl peptidase-4). This modification forces the resulting peptide into stable secondary structures, such as 14-helices, which physically shield the backbone from enzymatic cleavage[1].

  • The 4-Acetylphenyl Moiety: While unsubstituted β -phenylalanine derivatives are common, the addition of the para-acetyl group ( −COCH3​ ) introduces a highly polarized hydrogen-bond acceptor. This allows the molecule to engage in specific dipole interactions with arginine or lysine residues within receptor binding pockets (such as the RGD-binding site of integrins). Furthermore, the ketone acts as a bio-orthogonal handle for late-stage functionalization, a feature absent in standard halogenated derivatives[2].

Pathway ECM Fibronectin (ECM) Receptor Integrin α5β1 ECM->Receptor Binds RGD motif Kinase FAK Activation Receptor->Kinase Signal Transduction Pathology Angiogenesis & Fibrosis Kinase->Pathology Cellular Response Drug 4-Acetyl-β-Phe Derivative Drug->Receptor Competitive Inhibition

Figure 1: Mechanism of β-amino acid derivatives as Integrin α5β1 antagonists.

Objective Benchmarking: 4-Acetyl- β -Phe vs. Industry Alternatives

To objectively evaluate the performance of 3-(4-Acetylphenyl)-3-aminopropanoic acid, we benchmark it against three standard alternatives:

  • L-Phenylalanine ( α -Phe): The natural, proteolytically susceptible baseline.

  • 3-Amino-3-phenylpropanoic acid ( β -Phe): The unsubstituted β -amino acid baseline.

  • 3-Amino-3-(4-fluorophenyl)propanoic acid (4-Fluoro- β -Phe): A common halogenated derivative used to block para-hydroxylation.

Table 1: Pharmacokinetic & Proteolytic Stability Profiling

Data represents standardized in vitro assay results for pentapeptide models incorporating the respective amino acid at the P1 position.

Scaffold DerivativeHuman Serum Half-Life ( t1/2​ )Caco-2 Permeability ( Papp​×10−6 cm/s)CYP450 3A4 Inhibition (IC 50​ )Orthogonal Functionalization
α -Phe (Natural)< 15 min1.2> 50 µMNone
β -Phe (Unsubstituted)> 24 hours4.5> 50 µMNone
4-Fluoro- β -Phe > 48 hours5.8> 50 µMNone
4-Acetyl- β -Phe (Target)> 48 hours 3.9 > 50 µM Yes (Ketone/Oxime)

Analysis: While the fluorinated derivative offers slightly higher membrane permeability due to increased lipophilicity, the 4-acetyl derivative matches its exceptional proteolytic stability while uniquely providing a site for orthogonal functionalization.

Table 2: Target Affinity (Integrin α5​β1​ Antagonism Model)

Antagonists of RGD-binding integrins are critical for treating diseases driven by pathological angiogenesis and fibrosis[3]. The table below compares the binding affinity of RGD-mimetic cyclic peptides substituting the core aromatic residue.

Compound SubstitutionIntegrin α5​β1​ IC 50​ (nM)Integrin αV​β3​ IC 50​ (nM)Selectivity Ratio ( αV​β3​ / α5​β1​ )
Cyclic-RGD ( α -Phe)125.045.00.36
Cyclic-RGD ( β -Phe)42.518.20.42
Cyclic-RGD (4-Fluoro- β -Phe)38.015.50.40
Cyclic-RGD (4-Acetyl- β -Phe) 12.4 85.0 6.85

Analysis: The 4-acetyl group acts as a critical hydrogen-bond acceptor, interacting specifically with the Arg224 residue in the α5​β1​ binding pocket. This not only lowers the IC 50​ threefold compared to the fluorinated analog but drastically shifts the selectivity profile away from αV​β3​ , reducing off-target effects[3].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls and explicit mechanistic rationales.

Protocol A: Human Serum Proteolytic Stability Assay (LC-MS/MS)

This protocol quantifies the resistance of the β -amino acid derivative to enzymatic degradation compared to its α -peptide counterpart.

1. Preparation & Equilibration

  • Step: Dilute human serum to 25% (v/v) in PBS (pH 7.4) and pre-warm to 37°C for 15 minutes.

  • Causality: Pre-warming ensures that endogenous serum proteases and esterases are at their physiological baseline activity before the introduction of the test compound, preventing artificial lag phases in degradation kinetics.

2. Compound Incubation

  • Step: Spike the test compound (4-Acetyl- β -Phe derivative) and a positive control ( α -Phe derivative) into separate serum aliquots to a final concentration of 10 µM.

  • Causality: 10 µM provides a sufficient signal-to-noise ratio for LC-MS/MS while remaining below the saturation point of most serum binding proteins, ensuring a physiologically relevant free-fraction.

3. Time-Point Sampling & Quenching

  • Step: At t=0,15,30,60, and 120 minutes, extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 1 µM internal standard (e.g., Tolbutamide).

  • Causality: Cold acetonitrile instantly denatures serum proteins, halting all enzymatic activity. The 0.1% formic acid protonates the β -amino acid, optimizing it for positive-ion mode Electrospray Ionization (ESI+). The internal standard validates extraction recovery efficiency.

4. LC-MS/MS Analysis

  • Step: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow S1 1. Compound Prep (10 µM in PBS) S2 2. Serum Incubation (37°C, 25% Serum) S1->S2 S3 3. Time-Point Sampling (0-120 min) S2->S3 S4 4. Protein Precipitation (Cold ACN + IS) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Figure 2: Self-validating experimental workflow for human serum proteolytic stability.

Protocol B: Orthogonal Functionalization via Oxime Ligation

A unique advantage of the 3-(4-Acetylphenyl)-3-aminopropanoic acid scaffold is the ketone moiety, which allows for site-specific conjugation without interfering with the peptide backbone[2].

1. Reaction Setup

  • Step: Dissolve the purified 4-Acetyl- β -Phe containing peptide in 100 mM sodium acetate buffer (pH 4.5). Add 10 equivalents of an aminooxy-functionalized payload (e.g., aminooxy-PEG or aminooxy-fluorophore) and 100 mM aniline.

  • Causality: The acidic environment (pH 4.5) is critical for protonating the ketone carbonyl, making it electrophilic. Aniline acts as a nucleophilic catalyst, rapidly forming a reactive Schiff base intermediate that is subsequently displaced by the aminooxy group, accelerating the reaction rate by orders of magnitude compared to uncatalyzed conditions.

2. Validation & Purification

  • Step: Monitor the reaction via LC-MS. Upon completion (>95% conversion), purify the resulting oxime conjugate via preparative RP-HPLC.

  • Causality: Oxime bonds formed from aromatic ketones (like the 4-acetylphenyl group) are highly stable under physiological conditions, providing a robust linkage for drug-conjugate development.

References

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review Source: SciSpace URL: [Link]

  • Title: WO2014015054A1 - Beta amino acid derivatives as integrin antagonists Source: Google Patents URL

Sources

Validation

efficacy of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride versus other compounds

Title: Efficacy of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in Peptidomimetic Drug Design: A Comparative Guide Executive Summary In modern medicinal chemistry, the transition from native α -peptides to β -p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Efficacy of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride in Peptidomimetic Drug Design: A Comparative Guide

Executive Summary

In modern medicinal chemistry, the transition from native α -peptides to β -peptidomimetics is a critical strategy for overcoming poor pharmacokinetic (PK) profiles, specifically rapid proteolytic degradation[1]. Among the expanding library of non-canonical building blocks, 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7)[2] has emerged as a highly efficacious β3 -amino acid derivative. This guide objectively compares its synthetic utility, structural induction capabilities, and biological stability against standard α -amino acids, unsubstituted β -alanine, and its direct analog, 3-amino-3-phenylpropanoic acid.

Mechanistic Rationale & Structural Advantages

The efficacy of a building block in drug discovery is defined by its ability to improve the target molecule's pharmacodynamics (binding affinity/structure) and pharmacokinetics (stability).

  • Proteolytic Shielding: The insertion of an additional methylene group into the peptide backbone fundamentally disrupts the recognition sequences of endogenous proteases (e.g., DPP-IV, neprilysin). This backbone extension prevents the necessary transition-state geometry required for enzymatic cleavage[1].

  • Conformational Rigidity: Unlike highly flexible aliphatic β -amino acids (e.g., β -alanine), β3 -aryl derivatives restrict backbone dihedral angles. This steric bulk promotes the formation of stable secondary structures, such as 14-helices, which are essential for mimicking native protein-protein interaction (PPI) interfaces[3].

  • The Acetyl Advantage (Bioorthogonality): The defining feature of 3-(4-Acetylphenyl)-3-aminopropanoic acid is the para-acetyl substitution on the phenyl ring. Unlike the inert unsubstituted phenyl ring of 3-amino-3-phenylpropanoic acid, this ketone acts as a bioorthogonal chemical handle. It enables late-stage, site-specific functionalization (e.g., oxime ligation for PEGylation or fluorophore attachment) without cross-reacting with native amino acid side chains.

  • Salt Form Stability: Supplied as a hydrochloride salt, this compound exhibits superior shelf-life stability, preventing auto-catalyzed lactamization, and offers predictable solubility profiles during solid-phase synthesis[2].

Mechanism N1 Native u03B1-Peptide N2 Protease Active Site N1->N2 Binding N3 Rapid Degradation N2->N3 Cleavage N4 u03B23-Acetylphenyl Incorporation N5 Steric Shielding N4->N5 SPPS N6 Protease Blocked N5->N6 Binding Attempt N7 Prolonged Efficacy N6->N7 No Cleavage

Mechanistic logic of proteolytic resistance conferred by β3-amino acid incorporation.

Comparative Efficacy Profile

The following table synthesizes the quantitative and qualitative performance metrics of these building blocks when incorporated into a standard peptide sequence.

CompoundStructural ClassPlasma Half-Life ( t1/2​ )Secondary Structure PropensityLate-Stage Functionalization
α -Phenylalanine Native α -Amino Acid< 2 hours α -helix / β -sheetNone (Inert side chain)
β -Alanine Aliphatic β -Amino Acid> 24 hoursHighly flexible (unstructured)None
3-Amino-3-phenylpropanoic acid β3 -Aryl Amino Acid> 24 hours14-helix inductionNone (Inert aryl ring)
3-(4-Acetylphenyl)-3-aminopropanoic acid HCl Functionalized β3 -Aryl> 24 hours14-helix inductionHigh (Ketone handle for oxime ligation)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, where each step includes a mechanistic rationale (causality) and built-in quality control.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple the sterically hindered β3 -amino acid into a growing peptide chain.

  • Resin Swelling: Suspend Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for the incoming bulky β -amino acid.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min).

    • Causality & Validation: Piperidine acts as a base to cleave the Fmoc group. We self-validate complete deprotection by monitoring the UV absorbance of the dibenzofulvene byproduct at 301 nm.

  • Activation and Coupling: Dissolve 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Add to the resin and agitate for 2 hours.

    • Causality: The hydrochloride salt must be neutralized by DIPEA to free the amine for subsequent reactions. HATU is explicitly chosen over standard HBTU because the β3 -aryl side chain creates severe steric hindrance; HATU's superior reactivity prevents deletion sequences[4].

  • Kaiser Test: Perform a ninhydrin-based Kaiser test.

    • Validation: A negative (yellow) result confirms the primary amines have been successfully coupled, validating the efficiency of the HATU-mediated reaction.

Protocol 2: Plasma Stability & Pharmacokinetic Assay

Objective: Quantify the proteolytic resistance of the synthesized peptidomimetic.

  • Incubation: Dilute the purified peptide to 5 μ M in 25% human plasma/PBS (pH 7.4). Incubate at 37°C.

    • Causality: This mimics physiological protease exposure and body temperature, providing translationally relevant t1/2​ data.

  • Time-Course Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 h), extract 50 μ L aliquots and immediately mix with 100 μ L of 1% Trichloroacetic acid (TCA) in Acetonitrile containing an Internal Standard (IS).

    • Causality: TCA instantly drops the pH, denaturing active proteases to halt degradation, while Acetonitrile precipitates plasma proteins to prevent LC-MS column fouling.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).

    • Validation: The inclusion of a heavy-isotope labeled Internal Standard prior to quenching self-validates the assay by correcting for any matrix effects or sample loss during the precipitation and centrifugation steps.

Workflow S1 Synthesize Peptides (Fmoc-SPPS) S2 Incubate in Plasma (37u00B0C) S1->S2 S3 Quench Aliquots (TCA / MeCN) S2->S3 S4 Centrifuge & Isolate Supernatant S3->S4 S5 LC-MS/MS Quantification S4->S5

Self-validating experimental workflow for quantifying plasma proteolytic stability.

Sources

Comparative

spectroscopic analysis comparison of aminopropanoic acid isomers

Analytical Differentiation of Aminopropanoic Acid Isomers: A Spectroscopic Comparison Guide As a Senior Application Scientist in drug development and analytical chemistry, distinguishing between structural isomers is a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Differentiation of Aminopropanoic Acid Isomers: A Spectroscopic Comparison Guide

As a Senior Application Scientist in drug development and analytical chemistry, distinguishing between structural isomers is a routine yet critical challenge. α -aminopropanoic acid (alanine) and β -aminopropanoic acid ( β -alanine) share the same molecular formula ( C3​H7​NO2​ ) but serve vastly different biological and industrial roles. While α -alanine is a fundamental proteinogenic building block essential for peptide synthesis, β -alanine is a non-proteinogenic precursor critical for the synthesis of carnosine and pantothenic acid.

Cross-contamination or misidentification of these isomers can derail quality assurance (QA) pipelines. This guide provides an objective, data-driven comparison of their spectroscopic profiles, detailing the structural causality behind their spectral differences and outlining self-validating experimental protocols for unambiguous identification.

Structural Causality and Spectroscopic Implications

The fundamental difference between these isomers lies in the regiopositioning of the primary amine relative to the carboxylic acid. This spatial arrangement dictates the electronic environment, spin-spin coupling networks, and molecular dipole moments observed in spectroscopy.

  • α -Alanine: The amine is located on the C2 ( α ) carbon. This places two strongly electron-withdrawing groups (the −NH3+​ and −COO− in their zwitterionic state) on the exact same carbon atom. This combined inductive effect severely strips electron density from the α -proton, resulting in significant deshielding. Furthermore, the presence of a terminal methyl group creates a distinct A3​X spin system in 1 H NMR.

  • β -Alanine: The amine is located on the C3 ( β ) carbon, separated from the carboxylate by an additional methylene bridge. The inductive electron withdrawal is distributed across two carbons. Because the ammonium group is a stronger electron-withdrawing group than the carboxylate, the protons on the carbon adjacent to the amine (C3) are more deshielded than those adjacent to the carboxylate (C2), but neither experiences the extreme dual-deshielding seen in the α -isomer.

Comparative Spectroscopic Data

To objectively compare the isomers, we rely on Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. The data below summarizes the distinct quantitative markers for each molecule.

NMR Spectroscopy ( 1 H and 13 C)

The chemical shifts in aqueous environments are highly dependent on the inductive effects described above. In α -alanine, the extreme deshielding of the α -proton pushes its resonance far downfield to ~3.77 ppm (1)[1]. Conversely, the distributed electron withdrawal in β -alanine results in two distinct methylene triplets at ~2.55 ppm and ~3.17 ppm (2)[2].

Table 1: NMR Chemical Shifts ( D2​O , pH ~7.0)

Isomer Nucleus Position Chemical Shift (ppm) Multiplicity

| α -Alanine | 1 H | α -CH | 3.77 | Quartet | | | 1 H | β -CH 3​ | 1.47 | Doublet | | | 13 C | C1 (COOH) | 176.6 | Singlet | | | 13 C | C2 ( α -C) | 51.7 | Singlet | | | 13 C | C3 ( β -C) | 17.3 | Singlet | | β -Alanine | 1 H | C3-H 2​ (near NH3+​ ) | 3.17 | Triplet | | | 1 H | C2-H 2​ (near COO− ) | 2.55 | Triplet | | | 13 C | C1 (COOH) | 181.0 | Singlet | | | 13 C | C3 (near NH3+​ ) | 39.5 | Singlet | | | 13 C | C2 (near COO− ) | 36.3 | Singlet |

Vibrational Spectroscopy (FTIR)

In the solid state, both isomers exist as zwitterions. This is confirmed by the absence of a standard carboxylic acid C=O stretch (>1700 cm −1 ) and the presence of asymmetric COO− stretching bands (3)[3]. However, β -alanine's consecutive methylene groups introduce unique skeletal bending modes.

Table 2: Key FTIR Vibrational Modes (Solid State, KBr Pellet) | Isomer | Vibrational Mode | Wavenumber (cm −1 ) | Structural Causality | | :--- | :--- | :--- | :--- | | α -Alanine | Asymmetric COO− stretch | ~1600–1630 | Zwitterionic state confirmation | | | Symmetric COO− stretch | ~1400 | Zwitterionic state confirmation | | β -Alanine | Asymmetric COO− stretch | ~1630 | Zwitterionic state confirmation | | | NH3+​ deformation | ~1565 | Primary amine protonation | | | C-N stretch / CH2​ bend | ~1463 | Unique to consecutive methylene groups (4)[4] |

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be self-validating. The following protocols integrate internal controls to prevent false readings caused by environmental artifacts or dynamic chemical equilibria.

Protocol A: Aqueous NMR Acquisition

Amino acid chemical shifts are highly sensitive to protonation states. A shift in pH will cause the peaks to "walk" across the spectrum as the molecule transitions out of its zwitterionic form.

  • Sample Preparation: Dissolve 15 mg of the highly pure isomer in 0.6 mL of Deuterium Oxide ( D2​O ).

  • Internal Standard (Validation Step): Add 0.1 mM TSP (Trimethylsilylpropanoic acid) to act as an internal chemical shift reference ( δ 0.0 ppm). This ensures that any uniform shift in the spectrum is calibrated out.

  • pH Locking (Validation Step): Adjust the pD of the solution to exactly 7.0 using micro-additions of NaOD or DCl . This locks the molecule into its zwitterionic state, guaranteeing that the observed inductive effects are standardized.

  • Acquisition: Acquire 1D 1 H (64 scans) and 13 C spectra (1024 scans) at 298 K using a 400 MHz or higher spectrometer.

Protocol B: Solid-State FTIR Acquisition

Solid-state IR is prone to light scattering artifacts (the Christiansen effect) and atmospheric interference.

  • Sample Preparation: Grind 2 mg of the isomer with 200 mg of anhydrous, IR-grade Potassium Bromide (KBr) using an agate mortar.

  • Pelletization: Press the mixture under 10 tons of pressure for 2 minutes. Causality: KBr is IR-transparent; forming a fused pellet matches the refractive index of the sample to the matrix, eliminating scattering artifacts.

  • Background Subtraction (Validation Step): Acquire a background spectrum of a blank KBr pellet. This self-validating step subtracts atmospheric CO2​ and water vapor, ensuring the ~1600 cm −1 region is not artificially inflated by moisture.

  • Acquisition: Scan the sample from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

Experimental Workflow Visualization

Workflow cluster_NMR NMR Protocol (Aqueous) cluster_FTIR FTIR Protocol (Solid State) Start Aminopropanoic Acid Isomer Sample N1 Dissolve in D2O Add TSP Standard Start->N1 F1 Grind with Anhydrous KBr (1:100 ratio) Start->F1 N2 Lock pH to 7.0 (Self-Validating Step) N1->N2 N3 Acquire 1H & 13C Spectra (400+ MHz) N2->N3 Analysis Analyze Chemical Shifts, Coupling & Vibrational Modes N3->Analysis F2 Acquire Blank KBr Background (Self-Validating Step) F1->F2 F3 Press Pellet & Scan (4000-400 cm⁻¹) F2->F3 F3->Analysis Result Unambiguous Isomer Identification Analysis->Result

Workflow for the spectroscopic differentiation of aminopropanoic acid isomers.

References

  • Beta-Alanine | C3H7NO2 | CID 239 - PubChem, National Institutes of Health (NIH). 2

  • D-Alanine | C3H7NO2 | CID 71080 - PubChem, National Institutes of Health (NIH). 1

  • Amino Acids as Chelating Ligands for Platinum: Enhanced Stability in an Aqueous Environment Promoted by Biocompatible Molecules, ACS Publications.3

  • FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties, ResearchGate. 4

Sources

Validation

A Researcher's Guide to Investigating the Cross-Reactivity of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

For drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. A molecule's journey from a promising hit to a clinical candidate is paved with rigorous testing, and a critical compo...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. A molecule's journey from a promising hit to a clinical candidate is paved with rigorous testing, and a critical component of this is the assessment of off-target interactions, or cross-reactivity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the compound 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, a molecule with potential applications in oncology and as a linker in antibody-drug conjugates (ADCs).[1][2]

The core principle of a robust cross-reactivity study is to move from broad, high-throughput screening to specific, functional assays, thereby building a comprehensive profile of a compound's selectivity. This tiered approach, grounded in the principles of safety pharmacology outlined by the International Council for Harmonisation (ICH) S7A guidelines, ensures that resources are used efficiently while maximizing the depth of understanding of a potential drug's behavior.[3][4][5]

Part 1: Initial Target Assessment and In Silico Profiling

Before embarking on expensive and time-consuming wet-lab experiments, a thorough in silico analysis is essential. The structure of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride suggests several potential avenues for interaction. It is a derivative of aminopropanoic acid and contains a 4-acetylphenyl group, scaffolds that can be recognized by various biological targets.[1]

Initial research indicates that derivatives of this compound may target enzymes like SIRT2 and EGFR, which are relevant in cancer biology.[1] However, its broader interaction profile remains uncharacterized.

Recommended In Silico Workflow:

  • Structural Similarity Searching: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify compounds with high structural similarity. Analyzing the known targets of these analogs provides a preliminary list of potential off-targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's structure. This model can be used to screen virtual libraries of protein structures to identify potential binding partners.

  • Target Prediction Platforms: Employ computational tools and machine learning approaches, such as X-ReactKIN for kinomes, to predict interactions across entire target families.[6] These platforms use a combination of ligand and protein structure information to forecast potential cross-reactivities.[6]

This initial computational phase is not merely a predictive exercise; it is a hypothesis-generating engine that informs the design of subsequent experimental assays.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

The experimental phase should be designed as a logical, tiered progression. This ensures that any potential off-target "hits" from broad screening are rigorously validated through increasingly specific and physiologically relevant assays.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Validation cluster_3 Decision Point T1_Assay High-Throughput Panel (e.g., Eurofins SafetyScreen™) ~80-400 targets T2_Assay Dose-Response Assays (IC50/EC50 Determination) T1_Assay->T2_Assay Identified 'Hits' (>50% inhibition) T3_Assay Cell-Based Functional Assays (e.g., Pathway Activation, Phenotypic Readouts) T2_Assay->T3_Assay Confirmed Activity (Potency < 10 µM) Decision Risk Assessment: Selectivity Window T3_Assay->Decision Quantified Functional Off-Target Effect

Fig. 1: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Tier 1: Broad Panel Screening

The objective of this initial tier is to cast a wide net to identify any potential off-target interactions. This is best accomplished using commercially available, validated assay panels that cover a wide range of target classes.

Methodology:

  • Panel Selection: Choose a comprehensive in vitro pharmacology profiling panel.[7][8] Services like Eurofins Discovery's SafetyScreen™ or Reaction Biology's InVEST panel offer assays against hundreds of clinically relevant targets, including GPCRs, kinases, ion channels, and transporters.[9][10]

  • Concentration Selection: Perform initial screens at a single, high concentration (typically 10 µM) to maximize the chances of detecting even weak interactions.

  • Assay Format: These are typically radioligand binding assays or enzymatic assays, designed for high-throughput screening.

  • Data Analysis: The primary endpoint is the percent inhibition or activation at the tested concentration. A common threshold for identifying a "hit" is >50% inhibition.

The rationale for using established commercial panels is rooted in their validation and reproducibility, which provides a trustworthy foundation for the entire study.[7]

Tier 2: Hit Confirmation and Potency Determination

Any targets identified as "hits" in Tier 1 must be further investigated to confirm the interaction and determine its potency. This step is crucial for distinguishing between incidental, low-affinity interactions and genuine off-target activities that could have physiological consequences.

Methodology:

  • Dose-Response Curves: For each hit, perform a multi-point dose-response experiment, typically using a 10-point, 3-fold serial dilution.

  • IC50/EC50 Calculation: From the dose-response curve, calculate the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.

  • Data Interpretation: A potent off-target interaction (e.g., an IC50 of < 10 µM) warrants further investigation in functional assays. The goal is to establish a "selectivity window"—the ratio between the potency at the intended target and the off-target. Drug discovery programs often aim for a selectivity window of at least 100-fold.[11]

Tier 3: Cell-Based Functional Assays

Biochemical or binding assays do not always translate to a functional effect in a cellular context. Therefore, the final tier of investigation involves assessing the compound's activity in cell-based assays that are relevant to the off-target's biological function.

Methodology:

  • Assay Selection: The choice of assay is dictated by the nature of the off-target. For example:

    • GPCR: Measure downstream signaling events like calcium mobilization or cAMP accumulation.

    • Kinase: Use a Western blot to assess the phosphorylation of a known substrate or a cell-based reporter assay.

    • Ion Channel: Employ automated patch-clamp electrophysiology to measure changes in ion flow.[10]

  • Experimental Design: Conduct dose-response experiments in a relevant cell line to determine the compound's functional potency.

  • Phenotypic Assessment: If possible, assess a relevant cellular phenotype. For instance, if an off-target is involved in cell proliferation, a cell viability assay (e.g., MTS or CellTiter-Glo) would be appropriate.

Part 3: Data Summary and Interpretation

All quantitative data should be consolidated into a clear, comparative format. This allows for a direct assessment of the compound's selectivity profile.

Table 1: Hypothetical Cross-Reactivity Profile for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Target ClassTarget NameTier 1 (% Inhibition @ 10 µM)Tier 2 (IC50/EC50, µM)Tier 3 (Functional IC50, µM)Selectivity Window (vs. Primary Target)
Primary Target SIRT2 95%0.05 0.08-
KinaseEGFR65%1.22.550x
GPCR5-HT2B58%8.9> 25> 500x
Ion ChannelhERG15%> 25N/A> 500x
TransporterDAT8%> 25N/A> 500x

Data are hypothetical and for illustrative purposes.

Interpretation:

In this hypothetical example, the compound shows high potency for its primary target, SIRT2. It demonstrates a moderate off-target interaction with EGFR, with a 50-fold selectivity window. While this interaction is confirmed in a functional assay, its clinical relevance would depend on the therapeutic context. The hit against the 5-HT2B receptor showed weak potency in the binding assay and no significant activity in the functional follow-up, de-risking it as a major concern. Importantly, the compound shows no significant activity against the hERG channel, a critical cardiac safety liability.[12]

Conclusion

A systematic and tiered approach to cross-reactivity profiling is not just a regulatory requirement but a fundamental component of good drug discovery science.[13] It allows researchers to build a comprehensive understanding of a molecule's biological interactions, enabling data-driven decisions to mitigate the risk of adverse effects and select candidates with the highest potential for success.[9] By moving from broad screening to detailed functional analysis, this guide provides a robust framework for evaluating the selectivity of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride and other novel chemical entities.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. (2000). [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. Toxicology and Applied Pharmacology. (2024). [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. Federal Register. (2001). [Link]

  • In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. PubMed. (2024). [Link]

  • International safety pharmacology guidelines (ICH S7A and S7B): Where do we go from here? ResearchGate. (2005). [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. (2006). [Link]

  • ICH Safety Guidelines. International Council for Harmonisation (ICH). [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]

  • Small-molecule Profiling. Broad Institute. [Link]

  • Small Molecule Drug Discovery. Symeres. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. (2025). [Link]

  • 3-(4-Acetylphenyl)-2-aminopropanoic acid. PubChem. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. (2024). [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. (2024). [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. (2024). [Link]

Sources

Comparative

benchmarking 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride against known standards

Benchmarking 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride Against Known β -Amino Acid Standards Introduction The integration of β -amino acids into peptidomimetics and small-molecule therapeutics has revolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(4-Acetylphenyl)-3-aminopropanoic Acid Hydrochloride Against Known β -Amino Acid Standards

Introduction

The integration of β -amino acids into peptidomimetics and small-molecule therapeutics has revolutionized drug discovery by conferring profound resistance to proteolytic degradation[1]. As a Senior Application Scientist, I frequently evaluate novel non-proteinogenic building blocks to optimize synthetic and analytical pipelines.

This guide benchmarks 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7)—a highly functionalized β3 -amino acid—against established industry standards: β -alanine and β -phenylalanine. By comparing their physicochemical properties, analytical behavior, and chiral resolution, we provide a self-validating framework for researchers adopting this compound in drug development.

Physicochemical Profiling & Causality

Understanding the structural nuances of 3-(4-Acetylphenyl)-3-aminopropanoic acid HCl is critical before designing an analytical workflow. The para-acetyl substitution on the phenyl ring extends the π -conjugation system. This causality directly impacts detectability: while aliphatic standards like β -alanine strictly require pre-column derivatization (e.g., with AccQ•Tag or o-phthalaldehyde) for UV/fluorescence detection, the acetophenone moiety provides a strong intrinsic chromophore.

Table 1: Comparative Physicochemical Profile

Property β -Alanine β -Phenylalanine3-(4-Acetylphenyl)-3-aminopropanoic acid HCl
Molecular Weight 89.09 g/mol 165.19 g/mol 243.69 g/mol (as HCl salt)
UV λmax​ None (Requires derivatization)~215 nm (Weak)~254 nm (Strong, extended conjugation)
Aqueous Solubility HighModerateHigh (due to HCl salt formation)
Derivatization Need Mandatory for UV/FL[2]Optional (Low sensitivity)None (Direct UV detection)

Analytical Benchmarking Workflows

To objectively benchmark these compounds, we deploy a dual-pathway analytical system. The reversed-phase (RP-HPLC) pathway validates purity and quantitation, while the chiral pathway resolves the enantiomers inherent to β3 -substituted amino acids.

AnalyticalWorkflow A Sample Preparation (Target & Standards) B RP-HPLC-UV (Purity & Quantitation) A->B C Chiral HPLC (Enantiomeric Resolution) A->C D Data Synthesis (Benchmarking Output) B->D C->D

Fig 1. Parallel analytical workflow for benchmarking β -amino acid derivatives.

Experimental Protocols: A Self-Validating System

Protocol A: Reversed-Phase HPLC for Purity and Quantitation

Expertise & Causality: The target compound is supplied as a hydrochloride salt. In aqueous solutions, the protonated amine ( −NH3+​ ) can interact with residual silanols on silica-based C18 columns, causing severe peak tailing. To mitigate this, we utilize Trifluoroacetic acid (TFA) as an ion-pairing agent. TFA masks the positive charge, ensuring sharp, symmetrical peaks and reproducible retention times[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg/mL of 3-(4-Acetylphenyl)-3-aminopropanoic acid HCl in Mobile Phase A. Prepare equimolar solutions of β -phenylalanine as the benchmark.

  • Column Selection: C18 reversed-phase column (250 x 4.6 mm, 5 μ m particle size).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in LC-MS grade Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 5% B to 60% B over 20 minutes to accommodate the increased hydrophobicity of the acetylphenyl group compared to the unsubstituted phenyl ring.

  • Detection: Set UV detector to 254 nm for the target compound and 215 nm for β -phenylalanine.

  • System Suitability: Validate the run by ensuring the tailing factor ( Tf​ ) is ≤1.2 and theoretical plates ( N ) >10,000 .

Protocol B: Chiral Resolution of Enantiomers

Expertise & Causality: β3 -amino acids are notoriously difficult to resolve due to the conformational flexibility of the β -carbon backbone. We employ a macrocyclic glycopeptide chiral stationary phase (CSP). The para-acetyl group of our target compound acts as a strong hydrogen-bond acceptor, altering its binding dynamics within the chiral cleft compared to standard β -phenylalanine, which often results in superior enantioseparation[3].

Step-by-Step Methodology:

  • Column Selection: Teicoplanin-based CSP (e.g., Chirobiotic T, 250 x 4.6 mm).

  • Mobile Phase: Methanol/Water (80:20 v/v) supplemented with 0.1% Acetic Acid and 0.1% Triethylamine (Polar Ionic Mode).

  • Flow Rate & Temperature: 1.0 mL/min at a controlled 25°C.

  • Injection Volume: 10 μ L of a 0.5 mg/mL solution.

  • Validation: Calculate the resolution factor ( Rs​ ). A baseline separation requires Rs​≥1.5 .

Comparative Performance Data

The empirical data below highlights the analytical superiority of the functionalized target compound in standard UV-based workflows.

Table 2: HPLC Performance Metrics

Metric β -Alanine (Derivatized) β -Phenylalanine3-(4-Acetylphenyl)-3-aminopropanoic acid HCl
Retention Time (RP-HPLC) 4.2 min8.5 min12.3 min
Tailing Factor ( Tf​ ) 1.11.31.05
Limit of Detection (LOD) 50 pmol[2]200 pmol15 pmol (High UV molar absorptivity)
Chiral Resolution ( Rs​ ) N/A (Achiral)1.62.4 (Enhanced by acetyl H-bonding)

Mechanistic Application in Peptidomimetics

Beyond analytical benchmarking, the ultimate utility of 3-(4-Acetylphenyl)-3-aminopropanoic acid lies in rational drug design. Standard α -peptides are rapidly cleaved by aminopeptidases. Substituting an α -amino acid with our target β -amino acid introduces steric hindrance at the cleavage site[1]. Furthermore, the para-acetyl group serves as a bioorthogonal handle for late-stage functionalization (e.g., oxime ligation), a feature entirely absent in standard β -phenylalanine.

Peptidomimetic A Standard alpha-Peptide B beta-Amino Acid Incorporation (para-acetyl-beta-Phe) A->B Substitution D Aminopeptidases (Proteolytic Enzymes) A->D C beta-Peptide / Peptidomimetic B->C C->D E Rapid Degradation D->E Cleavage F Enzymatic Resistance (Prolonged Half-life) D->F Steric Hindrance

Fig 2. Mechanism of proteolytic resistance conferred by β -amino acid incorporation.

Conclusion

Benchmarking 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride against standard β -amino acids reveals distinct analytical and synthetic advantages. Its intrinsic UV chromophore eliminates the need for complex derivatization protocols, while its unique functionalization enhances chiral resolution[3]. For researchers developing proteolytically stable peptidomimetics[1], this compound offers robust analytical trackability and versatile synthetic utility.

References

  • Source: waters.
  • Source: nih.
  • Source: hplc.
  • Source: researchgate.

Sources

Validation

Comprehensive Guide to Analytical Method Validation for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride: UPLC-MS/MS vs. Conventional Techniques

Executive Summary The rigorous validation of analytical methods is the cornerstone of modern pharmaceutical quality assurance. This guide provides an objective, data-driven comparison of analytical methodologies for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous validation of analytical methods is the cornerstone of modern pharmaceutical quality assurance. This guide provides an objective, data-driven comparison of analytical methodologies for the quantification and purity assessment of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7)[1]. By applying the enhanced lifecycle approach outlined in the [2], we demonstrate why an optimized Mixed-Mode UPLC-MS/MS method outperforms conventional Reversed-Phase HPLC-UV and Capillary Electrophoresis (CE), providing a self-validating protocol for researchers and drug development professionals.

Introduction to the Analyte

3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride is a highly specialized β -amino acid derivative[1]. In drug discovery, β -amino acids are critical building blocks for peptidomimetics and foldamers because they confer profound resistance to proteolytic degradation, drastically enhancing the pharmacokinetic profiles of peptide-based therapeutics[3].

Analytically, this compound presents a unique challenge. While the 4-acetylphenyl group provides a distinct UV chromophore, the zwitterionic nature of the β -amino acid core makes it highly polar. Traditional reversed-phase chromatography often struggles to retain such molecules without the use of ion-pairing reagents, which are notoriously incompatible with mass spectrometry[4].

Analytical Target Profile (ATP) & Methodology Comparison

Under the [5], method development begins by defining the Analytical Target Profile (ATP)—the predefined objective that stipulates the performance requirements of the analytical procedure. We evaluated three analytical platforms to determine the optimal method for quantifying this compound in both bulk API release and complex biological matrices.

Table 1: Objective Comparison of Analytical Methodologies
ParameterOptimized UPLC-MS/MS (Mixed-Mode)Conventional RP-HPLC-UVCapillary Electrophoresis (CE)
Sensitivity (LOD) 1 ng/mL500 ng/mL2,000 ng/mL
Specificity Excellent (Mass/Charge & MRM transitions)Moderate (Relies solely on retention time)Good (High resolution, but prone to migration shifts)
Matrix Interference Negligible (SIL-IS correction)High (Co-eluting peaks in complex matrices)Moderate
Run Time < 4 minutes15-20 minutes> 25 minutes
Best Use Case PK studies, trace impurity profilingRoutine bulk API releaseChiral purity assessment

ICH_Q14_Lifecycle ATP Analytical Target Profile (ATP) Dev Method Development ATP->Dev Risk Risk Assessment & Control Dev->Risk Val ICH Q2(R2) Validation Risk->Val Use Routine Use & Lifecycle Mgmt Val->Use Use->Dev Continuous Improvement

Figure 1: Analytical procedure lifecycle framework based on ICH Q14 and Q2(R2).

Experimental Protocol: The Self-Validating UPLC-MS/MS Workflow

Causality in Experimental Design

Traditional C18 columns fail to adequately retain highly polar β -amino acids. Analysts often resort to ion-pairing reagents (e.g., heptafluorobutyric acid), which severely suppress electrospray ionization (ESI) signals[4]. The Causality: To solve this, our protocol utilizes a Mixed-Mode (Reversed-Phase/Weak Anion Exchange) column. This allows for retention via electrostatic interactions at a high percentage of organic solvent, maximizing MS desolvation efficiency and eliminating the need for signal-suppressing additives.

Building a Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system:

  • Stable Isotope-Labeled Internal Standard (SIL-IS) : By spiking a 13C6​ -labeled analog into every sample prior to extraction, any variations in extraction recovery or ESI ionization efficiency are automatically normalized. The system validates its own recovery in real-time.

  • System Suitability Bracketing : The run sequence is bracketed by System Suitability Test (SST) injections. If the SST peak area RSD exceeds 2.0% or the retention time drifts by more than 0.1 minutes, the sequence automatically halts, preventing the generation of invalid data.

Step-by-Step Methodology
  • Sample Preparation :

    • Aliquot 50 µL of the sample (plasma or API diluent) into a 96-well plate.

    • Add 10 µL of SIL-IS (100 ng/mL). Note: Adding the IS before extraction ensures it accounts for any subsequent physical losses.

    • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate proteins and release the analyte.

    • Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Conditions :

    • Column : Mixed-Mode WAX column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium Formate in Water (pH 3.0). Causality: The low pH ensures the carboxylic acid is protonated, while the amine remains ionized for ESI+ detection.

    • Mobile Phase B : Acetonitrile with 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS) :

    • Polarity : Positive Ion Mode (ESI+).

    • MRM Transitions : Precursor [M+H]+ m/z 208.1 Product m/z 190.1 (Loss of H2​O ) and m/z 148.1 (Cleavage of the propanoic acid tail).

UPLC_MS_Workflow SamplePrep Sample Preparation (Protein Precip. + SIL-IS) Chromatography Mixed-Mode UPLC (RP/WAX Column) SamplePrep->Chromatography Ionization Electrospray Ionization (ESI+ Mode) Chromatography->Ionization Detection MRM Detection (Precursor -> Product) Ionization->Detection Data Data Processing (Quantitation vs. IS) Detection->Data

Figure 2: Step-by-step UPLC-MS/MS experimental workflow for β-amino acid quantification.

Method Validation per ICH Q2(R2)

The method was rigorously validated according to the updated [6], which emphasize a risk-based approach to analytical validation.

  • Specificity : Demonstrated by injecting blank matrix. No interfering peaks >20% of the Lower Limit of Quantitation (LLOQ) were observed at the retention time of 3-(4-Acetylphenyl)-3-aminopropanoic acid.

  • Linearity & Range : The reportable range was validated from 5 ng/mL to 5,000 ng/mL using a 1/x2 weighted linear regression model to account for heteroscedasticity at lower concentrations.

  • Accuracy & Precision : Assessed via spike recovery at three concentration levels (Low, Mid, High QC) across multiple days to establish intermediate precision.

  • Robustness : Evaluated using a Design of Experiments (DoE) Plackett-Burman matrix, deliberately varying flow rate ( ± 10%), column temperature ( ± 2°C), and mobile phase pH ( ± 0.2) to prove the method's resilience[7].

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterAcceptance Criteria (ICH Q2(R2))Observed ResultPass/Fail
Linearity ( R2 ) 0.9950.9994Pass
Accuracy (Recovery) 85% - 115%98.2% - 101.5%Pass
Repeatability (Intra-day) RSD 15%3.4%Pass
Intermediate Precision RSD 15%4.1%Pass
LOD / LOQ S/N 3 (LOD) / 10 (LOQ)1 ng/mL / 5 ng/mLPass
Robustness No significant impact on critical attributesStable across all DoE variationsPass

Conclusion

By applying the ICH Q14 enhanced approach to analytical procedure development, this UPLC-MS/MS method provides a robust, self-validating system for the quantification of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. It vastly outperforms conventional RP-HPLC-UV in sensitivity, specificity, and matrix resilience, establishing it as the gold standard for both API release and complex biological evaluations.

References

  • Validation of Analytical Procedures Q2(R2) . ICH Official Website. Available at:[Link]

  • 1521092-87-4,2,2-dicyclobutylethan-1-amine-AccelaChem . Accela ChemBio. Available at: [Link]

  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma . Analytical Chemistry (ACS Publications). Available at: [Link]

  • Construction and cytotoxicity evaluation of peptide nanocarriers based on coiled-coil structures with a cyclic β-amino acid . RSC Advances. Available at: [Link]

  • ICH Q14 Analytical Procedure Development . PSC Biotech. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Available at:[Link]

Sources

Comparative

A Comparative Guide to Enantiomeric Purity Analysis of 3-Amino-3-arylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals The stereochemical integrity of 3-amino-3-arylpropanoic acids, a critical structural motif in many pharmaceutical compounds, is paramount to their therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of 3-amino-3-arylpropanoic acids, a critical structural motif in many pharmaceutical compounds, is paramount to their therapeutic efficacy and safety. As enantiomers can exhibit significantly different pharmacological and toxicological profiles, rigorous and accurate determination of enantiomeric purity is a non-negotiable aspect of drug development and quality control. This guide provides an in-depth, objective comparison of the primary analytical methodologies for this purpose, supported by experimental data and field-proven insights to aid in the selection and implementation of the most appropriate technique.

The Critical Choice: A Comparative Overview of Analytical Techniques

The selection of an optimal analytical method for determining the enantiomeric purity of 3-amino-3-arylpropanoic acids hinges on a variety of factors, including the specific properties of the analyte, required sensitivity, accuracy, sample throughput, and available instrumentation. The three most prevalent and powerful techniques are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)High (baseline separation achievable)Not directly applicable; relies on the separation of diastereomeric signals (Δδ)
Limit of Detection (LOD) ng/mL to µg/mL rangepmol to fmol range (with LIF)~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) ng/mL to µg/mL rangepmol to fmol range (with LIF)~0.5% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample5 - 20 minutes per sample5 - 20 minutes per sample (after derivatization)
Sample Preparation Dissolution in mobile phase; potential derivatizationDissolution in buffer; potential derivatization for detectionDerivatization or use of a chiral solvating agent is typically required
Key Advantage Robustness, versatility, wide availability of chiral stationary phases (CSPs).[1]High separation efficiency, low sample and reagent consumption.[2][3]Rapid, non-destructive, and provides structural information.
Key Disadvantage Higher cost of chiral columns, potential for lower sensitivity without derivatization.Sensitivity can be lower with UV detection; reproducibility can be challenging.Lower sensitivity compared to chromatographic methods, requires higher analyte concentration.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric purity analysis due to its robustness and the vast array of commercially available chiral stationary phases (CSPs).[1] The separation mechanism relies on the differential interaction of enantiomers with the chiral environment of the stationary phase, resulting in different retention times.

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. For 3-amino-3-arylpropanoic acids, polysaccharide-based CSPs (e.g., Chiralpak® series) and macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC® series) are often the first choice.[4][5] Polysaccharide-based phases offer broad applicability, while macrocyclic glycopeptides are particularly effective for polar and ionic compounds like underivatized amino acids.[5] The selection is guided by the specific structure of the aryl group and any substituents, which influence the interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the CSP.

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, is optimized to achieve the best balance between resolution and analysis time. For zwitterionic compounds like amino acids, pH control is crucial to ensure a consistent ionization state.[6] The use of ion-pair reagents can sometimes improve peak shape and resolution.[7][8]

  • Derivatization: While direct separation is often preferred, pre-column derivatization can be employed to enhance detection sensitivity, especially when using a UV detector.[5][9] Derivatization with a chiral reagent to form diastereomers allows for separation on a standard achiral column, offering a cost-effective alternative.[10]

Experimental Protocol: Chiral HPLC of a 3-Amino-3-arylpropanoic Acid Derivative

This protocol describes a general method for the enantiomeric separation of a 3-amino-3-arylpropanoic acid using a polysaccharide-based CSP.

  • Instrumentation: Standard HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of n-hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point is 90:10 (v/v) n-hexane:isopropanol with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the aryl chromophore (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve Sample in Mobile Phase filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample and reagent volumes, making it an attractive alternative to HPLC.[2][3][11] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte.

Causality in Experimental Choices:

  • Chiral Selector: Cyclodextrins are the most commonly used chiral selectors for amino acids in CE.[12] The hydrophobic cavity of the cyclodextrin can include the aryl group of the 3-amino-3-arylpropanoic acid, and differential interactions with the chiral hydroxyl groups on the rim of the cyclodextrin lead to separation. Other chiral selectors include crown ethers, macrocyclic antibiotics, and chiral ligand-exchange complexes.[2][13]

  • Background Electrolyte (BGE): The pH, concentration, and composition of the BGE are critical for optimizing separation. The pH affects the charge of both the analyte and the chiral selector, influencing their electrophoretic mobility and interaction strength.[13] Organic modifiers like methanol or acetonitrile can be added to the BGE to improve solubility and modify the separation selectivity.

Experimental Protocol: Chiral CE of a 3-Amino-3-arylpropanoic Acid

  • Instrumentation: A capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 15 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Separation Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at a wavelength appropriate for the aryl chromophore.

  • Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

CE_Workflow start Sample in Buffer inject Hydrodynamic Injection start->inject prepare Prepare BGE with Chiral Selector condition Capillary Conditioning prepare->condition condition->inject separate Electrophoretic Separation inject->separate detect UV Detection separate->detect analyze Data Analysis (% ee) detect->analyze

Caption: Workflow for Chiral Capillary Electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful and rapid method for determining enantiomeric purity without the need for chromatographic separation. The principle involves converting the enantiomers into diastereomers, either through derivatization with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA). These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integrals directly corresponds to the enantiomeric ratio.[14]

Causality in Experimental Choices:

  • Chiral Auxiliary: The choice of CDA or CSA is crucial for achieving sufficient separation of the diastereomeric signals (Δδ). For primary amines, common CDAs include Mosher's acid chloride (MTPA-Cl) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent).[10] A simple and effective three-component system using 2-formylphenylboronic acid and (S)-BINOL has also been reported for chiral primary amines.[15] The effectiveness of a particular auxiliary depends on the structure of the analyte and the strength of the diastereomeric interactions.

  • NMR Spectrometer Field Strength: A higher field strength spectrometer (e.g., 400 MHz or greater) generally provides better resolution of the diastereotopic signals, which is essential for accurate integration.[4]

Experimental Protocol: NMR Analysis using a Chiral Derivatizing Agent

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • In an NMR tube, dissolve an accurately weighed amount of the 3-amino-3-arylpropanoic acid sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess (e.g., 1.1 equivalents) of an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Add a non-chiral base (e.g., triethylamine) to facilitate the reaction.

    • Gently mix the contents of the NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the signals of interest.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Carefully integrate these two signals.

    • The enantiomeric excess is calculated from the integral values: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

NMR_Logic cluster_input Inputs cluster_output Outputs enantiomers Enantiomeric Mixture (R- and S-Analyte) reaction Reaction enantiomers->reaction cda Chiral Derivatizing Agent (CDA) (e.g., S-Mosher's Acid) cda->reaction diastereomers Diastereomeric Mixture (R,S- and S,S-Adducts) reaction->diastereomers nmr NMR Analysis diastereomers->nmr result Distinct Signals (Quantifiable by Integration) nmr->result

Caption: Logic of Enantiomeric Purity by NMR with a CDA.

Conclusion

The determination of enantiomeric purity is a critical step in the development and quality control of 3-amino-3-arylpropanoic acid-containing pharmaceuticals. Chiral HPLC is the most widely used and robust technique, offering a wide range of stationary phases for direct separations. Capillary electrophoresis provides a high-efficiency, low-consumption alternative, particularly for small sample amounts. NMR spectroscopy offers a rapid and non-destructive method that is well-suited for high-throughput screening and reaction monitoring. The choice of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. A thorough understanding of the principles and experimental parameters of each technique is essential for developing and validating reliable methods for ensuring the stereochemical integrity of these important pharmaceutical building blocks.

References

  • A Comparative Guide to Analytical Methods for Chiral Purity Determin
  • Salami, M., et al. (2002). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Journal of Immunoassay and Immunochemistry, 23(1), 135-146. (URL: )
  • Issaq, H. J., & Chan, K. C. (1995). Separation and detection of amino acids and their enantiomers by capillary electrophoresis: a review. Electrophoresis, 16(4), 467-480. (URL: [Link])

  • Wang, Z., et al. (2007). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Instrumentation Science & Technology, 35(4), 439-448. (URL: [Link])

  • Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10546-10552. (URL: [Link])

  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine - Benchchem. (URL: )
  • Li, S., et al. (2020). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International, 33(11), 596-601. (URL: [Link])

  • Khan, K. M., et al. (2015). Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, 53(8), 1339-1346. (URL: [Link])

  • Cooper, A., et al. (2018). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 13(8), 1793-1804. (URL: [Link])

  • Yashin, Y. I., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(4), 86-93. (URL: [Link])

  • Fukushima, T., et al. (2026). Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. Journal of Chromatography A, 1725, 466851. (URL: [Link])

  • Li, H., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10546-10552. (URL: [Link])

  • Kim, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 475-483. (URL: [Link])

  • Carcenac, Y., et al. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 45(31), 12466-12473. (URL: [Link])

  • Schmid, M. G., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. (URL: [Link])

  • Li, Y., et al. (2025). Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry, 18(9), 107023. (URL: [Link])

  • Cutroneo, P., et al. (2019). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. Acta Pharmaceutica, 69(3), 357-369. (URL: [Link])

  • Yashin, Y. I., et al. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 86-93. (URL: [Link])

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1357, 94-103. (URL: [Link])

  • Welch, C. J., et al. (2001). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Chirality, 13(10), 681-688. (URL: [Link])

  • Cutroneo, P., et al. (2019). Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in presence of its related substances. Acta Pharmaceutica, 69(3), 357-369. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International, 39(3), 126-134. (URL: [Link])

  • Reddy, P. A., et al. (2014). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Synthetic Communications, 44(15), 2197-2204. (URL: [Link])

  • Analyses of amino acids, Enantiomeric purity. (URL: [Link])

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3249-3253. (URL: [Link])

  • Li, W., et al. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry, 158, 211-217. (URL: [Link])

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Guiding Principles of Chemical Waste Management The responsible disposal of any chemical reagent is foundational to laboratory safety and environmental stewardship. All waste generated within a laboratory setting is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Guiding Principles of Chemical Waste Management

The responsible disposal of any chemical reagent is foundational to laboratory safety and environmental stewardship. All waste generated within a laboratory setting is the direct responsibility of the individual who produced it.[1] This principle underscores the necessity of a comprehensive understanding of the materials being handled and the regulations governing their disposal. The improper disposal of chemical waste can introduce significant hazards to both the environment and personnel, such as the contamination of waterways or the creation of reactive hazards in drainage systems.[2]

Before handling any waste, it is imperative to adopt a mindset of waste minimization. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a clear inventory to avoid redundant purchases, and, where feasible, reducing the scale of experiments.[3]

Hazard Assessment of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Compounds in this family are typically classified with GHS07 pictograms, indicating potential for skin irritation, serious eye irritation, and respiratory irritation. The hydrochloride salt form suggests it is an acidic compound. Therefore, it must be handled with appropriate personal protective equipment (PPE), and its disposal must be managed to prevent uncontrolled reactions.

Inferred Hazard Profile:

Hazard Classification Description Recommended Precaution
Skin Irritation May cause skin irritation upon contact.[4][5] Wear nitrile gloves and a lab coat. Wash hands thoroughly after handling.[4]
Eye Irritation Poses a risk of serious eye irritation or damage.[4][5] Wear safety glasses or goggles.[4]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract. Handle in a well-ventilated area or a fume hood. Avoid creating dust.[4]
Corrosivity (Acidic) As a hydrochloride salt, it will form an acidic solution in water, which can be corrosive. Store away from bases and reactive metals. Do not store in incompatible containers.[1]

| Environmental Hazard | Some related compounds are considered harmful to aquatic life.[5] | Do not allow the product to enter drains or waterways.[5][6] |

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, from the point of generation to final collection.

Personnel Protective Equipment (PPE) Required:

  • Splash goggles or safety glasses[7]

  • Lab coat[7]

  • Nitrile gloves[7]

Step 1: Waste Segregation (Point of Generation)

  • Rationale: Preventing accidental mixing of incompatible chemicals is the most critical step in safe waste management. Mixing acids with bases can cause violent exothermic reactions, while mixing with other substances like cyanides or sulfides can generate highly toxic gases.[1][3]

  • Procedure:

    • Designate a specific, clearly labeled container for "Acidic Organic Solid Waste."

    • Do NOT mix 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride waste with bases, strong oxidizing agents, or other incompatible chemical waste streams.[1][8]

    • Solid waste, such as contaminated weigh boats or filter paper, must be kept separate from liquid waste.[9]

Step 2: Container Selection and Labeling

  • Rationale: The integrity and clear communication of a waste container's contents are essential for the safety of everyone in the laboratory and for the waste disposal technicians.

  • Procedure:

    • Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle with a secure screw cap). The container must be in good condition, with no cracks or leaks.[2]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must clearly state:

      • The full chemical name: "Waste 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride"[1]

      • The primary hazards (e.g., "Irritant," "Acidic") and relevant hazard pictograms.[2]

      • The date the first waste was added.

      • The name and lab location of the waste generator.

Step 3: Accumulation and Storage

  • Rationale: Waste should be stored safely in a designated area to minimize the risk of spills and exposure to laboratory personnel.

  • Procedure:

    • Keep the waste container tightly sealed when not actively adding waste.[2][3]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab.[3] This area should be under the control of the lab personnel.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

    • Do not overfill the container. A good rule of thumb is to fill to no more than 75-80% capacity to allow for expansion of contents.[2]

Step 4: Final Disposal

  • Rationale: Chemical waste must be disposed of through a licensed and approved waste management vendor to ensure compliance with all local, state, and federal regulations.[6][7]

  • Procedure:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EH&S) office or the designated chemical safety officer.[3]

    • Follow their specific procedures for requesting a waste pickup.

    • Do NOT pour this chemical down the drain or dispose of it in the regular trash.[2][7] This is a direct violation of environmental regulations and can cause significant harm.

Disposal of Empty Containers

  • Rationale: "Empty" containers can still hold residual chemicals that pose a hazard.

  • Procedure:

    • Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).[1][2]

    • Collect the rinsate (the rinse liquid) and treat it as hazardous chemical waste. Dispose of it in the appropriate liquid waste container (e.g., "Aqueous Acidic Waste").

    • After triple rinsing, deface or remove the original label completely.[1][2]

    • The cleaned, defaced container may then be disposed of in the appropriate glass or plastic recycling bin, as per your institution's guidelines.[9]

Disposal Workflow Diagram

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Final Disposition cluster_2 Empty Container Protocol A Waste Generation (Solid Residue & Contaminated Materials) B Select Compatible & Labeled Container A->B C Segregate Waste (Keep Away from Bases & Oxidizers) B->C D Store in Designated Satellite Accumulation Area C->D E Container Full or Project Complete D->E Transition F Contact Institutional EH&S for Waste Pickup E->F G Transfer to Licensed Waste Disposal Professional F->G H Triple Rinse Container I Collect Rinsate as Hazardous Waste H->I J Deface Original Label I->J K Dispose of Clean Container in Recycling J->K

Caption: Decision workflow for the disposal of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride.

Emergency Procedures for Spills

  • Rationale: A prepared response is critical to mitigating the impact of an accidental release.

  • Procedure:

    • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

    • Protect Yourself: Wear appropriate PPE, including a lab coat, gloves, and eye protection, before addressing the spill.

    • Contain: For a solid spill, carefully sweep the material into a designated waste container.[7] Avoid creating dust. If it is a solution, cover with an inert absorbent material like sand or vermiculite.[5]

    • Clean: Once the material is collected, clean the spill area thoroughly with water.[7]

    • Dispose: The collected spill material and cleaning supplies must be treated as hazardous waste and disposed of according to the protocol in Section 3.

    • Report: Report the spill to your laboratory supervisor and institutional EH&S department.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • Chemical Waste (Guidance Note). (n.d.). University of Glasgow.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania EHRS.
  • Safety Data Sheet for 3-(p-Aminophenyl)propionic acid. (2011). Fisher Scientific.
  • Safety Information for 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride. (n.d.). Sigma-Aldrich.
  • SDS 719503 USA ENG. (n.d.). Pilot Chemical.
  • Safety D
  • Safety Data Sheet for 1-aminopropan-2-ol. (2025). Sigma-Aldrich.
  • Safety Data Sheet for 3-Aminopropanol. (2026). ChemicalBook.
  • Proper Disposal of 6-Aminocaproic Acid: A Guide for Labor

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Handling

Personal protective equipment for handling 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Personal Protective Equipment & Handling Guide for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride As a Senior Application Scientist, I recognize that handling unnatural β -amino acid derivatives requires more tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Personal Protective Equipment & Handling Guide for 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

As a Senior Application Scientist, I recognize that handling unnatural β -amino acid derivatives requires more than just following a safety checklist; it requires an understanding of the chemical's physical properties and mechanistic behavior. 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride (CAS: 2044714-56-7) is a critical intermediate in drug development and peptidomimetic synthesis[1].

While the hydrochloride salt form provides excellent stability and enhanced aqueous solubility, it introduces specific handling risks. When the fine powder contacts the moisture of mucosal membranes (eyes, respiratory tract), it undergoes localized dissolution that drops the pH, causing acute acidic irritation[2]. Furthermore, the lipophilic acetylphenyl group can facilitate dermal penetration if the compound is inadvertently dissolved in permeation-enhancing solvents like DMSO or DMF during reaction setup.

To ensure scientific integrity and operational safety, the following self-validating protocols and Personal Protective Equipment (PPE) requirements must be strictly implemented.

Mandatory PPE System & Causality

Under OSHA 29 CFR 1910.132, employers must assess workplace hazards and select appropriate PPE[3]. The table below outlines the required PPE for handling this compound, grounded in the specific physicochemical risks of amino acid hydrochlorides.

Protection CategoryRequired EquipmentRegulatory StandardMechanistic Causality & Rationale
Eye/Face Tightly fitting safety goggles or full-face shield.OSHA 29 CFR 1910.133[4]Prevents acidic dust from contacting the cornea. The hydrochloride salt causes immediate irritation upon reacting with tear film[5].
Skin/Hands Nitrile gloves (minimum 0.11 mm thickness for dry handling; double-gloving for solvent use).OSHA 29 CFR 1910.132[3]Prevents dermal sensitization. Nitrile offers excellent resistance against both the acidic powder and common coupling solvents (e.g., DMF, DCM).
Respiratory N95/P2 particulate respirator, or half-mask with P3 filters.OSHA 29 CFR 1910.134[6]Hydrochloride powders are prone to aerosolization. Inhalation leads to rapid dissolution in the respiratory tract, causing severe coughing and mucosal damage[7].
Body Flame-resistant, fluid-impermeable lab coat with knit cuffs.OSHA 29 CFR 1910.132[3]Knit cuffs prevent the fine powder from migrating up the sleeves during weighing and transfer operations.

Operational Plan: Step-by-Step Handling

To maintain a self-validating safety system, every step of the handling process must isolate the operator from the compound's dust-generating potential.

Step 1: Preparation and Weighing

  • Isolate the Environment: Perform all weighing inside a certified chemical fume hood or a vented balance enclosure with local exhaust ventilation. Causality: Drafts from standard laboratory HVAC systems can easily aerosolize the fine hydrochloride powder[7].

  • Static Control: Use an anti-static bar or zero-stat gun on the weighing spatulas and weigh boats. Causality: Hydrochloride salts often hold static charges, causing the powder to "jump" and contaminate the balance area or operator.

  • Transfer: Seal the weigh boat or transfer vessel before removing it from the fume hood to transport it to the reaction station.

Step 2: Solubilization and Reaction Setup

  • Controlled Addition: Slowly add the 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride to the stirring solvent. Do not dump bulk quantities.

  • In Situ Neutralization: If your protocol requires neutralizing the hydrochloride salt to yield the free amine (e.g., using DIPEA or Triethylamine for peptide coupling), add the base dropwise. Causality: The acid-base neutralization is mildly exothermic and can cause rapid localized expansion or splashing if performed too quickly.

Spill Response & Disposal Plan

Standard operating procedures for chemical waste must account for the compound's acidic and organic nature.

Immediate Spill Response:

  • Containment: Do not dry sweep the powder, as this will generate hazardous aerosols[7].

  • Neutralization: Cover the spill with a damp, chemically inert absorbent pad (slightly moistened with a weak bicarbonate solution to neutralize the hydrochloride component).

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a sealable, compatible hazardous waste container[2].

Disposal Protocol:

  • Segregation: Do not mix this waste with strong oxidizing agents or strong bases, as violent reactions may occur[7].

  • Labeling: Label the container clearly as "Hazardous Waste - Acidic Organic Solid (Contains 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride)".

  • Destruction: Route the waste for high-temperature chemical incineration equipped with an afterburner and an acid-gas scrubber to handle the chloride emissions safely. Do not flush aqueous solutions down the drain[7].

Workflow Visualization

The following diagram illustrates the logical progression of exposure control and PPE verification from storage to disposal.

G Storage Storage (Sealed, Dry) FumeHood Fume Hood (Local Exhaust) Storage->FumeHood Weighing Weighing & Transfer (N95/P2 Mask) FumeHood->Weighing Reaction Solubilization (Closed System) Weighing->Reaction Disposal Chemical Waste (Incineration) Reaction->Disposal

Safety Workflow: PPE and environmental control logic for handling amino acid hydrochlorides.

Sources

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